DGY-06-116
Description
Propriétés
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClN8O2/c1-4-28(42)36-26-10-5-6-11-27(26)37-30-24(31(43)38-29-21(2)8-7-9-25(29)33)20-34-32(39-30)35-22-12-14-23(15-13-22)41-18-16-40(3)17-19-41/h4-15,20H,1,16-19H2,2-3H3,(H,36,42)(H,38,43)(H2,34,35,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQYOGLZWIOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(N=C2NC3=CC=CC=C3NC(=O)C=C)NC4=CC=C(C=C4)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DGY-06-116: A Deep Dive into the Mechanism of a Selective Covalent Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. This compound represents a significant advancement in the pursuit of effective Src-targeted therapies for various cancers. This document details its binding mode, inhibitory activity, and cellular effects, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding for research and development purposes.
Core Mechanism of Action: Covalent Inhibition of Src Kinase
This compound is an SRC-directed covalent kinase inhibitor that demonstrates efficient and irreversible inhibition of SRC signaling.[1][2] Its design is a hybrid of the existing Src inhibitor dasatinib (B193332) and a promiscuous covalent kinase probe, SM1-71.[3][4][5] This novel structure allows for high potency and selectivity.[3][4]
The primary mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue within the p-loop of the Src kinase domain.[3][6] X-ray crystallography has confirmed that this compound covalently binds to Cys-280 of Src kinase.[3][6][7] This interaction is dependent on the movement of the p-loop, which must "kink" to allow for the covalent bond to form.[3][6][8]
The binding process is a two-state kinetic model.[3][6][7] It begins with a strong, reversible binding event, which is crucial for positioning the inhibitor correctly.[3][5] This initial interaction allows sufficient time for the subsequent, slower formation of the irreversible covalent bond.[3][5][6] This covalent modification of Cys-280 leads to sustained and potent inhibition of Src kinase activity.[1][2]
Quantitative Analysis of Inhibitory Activity
This compound demonstrates potent inhibition of Src kinase and exhibits strong anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Notes |
| Src | 2.6 - 3 [4][8][9] | Potent and selective inhibition. |
| Src (C280S mutant) | Comparable to wild-type[3] | Highlights the significant contribution of reversible binding. |
| FGFR1 | 8340[9][10] | Demonstrates selectivity for Src over FGFR1. |
| ABL1 | 0.98[10] | |
| LCK | 4.33[10] | |
| LYN A | 1.62[10] | |
| YES1 | 0.58[10] | |
| BLK | 7.56[10] | |
| BTK | 8.44[10] | |
| HCK | 4.04[10] | |
| GAK | 4.87[10] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | GR50 (µM) |
| H1975 | Non-Small Cell Lung Cancer | 0.3[1][2][9] |
| HCC827 | Non-Small Cell Lung Cancer | 0.5[1][2][9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3[1][2][9] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing |
| Half-life (T1/2) | 1.29 h[1][2][9] | 5 mg/kg, intraperitoneal injection[1][2][9] |
| AUC | 12746.25 min·ng/mL[1][2][9] | 5 mg/kg, intraperitoneal injection[1][2][9] |
Impact on Cellular Signaling Pathways
This compound effectively inhibits the Src signaling pathway, which is a key regulator of various cellular processes implicated in cancer, such as proliferation, survival, migration, and angiogenesis. The primary downstream effect observed is the potent and sustained inhibition of Src autophosphorylation at tyrosine 416 (p-SRCY416), a critical marker of Src activation.[1][2][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a peptide substrate by Src kinase to determine the inhibitory potency of this compound.[3]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Src kinase, a fluorescently labeled peptide substrate, ATP, and a reaction buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 1 hour) to allow for inhibitor binding and kinase activity.[3]
-
Reaction Termination: Stop the kinase reaction.
-
Electrophoresis: Separate the phosphorylated and non-phosphorylated peptide substrates using microcapillary electrophoresis.
-
Data Analysis: Quantify the amount of phosphorylated product and calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the growth and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cell lines (e.g., H1975, HCC827, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 72 hours).[9]
-
Lysis and Luminescence Measurement: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence and calculate the GR50 value, representing the concentration of the compound that causes a 50% reduction in cell growth.
Western Blotting for p-SRCY416 Inhibition
This technique is used to assess the inhibition of Src signaling in cells.
-
Cell Treatment: Treat cancer cells with this compound (e.g., 1 µM) for various time points (e.g., 2 and 4 hours).[1][2][9]
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-SRCY416 and total Src, followed by incubation with secondary antibodies conjugated to a detection enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the level of p-SRCY416 inhibition relative to total Src and untreated controls.
Conclusion
This compound is a highly potent and selective covalent inhibitor of Src kinase with a well-defined mechanism of action. Its ability to irreversibly bind to Cys-280 in the p-loop of Src leads to sustained inhibition of signaling and potent anti-proliferative effects in cancer cells. The comprehensive data presented in this guide underscores the potential of this compound as a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed experimental protocols provide a foundation for researchers to further investigate its properties and potential applications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Characterization of a Covalent Inhibitor of Src Kinase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. graylab.stanford.edu [graylab.stanford.edu]
DGY-06-116: A Technical Guide to a Selective Covalent Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.[1] By targeting a unique cysteine residue in the P-loop of Src, this compound achieves high selectivity and sustained target engagement.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of Src-targeted therapies.
Introduction
The Src family of protein tyrosine kinases plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3] Dysregulation of Src activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[4] this compound was developed as a highly selective inhibitor that covalently binds to Src, offering the potential for prolonged and potent inhibition of its downstream signaling pathways.[5] This document outlines the key technical details of this compound, providing a resource for researchers in the field of oncology and kinase inhibitor development.
Mechanism of Action
This compound is a hybrid molecule derived from the structures of dasatinib (B193332) and the promiscuous covalent kinase probe SM1-71.[6] Its mechanism of action is centered on the irreversible covalent modification of a specific cysteine residue, Cys-277, located in the P-loop of Src kinase.[3][5] This covalent interaction is facilitated by a unique conformational change in the P-loop, often referred to as a "kink," which is necessary to expose the cysteine for bonding.[7][8] The binding of this compound locks Src in an inactive state, thereby inhibiting its enzymatic activity and downstream signaling.[7] X-ray crystallography has confirmed the covalent bond formation and the occupancy of the back hydrophobic pocket of the kinase, which contributes to the high potency and selectivity of the compound.[1][9][10]
Signaling Pathway
The following diagram illustrates the simplified Src signaling pathway and the point of inhibition by this compound.
Caption: this compound covalently inhibits Src kinase, blocking downstream signaling.
Quantitative Data
The potency of this compound has been evaluated in biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| Src | Cell-free assay | 2.6 | [7] |
| Src | Mobility Shift Assay (1 hr) | 2.6 | [11] |
| FGFR1 | Not Specified | 8340 | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | GR₅₀ (µM) | Reference(s) |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | 0.3 | [3][5] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | 0.5 | [3][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Growth Inhibition | 0.3 | [3][5] |
Table 3: In Vivo Pharmacokinetics of this compound
| Animal Model | Dose and Administration | T₁/₂ (h) | AUC (min·ng/mL) | Reference(s) |
| B6 Mice | 5 mg/kg, i.p. | 1.29 | 12746.25 | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Src Kinase Enzymatic Assay (Mobility Shift Assay)
This protocol is adapted from studies characterizing the enzymatic inhibition of Src by this compound.[11]
-
Objective: To determine the in vitro potency of this compound in inhibiting Src kinase activity.
-
Materials:
-
Recombinant Src kinase
-
Peptide substrate for Src
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add Src kinase to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the kinase and incubate for a specified time (e.g., 1 hour).[11]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a set duration.
-
Terminate the reaction by adding the stop solution.
-
Analyze the phosphorylation of the peptide substrate using a mobility shift assay reader, which separates the phosphorylated and unphosphorylated substrate based on charge and size.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
This protocol is based on the evaluation of this compound's anti-proliferative effects in cancer cell lines.[5]
-
Objective: To measure the effect of this compound on the viability and growth of cancer cells.
-
Cell Lines: H1975, HCC827, MDA-MB-231.[5]
-
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for a specified duration (e.g., 72 hours).[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the GR₅₀ (concentration for 50% growth inhibition) by normalizing the data to the vehicle-treated control and fitting the results to a dose-response curve.
-
Western Blot Analysis for Src Phosphorylation
This protocol is for assessing the inhibition of Src signaling in cells.[5]
-
Objective: To detect the levels of phosphorylated Src (p-Src) as a measure of this compound's target engagement in cells.
-
Cell Lines: H1975, HCC827.[5]
-
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-Src (Tyr416) and total Src
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., anti-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to a suitable confluency and treat with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Src signal to the total Src or loading control.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating a kinase inhibitor like this compound.
Caption: A typical experimental pipeline for kinase inhibitor characterization.
Conclusion
This compound represents a significant advancement in the development of selective Src kinase inhibitors. Its covalent mechanism of action provides sustained and potent inhibition of Src signaling, which has been demonstrated in both in vitro and in vivo models.[3] The data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and to develop next-generation covalent kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: A Technical Guide to a Potent and Selective Covalent Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a highly potent and selective irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in oncology, signal transduction, and drug discovery.
Introduction to Src Kinase and Its Role in Cancer
The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[4][5] Aberrant activation or overexpression of Src kinase is a common feature in a wide range of human cancers, including those of the breast, lung, colon, and pancreas, and often correlates with poor prognosis and metastatic disease.[4][6][7] This has established Src as a compelling therapeutic target for cancer intervention.
This compound: Mechanism of Action
This compound is a structurally designed covalent inhibitor that demonstrates high potency and selectivity for Src kinase.[3][8] Its mechanism of action involves the irreversible covalent modification of a P-loop cysteine residue (Cys277) within the Src kinase domain.[3] This covalent binding locks the kinase in an inactive conformation, thereby inhibiting its enzymatic activity and downstream signaling.[2] The design of this compound was informed by the structures of the multi-kinase inhibitor dasatinib (B193332) and a covalent kinase probe, SM1-71.[8][9]
Quantitative Data
Biochemical Potency
This compound exhibits potent inhibition of Src kinase activity in biochemical assays.[1][2][8] The half-maximal inhibitory concentration (IC50) has been determined using mobility shift assays after a 1-hour incubation.[8]
| Target | IC50 (nM) | Reference(s) |
| Src | 2.6 - 3 | [1][2][8] |
| FGFR1 | 8340 | [1][10] |
| SM1-71 (parent) | 26.6 | [8] |
| Bosutinib | 9.5 | [8] |
| NJH-01-111 (non-covalent analog) | 5.3 | [8] |
Table 1: Biochemical potency of this compound and reference compounds against Src and other kinases.
Cellular Activity
This compound demonstrates potent anti-proliferative and cytotoxic effects in various cancer cell lines, particularly those with activated Src signaling.[3] The growth inhibition is quantified by the GR50 value, which represents the concentration of the compound required to reduce the cell growth rate by 50%.[1][3][10]
| Cell Line | Cancer Type | GR50 (µM) | Reference(s) |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 | [1][3][10] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 | [1][3][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 | [1][3][10] |
Table 2: In vitro cellular activity of this compound in cancer cell lines.
In Vivo Pharmacokinetics
Pharmacokinetic studies in B6 mice have demonstrated that this compound has a short half-life but achieves high exposure, leading to sustained target engagement in vivo.[1][3]
| Parameter | Value | Administration Route & Dose | Animal Model | Reference(s) |
| T½ (Half-life) | 1.29 h | 5 mg/kg, intraperitoneal (i.p.) | B6 Mice | [1][3] |
| AUC | 12746.25 min·ng/mL | 5 mg/kg, intraperitoneal (i.p.) | B6 Mice | [1][3] |
Table 3: Pharmacokinetic parameters of this compound in mice.
Signaling Pathways and Experimental Workflows
Src Signaling Pathway Inhibition by this compound
Src kinase is a central node in multiple signaling pathways that drive cancer progression. Upon activation by upstream signals such as receptor tyrosine kinases (RTKs) or integrins, Src phosphorylates a wide array of downstream substrates, leading to the activation of pathways including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. These pathways collectively promote cell proliferation, survival, invasion, and angiogenesis. This compound, by covalently binding to and inhibiting Src, effectively blocks these downstream oncogenic signals.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Covalent Binding Mechanism of DGY-06-116
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding mechanism of DGY-06-116, a potent and selective irreversible inhibitor of Src kinase. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate its mechanism of action.
Core Covalent Binding Mechanism
This compound is an SRC-directed covalent kinase inhibitor that achieves its irreversible inhibition through a targeted interaction with a specific cysteine residue within the Src kinase domain.[1] The key features of its binding mechanism are:
-
Target Residue: this compound selectively forms a covalent bond with Cys277 (also referred to as Cys-280 in some literature) located in the P-loop of the Src kinase.[2]
-
Covalent Reaction: The inhibitor contains an acrylamide (B121943) "warhead" that acts as a Michael acceptor. The nucleophilic thiol group of the Cys277 side chain attacks the β-carbon of the acrylamide, resulting in a stable carbon-sulfur covalent bond. This Michael addition reaction is a well-established mechanism for covalent drug-protein interactions.
-
Two-State Binding Process: The covalent modification is preceded by a strong, reversible binding event.[2][3][4] This initial non-covalent interaction is crucial for the inhibitor's potency and allows for the necessary conformational changes in the P-loop to facilitate the subsequent covalent bond formation.[2][3][4] The inactivation rate of Src by this compound has been shown to be relatively slow, suggesting that the conformational rearrangement of the P-loop is a rate-limiting step.[2][3]
-
Structural Basis of Selectivity: The high potency and selectivity of this compound are attributed to its hybrid structure, which combines features of the promiscuous covalent probe SM1-71 and the selective Src inhibitor dasatinib.[2] X-ray crystallography has revealed that this compound occupies the back hydrophobic pocket of the kinase, a feature contributing significantly to its high affinity.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with Src kinase and its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (1h incubation) | Reference(s) |
| This compound | Wild-Type Src | 2.6 nM | [2][5] |
| This compound | Src C280S Mutant | Comparable to Wild-Type | [2] |
| SM1-71 | Wild-Type Src | 26.6 nM | [2] |
| Bosutinib | Wild-Type Src | 9.5 nM | [2] |
| NJH-01-111 (non-covalent analog) | Wild-Type Src | 5.3 nM | [2] |
| This compound | FGFR1 | 8340 nM | [5] |
Table 2: Cellular Growth Inhibition (GR50)
| Cell Line | Cancer Type | GR50 | Reference(s) |
| H1975 | Non-Small Cell Lung Cancer | 0.3 µM | |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM |
Table 3: Kinetic and Pharmacokinetic Parameters
| Parameter | Value | Conditions | Reference(s) |
| k_inact/K_I | 174 M⁻¹s⁻¹ | Surface Plasmon Resonance | [2][5] |
| Half-life (T_1/2) | 1.29 h | 5 mg/kg i.p. in B6 mice | |
| AUC | 12746.25 min·ng/mL | 5 mg/kg i.p. in B6 mice |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent binding of this compound.
Enzymatic Assay for IC50 Determination (Mobility Shift Assay)
This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by Src kinase.
-
Reagents and Materials:
-
Purified human Src kinase (wild-type and C280S mutant).
-
Fluorescently labeled peptide substrate.
-
ATP.
-
This compound and other inhibitors (e.g., SM1-71, bosutinib, NJH-01-111) at various concentrations.
-
Kinase reaction buffer.
-
Stop solution.
-
Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader).
-
-
Protocol:
-
Prepare serial dilutions of this compound and other inhibitors.
-
In a microplate, combine Src kinase with each inhibitor concentration and incubate for 1 hour at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction by adding a stop solution.
-
Analyze the reaction products using a microcapillary electrophoresis platform. This instrument separates the phosphorylated and non-phosphorylated peptide based on changes in their electrophoretic mobility.
-
Quantify the amount of phosphorylated product in each reaction.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography of Src-DGY-06-116 Complex
This method provides a high-resolution structure of this compound covalently bound to Src kinase, revealing the precise molecular interactions.
-
Protein Expression and Purification:
-
Express the kinase domain of human Src in a suitable expression system (e.g., E. coli).
-
Purify the protein using standard chromatography techniques.
-
-
Co-crystallization:
-
Concentrate the purified Src kinase to approximately 10 mg/mL.
-
Incubate the concentrated Src kinase with a three-fold molar excess of this compound for 1 hour at room temperature to ensure complete covalent modification.
-
Set up crystallization trials using the vapor diffusion method (hanging drop). A typical precipitant solution contains 0.1 M magnesium formate (B1220265) dihydrate and 15% PEG3350.[2]
-
Incubate the crystallization plates at 20°C. Crystals should appear overnight.[2]
-
-
Data Collection and Structure Determination:
-
Harvest the crystals and cryo-protect them using a solution containing the mother liquor supplemented with 30% glycerol (B35011) before flash-freezing in liquid nitrogen.[2]
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known Src kinase structure as a search model.
-
Refine the structure and model the this compound molecule into the electron density map. The final structure will show the covalent linkage between the inhibitor and Cys277.
-
In Vivo Target Engagement and Efficacy Studies
These experiments assess the ability of this compound to inhibit Src signaling and tumor growth in a living organism.
-
Animal Model:
-
Use appropriate mouse models, such as B6 mice for pharmacokinetic studies or tumor-bearing mice for efficacy studies.
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection. A typical dosing solution is 5 mg/kg in 5% DMSO/95% D5W.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after this compound administration.
-
Analyze the plasma concentrations of this compound using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (T_1/2) and area under the curve (AUC).
-
-
Target Engagement and Efficacy:
-
For target engagement studies, collect tissues of interest at different time points post-dosing.
-
Prepare tissue lysates and analyze the phosphorylation status of Src (p-SRCY416) and other downstream signaling proteins by western blotting to confirm target inhibition.
-
For efficacy studies, monitor tumor growth over time in tumor-bearing mice treated with this compound or a vehicle control.
-
Visualizations
Signaling Pathway
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: A Technical Overview of a Covalent Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. This compound has demonstrated significant potential in preclinical studies for targeting cancers with Src activation. This guide details its chemical structure, conceptual synthesis, mechanism of action, and relevant experimental data and protocols.
Chemical Structure and Properties
This compound is a synthetic molecule designed as a hybrid of the multi-kinase inhibitor dasatinib (B193332) and the covalent kinase probe SM1-71.[1][2][3][4] This design strategy combines the hinge-binding and back-pocket-binding elements of dasatinib with the cysteine-reactive warhead of SM1-71.[1][4]
| Property | Value |
| Molecular Formula | C32H33ClN8O2 |
| Molecular Weight | 597.11 g/mol |
| CAS Number | 2556836-50-9 |
| SMILES | CN1CCN(CC1)C2=CC=C(NC3=NC(=C(C=N3)C(=O)NC4=C(Cl)C=CC=C4C)NC5=CC=CC=C5NC(=O)C=C)C=C2 |
| Solubility | Soluble in DMSO (100 mg/mL, 167.47 mM); Insoluble in water and ethanol.[5] |
Conceptual Synthesis
While a detailed step-by-step synthesis protocol for this compound is not publicly available in the provided resources, its structure is based on the hybridization of dasatinib and SM1-71.[1][2][3][4] The conceptual approach involves combining the core scaffold of SM1-71, which includes a reactive acrylamide (B121943) group, with the 2-chloro-6-methylphenyl amide portion of dasatinib that occupies the hydrophobic back pocket of the Src kinase.[1]
Caption: Conceptual design of this compound via hybridization.
Mechanism of Action and Signaling Pathway
This compound is an irreversible and selective inhibitor of Src, a non-receptor tyrosine kinase that is a key regulator of various cellular processes implicated in cancer, such as proliferation, migration, and survival.[1][6][7]
The key features of its mechanism of action are:
-
Covalent Binding: this compound forms a covalent bond with a non-conserved cysteine residue (Cys277 or Cys280) located in the p-loop of the Src kinase domain.[1][6][7] This covalent interaction leads to irreversible inhibition.
-
High Potency and Selectivity: The molecule was designed to occupy the back hydrophobic pocket of the kinase, which contributes to its high potency and selectivity for Src.[1][2][3]
-
Sustained Target Engagement: Due to its covalent binding mechanism, this compound demonstrates sustained inhibition of Src signaling both in vitro and in vivo, even with a relatively short plasma half-life.[6][7]
The binding of this compound locks the Src kinase in an inactive conformation, thereby blocking downstream signaling pathways.
Caption: this compound inhibits the Src signaling pathway.
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | Incubation Time | IC50 Value | Reference(s) |
| Src | Cell-free | 1 hour | 2.6 nM | [1][5][8] |
| Src | Cell-free | Not specified | 3 nM | [8] |
| FGFR1 | Cell-free | Not specified | 8340 nM | [8] |
Table 2: In Vitro Cellular Antiproliferative Activity
| Cell Line | Cancer Type | Metric | Value (µM) | Reference(s) |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | GR50 | 0.3 | [6][7][8] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | GR50 | 0.5 | [6][7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | GR50 | 0.3 | [6][7][8] |
Table 3: In Vivo Pharmacokinetics in B6 Mice
| Parameter | Administration Route | Dose | Value | Reference(s) |
| T1/2 (Half-life) | Intraperitoneal (i.p.) | 5 mg/kg | 1.29 hours | [6][7][8] |
| AUC | Intraperitoneal (i.p.) | 5 mg/kg | 12746.25 min·ng/mL | [6][7][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound.
5.1. Src Kinase Activity Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a peptide substrate by Src to determine the inhibitory potency of compounds like this compound.
-
Objective: To determine the IC50 value of this compound against Src kinase.
-
Methodology:
-
Src kinase is incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) to allow for covalent bond formation.[1]
-
A peptide substrate for Src and ATP are added to the reaction mixture to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the mixture is analyzed using a mobility shift assay (MSA). In MSA, the phosphorylated and non-phosphorylated peptide substrates are separated based on their charge and size differences.
-
The amount of phosphorylated product is quantified to determine the extent of kinase inhibition at each inhibitor concentration.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
5.2. X-ray Co-crystallization of Src-DGY-06-116 Complex
This protocol is used to determine the three-dimensional structure of this compound bound to the Src kinase domain.
-
Objective: To elucidate the binding mode of this compound to Src kinase.
-
Methodology:
-
Purified Src kinase protein is concentrated to 10 mg/mL.[1]
-
The protein is incubated with a three-fold molar excess of this compound at room temperature for 1 hour to ensure covalent complex formation.[1]
-
The Src-DGY-06-116 complex is subjected to crystallization screening using the vapor diffusion hanging drop method.
-
Crystals are obtained using a precipitant solution containing 0.1 M magnesium formate (B1220265) dihydrate and 15% PEG3350.[1]
-
Crystals are harvested and cryo-protected with 30% glycerol (B35011) before being flash-frozen in liquid nitrogen.[1]
-
X-ray diffraction data is collected from the frozen crystals, and the structure is solved and refined to high resolution (e.g., 2.15 Å).[1][2]
-
5.3. In Vivo Administration and Pharmacokinetic Analysis
This protocol describes the administration of this compound to mice to evaluate its in vivo properties.
-
Objective: To assess the pharmacokinetic profile and in vivo target engagement of this compound.
-
Methodology:
-
Formulation: this compound is formulated for in vivo use. A common formulation is 5% DMSO and 95% D5W (5% dextrose in water).[6][7] Another detailed formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Administration: The compound is administered to B6 or C57B6 mice via intraperitoneal (i.p.) injection at a specified dose, such as 5 mg/kg.[6][7][8]
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound are determined using analytical methods like LC-MS/MS to calculate pharmacokinetic parameters such as half-life (T1/2) and area under the curve (AUC).[9]
-
Target Engagement: Tissues or cells can be harvested at different time points to assess the level of Src inhibition (e.g., by measuring the phosphorylation of Src at Y416) via methods like Western blotting.[6][7][8]
-
Caption: Workflow for in vivo experiments with this compound.
References
- 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent, irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase that is a key mediator of various signaling pathways implicated in cancer development and progression.[1][2][3][4] Unregulated Src activity is associated with malignant processes such as cell proliferation, invasion, and angiogenesis.[5][6] While several Src inhibitors have been developed, many exhibit off-target effects leading to toxicity.[5][6] this compound was designed as a highly selective inhibitor to overcome these limitations.[1][2] This document provides an in-depth technical overview of the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways.
Mechanism of Action
This compound was developed through a structure-based design approach, hybridizing the core of a promiscuous covalent kinase probe (SM1-71) with the back-pocket binding component of the multi-kinase inhibitor dasatinib.[1][5][6] This design strategy aimed to enhance selectivity for Src by specifically targeting a non-conserved cysteine residue (Cys277) located in the P-loop of the kinase.[1][3][4] The inhibitor forms a covalent bond with this cysteine, leading to irreversible inhibition of Src's enzymatic activity.[1][7][8] X-ray crystallography has confirmed this covalent interaction, revealing that the binding of this compound induces a conformational change ("kinking") in the P-loop, a feature crucial for its mechanism.[1][6][7][8]
Quantitative Selectivity Profile
The selectivity of this compound has been assessed through various biochemical assays. The following tables summarize the inhibitory activity against its primary target, Src, other Src family kinases (SFKs), and a panel of off-target kinases.
Table 1: Potency against Primary Target and Src Family Kinases (SFKs)
| Target | IC50 (nM) | Assay Type | Notes |
| Src | 2.6[1][7][8] | Cell-free enzymatic | Also reported as 3 nM.[9] |
| YES1 | 0.58 | Cell-free enzymatic | A member of the Src family of kinases. |
| LYN A | 1.62 | Cell-free enzymatic | A member of the Src family of kinases. |
| LCK | 4.33 | Cell-free enzymatic | A member of the Src family of kinases. |
| HCK | 4.04 | Cell-free enzymatic | A member of the Src family of kinases. |
| BLK | 7.56 | Cell-free enzymatic | A member of the Src family of kinases. |
Table 2: Off-Target Kinase Profile
| Target | IC50 (nM) | Notes |
| ABL1 | 0.98 | A non-receptor tyrosine kinase. |
| GAK | 4.87 | Cyclin G-associated kinase. |
| BTK | 8.44 | Bruton's tyrosine kinase. |
| FGFR1 | 8340[9] | Fibroblast growth factor receptor 1. |
Cellular Activity
This compound demonstrates potent anti-proliferative effects in cancer cell lines known to have activated Src signaling.
Table 3: Cellular Growth Inhibition
| Cell Line | Cancer Type | GR50 (µM) |
| H1975 | Non-Small Cell Lung Cancer | 0.3[2][3][4] |
| HCC827 | Non-Small Cell Lung Cancer | 0.5[2][3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3[2][3][4] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Mobility Shift Assay)
The enzymatic activity of Src and other kinases in the presence of this compound was determined using a mobility shift assay (MSA).[1][5] This assay measures the phosphorylation of a peptide substrate by the kinase.
-
Procedure:
-
Purified recombinant kinase was incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) to allow for covalent bond formation.[5]
-
The kinase reaction was initiated by the addition of a peptide substrate and ATP.
-
The reaction mixture was then analyzed to quantify the ratio of phosphorylated to non-phosphorylated substrate.
-
IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
Cellular Proliferation Assay (CellTiter-Glo)
The anti-proliferative effects of this compound on cancer cell lines were assessed using a CellTiter-Glo luminescent cell viability assay.
-
Procedure:
-
Cancer cells (e.g., H1975, HCC827, MDA-MB-231) were seeded in 96-well plates and allowed to adhere.
-
The cells were then treated with a range of concentrations of this compound for 72 hours.[10]
-
After the incubation period, CellTiter-Glo reagent was added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence was measured using a plate reader.
-
GR50 (concentration for 50% growth inhibition) values were determined by plotting cell viability against inhibitor concentration.
-
Src Signaling Pathway
Src kinase is a central node in multiple signaling pathways that regulate key cellular processes. Its activation, often triggered by receptor tyrosine kinases (RTKs) or integrins, leads to the downstream activation of pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which in turn promote cell proliferation, survival, and migration. This compound, by inhibiting Src, effectively blocks these downstream oncogenic signals.
Conclusion
This compound is a highly potent and selective irreversible covalent inhibitor of Src kinase. Its selectivity is achieved through a structure-guided design that targets a specific cysteine residue in the P-loop of Src. The compound demonstrates nanomolar potency against Src and members of the Src kinase family, with significantly less activity against other kinases such as FGFR1. In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with activated Src signaling. The detailed selectivity profile and mechanism of action make this compound a valuable tool for further research into Src-driven cancers and a promising candidate for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Points the Way to Biomarkers and Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
DGY-06-116: A Technical Guide to a Covalent Src Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a novel, irreversible covalent inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases frequently deregulated in various human cancers. By selectively targeting a cysteine residue in the p-loop of Src, this compound demonstrates potent anti-proliferative and cytotoxic effects in cancer cell lines, particularly those with activated Src signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.
Introduction
The Src family of kinases (SFKs) are key regulators of a multitude of cellular processes, including proliferation, survival, migration, and invasion. Their aberrant activation is a common feature in many malignancies, including non-small cell lung cancer (NSCLC) and breast cancer, making them attractive targets for therapeutic intervention. This compound emerged from a structure-based design approach, created as a hybrid of the multi-kinase inhibitor dasatinib (B193332) and the covalent kinase probe SM1-71. This design confers high potency and selectivity by enabling the formation of a covalent bond with Cys277 in the p-loop of Src, leading to sustained and irreversible inhibition of its kinase activity.
Mechanism of Action
This compound is an SRC-directed covalent kinase inhibitor. Its mechanism involves the formation of a covalent bond with the Cys277 residue located in the p-loop of the Src kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby blocking its ability to phosphorylate downstream substrates. A key phosphorylation site indicative of Src activation is Tyrosine 416 (Y416) in the activation loop. This compound has been shown to effectively inhibit the phosphorylation of Src at Y416 (p-SRCY416) in cancer cells.
The interaction of this compound with Src has been elucidated by X-ray co-crystal structures, which confirm the covalent linkage and occupancy of the back hydrophobic pocket of the kinase, explaining its high potency and selectivity.
Figure 1. Covalent Inhibition of Src Kinase by this compound
Quantitative Data
This compound has demonstrated potent and selective activity in both biochemical and cell-based assays. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| Src (wild-type) | IC50 (1 hr) | 2.6 nM | |
| Src (mutant) | IC50 (1 hr) | Comparable to wild-type | |
| FGFR1 | IC50 | 8340 nM | |
| H1975 (NSCLC) | GR50 | 0.3 µM | |
| HCC827 (NSCLC) | GR50 | 0.5 µM | |
| MDA-MB-231 (TNBC) | GR50 | 0.3 µM |
Table 2: In Vivo Pharmacokinetics of this compound in B6 Mice (5 mg/kg, i.p.)
| Parameter | Value | Reference |
| Half-life (T1/2) | 1.29 h | |
| Area Under the Curve (AUC) | 12746.25 min·ng/mL |
Signaling Pathways
Src kinase is a central node in numerous signaling pathways that are critical for cancer cell function. Upon activation, Src phosphorylates a wide array of downstream substrates, leading to the activation of pathways such as the Ras/MEK/ERK and PI3K/Akt pathways, which in turn promote cell proliferation, survival, and invasion. In cancer cells, particularly those with dependencies on receptor tyrosine kinases like EGFR, Src can play a crucial role in both primary oncogenic signaling and in the development of resistance to targeted therapies.
In the context of NSCLC and triple-negative breast cancer (TNBC) cell lines H1975, HCC827, and MDA-MB-231, Src activation contributes to their malignant phenotype. This compound, by inhibiting Src, effectively blocks these downstream oncogenic signals.
Figure 2. Simplified Src Signaling Pathway in Cancer
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on standard laboratory procedures and information gathered from studies on this compound and other Src inhibitors.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for a common luminescent cell viability assay that measures ATP as an indicator of metabolically active cells.
Materials:
-
H1975, HCC827, or MDA-MB-231 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GR50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis of p-SRCY416
This protocol describes the detection of phosphorylated Src at Tyr416 by Western blotting.
Materials:
-
H1975 or HCC827 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-SRCY416, anti-total Src, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed H1975 or HCC827 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SRCY416 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Src and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for establishing and monitoring tumor xenografts in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
H1975 or MDA-MB-231 cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 5% DMSO/95% D5W)
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predetermined schedule (e.g., three times every 12 hours).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Mandatory Visualizations
Experimental Workflow for In Vitro Studies
Figure 3. In Vitro Experimental Workflow for this compound
Logical Relationship of this compound's Effects
Figure 4. Logical Cascade of this compound's Anticancer Effects
Toxicology and Safety
Currently, there is limited publicly available information specifically detailing the toxicology and safety profile of this compound. As with any investigational compound, comprehensive toxicology studies are necessary to determine its safety profile before it can be considered for clinical development. These studies would typically include in vitro cytotoxicity assays in normal cells, as well as in vivo studies in animal models to assess for any potential on-target or off-target toxicities.
Conclusion
This compound is a potent and selective covalent inhibitor of Src kinase with promising preclinical anticancer activity. Its well-defined mechanism of action, involving the irreversible inhibition of Src, translates to the effective suppression of cancer cell proliferation and survival. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. Further investigation into its in vivo efficacy in various cancer models, along with comprehensive safety and toxicology studies, will be crucial in determining its future clinical utility.
DGY-06-116 P-loop Cysteine Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src family kinases (SFKs). It distinguishes itself by targeting a cysteine residue (Cys277) located in the P-loop of the Src kinase domain, a novel mechanism that confers sustained target engagement and potent anti-proliferative effects in cancer cells dependent on Src signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.
Introduction
The Src family of non-receptor tyrosine kinases are crucial regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is a common feature in various human cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), making it a compelling target for therapeutic intervention.[1][2]
This compound was developed as a selective covalent inhibitor of Src.[3] It is a hybrid molecule derived from the structures of dasatinib (B193332) and the promiscuous covalent kinase probe SM1-71.[4] This design allows this compound to form a covalent bond with Cys277 in the P-loop of Src, leading to irreversible inhibition of its kinase activity.[3][5] This sustained inhibition of Src signaling provides a durable anti-tumor effect.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and efficacy across various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Incubation Time | Reference |
| Src | Kinase Assay | 3 | Not Specified | [6] |
| Src | Kinase Assay | 2.6 | 1 hour | [5] |
| FGFR1 | Kinase Assay | 8340 | Not Specified | [6] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GR50 (µM) | Incubation Time | Reference |
| H1975 | NSCLC | 0.3 | 72 hours | [3] |
| HCC827 | NSCLC | 0.5 | 72 hours | [3] |
| MDA-MB-231 | TNBC | 0.3 | 72 hours | [3] |
Table 3: In Vivo Pharmacokinetics of this compound in B6 Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 1.29 hours | 5 mg/kg i.p. | [3] |
| Area Under the Curve (AUC) | 12746.25 min·ng/mL | 5 mg/kg i.p. | [3] |
Signaling Pathway
This compound exerts its effects by inhibiting the Src signaling pathway, which is often hyperactivated in cancers like NSCLC and TNBC. Src kinase activity is regulated by phosphorylation, with autophosphorylation at Tyrosine 416 (Y416) being a key activation event.[7] In many cancer cells, Src acts downstream of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1] Activated Src then phosphorylates a host of downstream substrates, leading to the activation of pro-survival and pro-proliferative signaling cascades, including the STAT3 and RAS/ERK pathways.[1][8] this compound's covalent binding to Src prevents its activation, thereby blocking these downstream signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Src Kinase Activity Assay (Mobility Shift Assay Principle)
This protocol is based on the principle of a mobility shift assay to measure the phosphorylation of a peptide substrate by Src kinase.
Materials:
-
Recombinant human Src kinase
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
ATP
-
Src peptide substrate (e.g., Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)[9]
-
This compound (and other inhibitors for comparison)
-
Stop solution (e.g., 75 mM H3PO4)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Src kinase in kinase buffer.
-
Add this compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 1 hour) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the Src peptide substrate and [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GR50 value.
Western Blotting for Phospho-Src (Y416)
This protocol details the detection of phosphorylated Src at Y416 in cell lysates by western blotting.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Y416)
-
Mouse or rabbit anti-total Src
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time (e.g., 1 µM for 2 hours).
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Y416) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize, the blot can be stripped and re-probed for total Src and a loading control like β-actin.[7]
Conclusion
This compound represents a significant advancement in the development of selective Src inhibitors. Its unique covalent mechanism of targeting Cys277 in the P-loop results in sustained and potent inhibition of Src kinase activity. This translates to robust anti-proliferative and cytotoxic effects in cancer cell lines that are dependent on Src signaling. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in the study and application of this compound and other covalent kinase inhibitors. Further investigation into this compound and its novel mechanism of action holds promise for the development of new and effective cancer therapies.
References
- 1. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppressing Src-Mediated EGFR Signaling by Sustained Calcium Supply Targeting Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochem.wustl.edu [biochem.wustl.edu]
Technical Whitepaper: Biochemical and Biophysical Characterization of DGY-06-116, a Covalent Inhibitor of Src Kinase
Authored for: Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.[1][2] This document provides a comprehensive technical overview of the biochemical and biophysical properties of this compound. It includes a summary of its inhibitory activity, cellular effects, and pharmacokinetic profile, along with detailed experimental protocols for its characterization. Visual diagrams of the Src signaling pathway, the mechanism of covalent inhibition, and experimental workflows are provided to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
The Src family of kinases (SFKs) are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is a common feature in many human malignancies, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), making it a compelling target for therapeutic intervention.[1][3] this compound was developed as a highly selective, irreversible inhibitor that covalently targets a cysteine residue (Cys277) within the P-loop of the Src kinase domain.[1][4] This covalent binding mechanism offers the potential for prolonged target engagement and a durable inhibitory effect.[1][4] This whitepaper serves as an in-depth guide to the biochemical and biophysical attributes of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Incubation Time | Reference |
| Src | Cell-free enzymatic | IC₅₀ | 2.6 | 1 hour | [5] |
| Src (Wild-type) | Cell-free enzymatic | IC₅₀ | Comparable to mutant | 1 hour | [1] |
| Src (C280S mutant) | Cell-free enzymatic | IC₅₀ | Comparable to wild-type | 1 hour | [2] |
| FGFR1 | Cell-free enzymatic | IC₅₀ | 8340 | Not Specified | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time | Reference |
| H1975 | NSCLC | GR₅₀ | 0.3 | 72 hours | [5] |
| HCC827 | NSCLC | GR₅₀ | 0.5 | 72 hours | [5] |
| MDA-MB-231 | TNBC | GR₅₀ | 0.3 | 72 hours | [5] |
Table 3: Pharmacokinetic Properties of this compound in B6 Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value | Unit | Reference |
| Half-life (T₁/₂) | Intraperitoneal (i.p.) | 5 | 1.29 | hours | [4][5] |
| Area Under the Curve (AUC) | Intraperitoneal (i.p.) | 5 | 12746.25 | min·ng/mL | [4][5] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that functions through a two-step mechanism.[2] Initially, it forms a reversible, non-covalent bond with the Src kinase domain. This is followed by the formation of an irreversible covalent bond between the acrylamide (B121943) warhead of this compound and the thiol group of cysteine 277 (Cys277) in the P-loop of Src.[1][2] This covalent modification locks the kinase in an inactive state, leading to a sustained inhibition of its signaling pathway.[1] The inhibition of Src by this compound leads to a reduction in the phosphorylation of downstream targets, including Src itself at tyrosine 416 (p-SRCY416), thereby disrupting signaling cascades that promote cell proliferation and survival.[1]
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound.
In Vitro Src Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the enzymatic activity of Src kinase by quantifying the phosphorylation of a peptide substrate.
-
Reagents and Materials:
-
Recombinant human Src kinase
-
Fluorescently labeled peptide substrate
-
ATP solution
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
Stop solution
-
Microplate reader capable of detecting fluorescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the Src kinase and the this compound dilutions. Include a DMSO vehicle control.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 1 hour) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution to each well.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (GR₅₀ Determination)
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
H1975, HCC827, or MDA-MB-231 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the growth rate inhibition for each concentration and determine the GR₅₀ value, which is the concentration of the drug that causes a 50% reduction in the growth rate.
-
Western Blot Analysis of Src Phosphorylation
This method is used to detect the levels of phosphorylated Src in cells treated with this compound.
-
Reagents and Materials:
-
H1975 or HCC827 cells
-
This compound stock solution (in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-SrcY416, anti-total Src, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat the cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of p-SrcY416 normalized to total Src and a loading control (GAPDH).
-
Mandatory Visualizations
Experimental Workflow for Covalent Inhibitor Characterization
Logical Relationship of this compound Inhibition
References
- 1. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 3. benchchem.com [benchchem.com]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Hybridization of Dasatinib and SM1-71: A Technical Guide to the Potent and Selective Covalent Src Kinase Inhibitor DGY-06-116
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of DGY-06-116, a novel, irreversible covalent inhibitor of Src kinase. This compound was rationally designed through the hybridization of two known kinase inhibitors: the FDA-approved multi-kinase inhibitor dasatinib (B193332) and the promiscuous covalent probe SM1-71. This strategic molecular combination has resulted in a highly potent and selective inhibitor that covalently targets a p-loop cysteine (Cys277) in Src kinase, leading to sustained target engagement and significant anti-proliferative effects in cancer cell lines. This document details the mechanism of action, quantitative biological data, comprehensive experimental protocols, and key signaling pathways associated with this compound, serving as a critical resource for researchers in oncology and drug discovery.
Introduction: The Rationale for Hybridization
The development of selective kinase inhibitors remains a significant challenge in cancer therapy due to the high degree of homology within the human kinome. Non-selective inhibitors often lead to off-target effects and associated toxicities.[1] Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, has demonstrated clinical efficacy but also targets multiple other kinases.[2][3] On the other hand, SM1-71 is a promiscuous covalent kinase probe that has been shown to react with cysteines in the p-loop of various kinases, including Src.[4][5][6]
The hybridization strategy aimed to combine the favorable binding characteristics of dasatinib with the covalent trapping mechanism of SM1-71 to create a novel inhibitor with enhanced potency and selectivity for Src kinase.[1] Specifically, the design of this compound involved integrating the back-pocket binding component of dasatinib with the core scaffold of SM1-71.[1] This approach led to the development of an irreversible inhibitor that covalently modifies Cys277 in the p-loop of Src, a residue not universally conserved across the kinome, thereby conferring selectivity.[6][7]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | Src | 2.6 | Mobility Shift Assay | [8] |
| Dasatinib | Src | - | - | - |
| SM1-71 | Src | 26.6 | Mobility Shift Assay | |
| Bosutinib | Src | 9.5 | Mobility Shift Assay | |
| NJH-01-111 (non-covalent analog) | Src | 5.3 | Mobility Shift Assay | |
| This compound | FGFR1 | 8340 | - | [9] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GR50 (µM) | Assay Duration | Reference |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 | 72 hours | [7][9] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 | 72 hours | [7][9] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 | 72 hours | [7][9] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (T1/2) | 1.29 h | B6 Mice | 5 mg/kg, i.p. | [7][9] |
| Area Under the Curve (AUC) | 12,746.25 min·ng/mL | B6 Mice | 5 mg/kg, i.p. | [7][9] |
| Target Engagement | Sustained inhibition of p-SRCY416 at 2 and 4 h post-dosing | B6 Mice | 5 mg/kg, i.p. | [7][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is based on the structure-based design principles outlined in Du et al., 2020.[6] A detailed, step-by-step synthesis protocol can be found in the supplementary information of the aforementioned publication. The general scheme involves the coupling of a modified pyrimidine (B1678525) core, derived from SM1-71, with a side chain that mimics the back-pocket binding moiety of dasatinib.
In Vitro Src Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is adapted from the methods described in Gurbani et al., 2020.[10]
-
Reagents and Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK-amide)[11]
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and control compounds dissolved in DMSO
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 10 mM EDTA)
-
12-well microfluidic chip
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, mix the Src kinase and the substrate peptide in the kinase reaction buffer.
-
Add the diluted compounds to the kinase/substrate mixture and incubate for 1 hour at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
After a defined reaction time (e.g., 60 minutes), terminate the reaction by adding the stop solution.
-
Load the samples onto a 12-well microfluidic chip.
-
Analyze the phosphorylation of the substrate peptide using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader). The instrument measures the change in charge of the peptide upon phosphorylation, resulting in a mobility shift.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (GR50 Determination)
This protocol is based on the methodology for assessing growth inhibition in cancer cell lines.[7][9]
-
Reagents and Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a DMSO vehicle control.
-
After the incubation period, equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the GR50 (the concentration at which the growth rate is reduced by 50%) values using appropriate software that normalizes to the cell count at the time of drug addition.
-
In-Cell Western Blotting for p-SRC Inhibition
This protocol allows for the quantification of phosphorylated Src (p-SRC) within cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H1975, HCC827)
-
This compound
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
Fluorescently labeled secondary antibodies
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary antibodies against p-SRC and total Src overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for p-SRC and normalize it to the total Src signal.
-
In Vivo Efficacy and Pharmacokinetic Studies
This is a general outline for conducting in vivo studies, based on the information available.[7][9] Specific protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Female C57BL/6 mice or immunodeficient mice for xenograft models.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 5% DMSO/95% D5W).[7]
-
Administer the compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg).
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-injection.
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound in the plasma using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as half-life (T1/2) and AUC.
-
-
Target Engagement (Pharmacodynamics):
-
At specified time points after dosing, sacrifice the animals and collect tissues of interest (e.g., tumor, spleen).
-
Prepare tissue lysates.
-
Analyze the levels of p-SRC and total Src by Western blotting as described above.
-
-
Xenograft Tumor Model:
-
Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.[12][13]
-
When tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis.
-
Signaling Pathways and Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts behind this compound's design and mechanism of action.
Conclusion
This compound represents a successful application of a hybridization strategy in drug design, resulting in a potent and selective covalent inhibitor of Src kinase. By combining the structural features of dasatinib and SM1-71, this compound achieves irreversible binding to a p-loop cysteine in Src, leading to sustained target inhibition and potent anti-cancer activity in preclinical models. The detailed data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers interested in the further development and application of this compound and for those exploring similar covalent inhibitor design strategies. The continued investigation of this compound holds promise for advancing the field of targeted cancer therapy.
References
- 1. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carnabio.com [carnabio.com]
- 6. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRC Kinase Enzyme System [worldwide.promega.com]
- 12. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: A Technical Overview of its Potent Inhibition of Src Kinase
For Immediate Release
This technical guide provides an in-depth analysis of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and experimental processes.
Core Data Summary
This compound has demonstrated significant potency as an inhibitor of Src kinase. The following table summarizes the key quantitative metrics associated with its inhibitory activity.
| Compound | Target | IC50 Value | Assay Type | Comments |
| This compound | Src | 3 nM[1] | Cell-free enzymatic assay | Irreversible, covalent inhibitor.[1] |
| This compound | Src | 2.6 nM (at 1h)[2][3] | Mobility Shift Assay | Demonstrates time-dependent inhibition.[3] |
| This compound | FGFR1 | 8340 nM | Not Specified | Highlights selectivity for Src.[1] |
Mechanism of Action
This compound functions as an irreversible and covalent inhibitor of Src kinase.[1][2] Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys277) located in the P-loop of the Src kinase domain.[4] This covalent modification leads to sustained inhibition of Src's catalytic activity.[4] The design of this compound was a result of hybridizing the core of SM1-71 with the back-pocket binding component of dasatinib.[3][5] While it is a potent covalent inhibitor, a strong reversible interaction is also crucial to allow sufficient time for the covalent bond to form.[6]
Experimental Protocols
The determination of the IC50 value for this compound against Src kinase was primarily conducted using a mobility shift assay (MSA).[3] This technique measures the phosphorylation of a peptide substrate by Src.[3]
Mobility Shift Assay (MSA) for IC50 Determination:
-
Enzyme and Substrate Preparation: Recombinant human Src kinase and a fluorescently labeled peptide substrate are prepared in a suitable assay buffer.
-
Inhibitor Incubation: this compound is serially diluted to various concentrations and pre-incubated with the Src kinase for a defined period (e.g., 1 hour) to allow for covalent bond formation.[3]
-
Kinase Reaction Initiation: The phosphorylation reaction is initiated by the addition of ATP to the enzyme-inhibitor mixture and the peptide substrate.
-
Reaction Quenching: After a specific incubation period, the reaction is stopped by the addition of a quenching buffer.
-
Electrophoretic Separation: The reaction mixture is then subjected to microcapillary electrophoresis. This separates the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
-
Detection and Analysis: The fluorescent signals of the separated substrate and product are detected. The ratio of phosphorylated product to the total peptide is calculated to determine the percentage of kinase activity.
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is plotted, and the data is fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Science
To further elucidate the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: IC50 Determination Workflow for this compound.
Caption: Simplified Src Signaling Pathway and Inhibition by this compound.
Cellular and In Vivo Effects
In cellular contexts, this compound has been shown to potently inhibit the growth of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines that have activated Src signaling.[1] It effectively inhibits the phosphorylation of Src at tyrosine 416 (p-SRC Y416) in cells.[1][4] In vivo studies in mice demonstrated that this compound can achieve sustained inhibition of Src signaling, despite having a short half-life, which is a characteristic advantage of its irreversible covalent binding mechanism.[1][4]
References
DGY-06-116: A Technical Guide to its Antiproliferative Effects in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently overexpressed and activated in Non-Small Cell Lung Cancer (NSCLC). This hyperactivity of Src is implicated in tumor progression, metastasis, and resistance to therapy. This compound demonstrates significant antiproliferative effects in NSCLC cell lines by covalently binding to a cysteine residue in the p-loop of Src, leading to sustained inhibition of its activity. This guide provides an in-depth overview of the quantitative effects of this compound on NSCLC cell proliferation, detailed experimental protocols for assessing its activity, and a summary of the key signaling pathways involved. While direct experimental evidence for this compound's impact on the cell cycle and apoptosis in NSCLC is still emerging, this document also outlines the anticipated effects based on the established mechanism of Src inhibition.
Core Mechanism of Action
This compound is designed as a selective and irreversible inhibitor of Src kinase. Its mechanism involves the covalent modification of a cysteine residue within the p-loop of the Src kinase domain. This covalent binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates. This sustained inhibition of Src signaling disrupts multiple pro-oncogenic pathways that are crucial for the growth and survival of NSCLC cells.[1][2][3]
Quantitative Antiproliferative Data
The efficacy of this compound has been quantified in several NSCLC cell lines, demonstrating potent inhibition of cell growth and kinase activity.
| Parameter | Value | Assay Conditions | Reference |
| Src IC50 | 2.6 nM | Cell-free kinase assay, 1-hour incubation | [3] |
| FGFR1 IC50 | 8340 nM | Cell-free kinase assay | [4] |
| H1975 GR50 | 0.3 µM | 72-hour cell proliferation assay | [4][5] |
| HCC827 GR50 | 0.5 µM | 72-hour cell proliferation assay | [4][5] |
Table 1: In vitro efficacy of this compound.
Key Signaling Pathways
This compound primarily exerts its antiproliferative effects by inhibiting the Src signaling pathway, which is a central node in NSCLC pathogenesis. The inhibition of Src leads to the downregulation of several downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: this compound inhibits Src autophosphorylation, disrupting downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on the proliferation of NSCLC cell lines.
Caption: Workflow for the MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GR50) by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis of p-Src
This protocol details the detection of phosphorylated Src (p-Src) at tyrosine 416 to confirm the inhibitory activity of this compound.
Methodology:
-
Cell Treatment and Lysis: Culture NSCLC cells to 70-80% confluency and treat with 1 µM this compound or vehicle for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Src (Y416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Anticipated Effects on Cell Cycle and Apoptosis
While specific studies on the effects of this compound on the cell cycle and apoptosis in NSCLC are not yet widely published, the known functions of Src and the observed effects of other Src inhibitors allow for informed predictions. Inhibition of the Src pathway is expected to induce cell cycle arrest and apoptosis in NSCLC cells.
Cell Cycle Arrest
Src kinase is known to promote cell cycle progression from G1 to S phase. Therefore, inhibition of Src by this compound is anticipated to cause an accumulation of cells in the G1 phase. This can be investigated using flow cytometry analysis of propidium (B1200493) iodide-stained cells.
Induction of Apoptosis
The Src signaling pathway promotes cell survival by activating downstream anti-apoptotic proteins. Inhibition of this pathway by this compound is expected to lead to the induction of programmed cell death (apoptosis). This can be quantified using an Annexin V/Propidium Iodide apoptosis assay followed by flow cytometry.
Caption: Expected mechanism of this compound's antiproliferative effects.
Conclusion
This compound is a promising therapeutic agent for NSCLC, demonstrating potent and selective inhibition of Src kinase. Its covalent mechanism of action ensures sustained target engagement, leading to significant antiproliferative effects in NSCLC cell lines. Further investigation into its precise effects on cell cycle regulation and apoptosis will provide a more complete understanding of its therapeutic potential and aid in the design of future clinical trials for NSCLC treatment.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
DGY-06-116: An In-Depth Technical Review of Preclinical In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DGY-06-116 is a novel, irreversible covalent inhibitor of Src kinase that has demonstrated potent anti-proliferative effects in vitro against non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines.[1] Preclinical in vivo studies in mouse models have so far focused on the pharmacokinetic and pharmacodynamic profiles of the compound, confirming target engagement and establishing a preliminary dosing regimen. While comprehensive in vivo efficacy studies detailing tumor growth inhibition are not yet publicly available, this guide synthesizes the existing data, provides detailed experimental protocols for the studies conducted, and offers a forward-looking perspective on potential in vivo efficacy based on the established mechanism of action and data from analogous Src inhibitors.
Core Compound Profile: this compound
This compound is distinguished by its covalent binding mechanism to a p-loop cysteine (Cys277) of the Src kinase, leading to sustained, irreversible inhibition.[2] This contrasts with many existing Src inhibitors that bind reversibly. The compound was developed through a structure-based design approach, hybridizing the core of a promiscuous covalent kinase probe with the back-pocket binding component of dasatinib.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GR₅₀ (µM) |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 |
GR₅₀ represents the concentration required to achieve 50% of the maximal growth rate inhibition.[1]
In Vivo Pharmacokinetics and Pharmacodynamics
To date, in vivo studies have been conducted in B6 mice to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. These studies are crucial for establishing a dosing regimen that can be used in future efficacy studies.
Table 2: Pharmacokinetic Parameters of this compound in B6 Mice
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Administration Route | Intraperitoneal (i.p.) | - |
| Half-life (T₁/₂) | 1.29 | hours |
| Area Under the Curve (AUC) | 12746.25 | min·ng/mL |
These results indicate that this compound has a short half-life but achieves high exposure in vivo.[2]
Pharmacodynamic Response
The in vivo studies confirmed that this compound effectively engages its target, Src kinase. Inhibition of phosphorylated Src at tyrosine 416 (p-SRCY416), a marker of Src activation, was observed at 2 and 4 hours post-dosing compared to vehicle controls, demonstrating potent and sustained target engagement in a living system.[2]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: H1975 (NSCLC), HCC827 (NSCLC), and MDA-MB-231 (TNBC) cell lines.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.01 to 10 µM.
-
Incubation: The cells were incubated for 72 hours.
-
Analysis: Cell proliferation was assessed to determine the GR₅₀ values.[1]
In Vivo Pharmacokinetic and Pharmacodynamic Study
-
Animal Model: Adult C57B6 mice.[1]
-
Formulation: this compound was formulated in a vehicle of 5% DMSO and 95% D5W (5% dextrose in water).[2]
-
Dosing: A single dose of 5 mg/kg was administered via intraperitoneal injection.[2]
-
Sampling for PK: Blood samples were collected at various time points post-administration to determine plasma concentrations of this compound and calculate pharmacokinetic parameters.
-
Tissue Sampling for PD: Tissues were collected at 2 and 4 hours post-dosing to assess the levels of p-SRCY416 by methods such as western blot or immunohistochemistry, compared to a vehicle-treated control group.[2]
Signaling Pathways and Experimental Workflows
Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. This compound acts by inhibiting Src, thereby blocking these downstream effects.
In Vivo PK/PD Experimental Workflow
The workflow for the in vivo pharmacokinetic and pharmacodynamic studies is depicted below.
Future Directions and Expected In Vivo Efficacy
While specific in vivo efficacy data for this compound is not yet in the public domain, the strong in vitro anti-proliferative activity and confirmed in vivo target engagement provide a solid rationale for its potential as an anti-cancer therapeutic. Based on studies with other Src inhibitors in similar tumor models, the following outlines the anticipated design and potential outcomes of future in vivo efficacy studies.
Proposed Xenograft Efficacy Study Protocol
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) would be used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneous implantation of human cancer cells (e.g., H1975 NSCLC or MDA-MB-231 TNBC) into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³), after which mice would be randomized into treatment and control groups.
-
Treatment Regimen:
-
Vehicle Control: The same vehicle used in the PK/PD studies (5% DMSO / 95% D5W) would be administered.
-
This compound Treatment: Based on the existing data, a starting dose of 5 mg/kg administered intraperitoneally, perhaps on a daily or twice-daily schedule, would be a logical starting point. Dose-ranging studies would be necessary to optimize the therapeutic window.
-
-
Efficacy Endpoints:
-
Tumor Volume: Tumor size would be measured regularly (e.g., twice weekly) with calipers. The primary efficacy endpoint would be tumor growth inhibition (TGI).
-
Body Weight: Animal body weight would be monitored as a measure of toxicity.
-
Survival: In some studies, treatment may continue until tumors reach a predetermined size, and survival would be a key endpoint.
-
-
Post-Study Analysis: At the end of the study, tumors would be excised and analyzed for biomarkers of Src inhibition (e.g., p-SRCY416) and downstream pathway modulation.
Expected Outcomes
Given the potent in vitro activity and confirmed target engagement, it is anticipated that this compound would demonstrate significant tumor growth inhibition in xenograft models of NSCLC and TNBC. The irreversible, covalent nature of its binding may lead to a more durable anti-tumor response compared to reversible inhibitors, potentially allowing for less frequent dosing. As with other Src inhibitors, this compound may also be a strong candidate for combination therapies, for example, with EGFR inhibitors in NSCLC.
Conclusion
This compound is a promising, next-generation Src inhibitor with a well-defined mechanism of action and encouraging early preclinical data. The in vivo pharmacokinetic and pharmacodynamic studies have laid a strong foundation for future efficacy studies. While the definitive anti-tumor efficacy in mouse models remains to be publicly reported, the available data strongly suggest that this compound holds significant potential as a novel therapeutic for Src-dependent cancers. Further in vivo studies in relevant xenograft models are eagerly awaited to fully elucidate its therapeutic promise.
References
Unveiling the Pharmacokinetic Profile of DGY-06-116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a novel, irreversible, and selective covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in oncogenic signaling pathways.[1] Understanding the pharmacokinetic and pharmacodynamic properties of this compound is paramount for its preclinical and potential clinical development. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and half-life of this compound, detailing experimental methodologies and visualizing key pathways to facilitate further research and development efforts.
In Vivo Pharmacokinetics in a Murine Model
A key study investigating the pharmacokinetic profile of this compound was conducted in B6 mice. The compound was administered via intraperitoneal (i.p.) injection. The study revealed a short half-life, suggesting rapid clearance from the systemic circulation, coupled with high overall exposure.[1][2]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound determined in B6 mice following a single 5 mg/kg intraperitoneal dose.
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | - |
| Half-life (t½) | 1.29 | hours |
| Area Under the Curve (AUC) | 12746.25 | min·ng/mL |
Data sourced from multiple references.[1][2]
Experimental Protocol: In Vivo Pharmacokinetic Study
While a detailed, step-by-step protocol for this specific study is not publicly available, a standard methodology for such a pharmacokinetic study in mice can be inferred.
Objective: To determine the pharmacokinetic profile of this compound in plasma following intraperitoneal administration to B6 mice.
Materials:
-
This compound
-
Vehicle: 5% DMSO / 95% D5W (5% Dextrose in Water)[1]
-
B6 mice
-
Standard laboratory equipment for animal handling, dosing, and blood collection.
-
Analytical instrumentation for drug quantification (typically LC-MS/MS).
Procedure:
-
Animal Acclimatization: B6 mice are acclimatized to the laboratory conditions for a minimum of one week prior to the study.
-
Dosing Solution Preparation: this compound is formulated in 5% DMSO and 95% D5W to achieve the desired concentration for a 5 mg/kg dose.[1]
-
Administration: A single dose of the this compound formulation is administered to each mouse via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases. Typical time points for a compound with a short half-life would include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Collected blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), known for its sensitivity and specificity.[3][4][5]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life and AUC using non-compartmental analysis.
In Vitro Activity and Potency
The in vitro activity of this compound has been characterized through assessments of its inhibitory effects on Src kinase activity and cancer cell proliferation.
Quantitative In Vitro Data
The following tables summarize the in vitro potency of this compound.
Table 2.1: Inhibitory Concentration (IC50)
| Target | IC50 Value |
| Src Kinase | 2.6 nM or 3 nM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[2]
Table 2.2: Growth Inhibitory Concentration (GR50)
| Cell Line | Cancer Type | GR50 Value (µM) |
| H1975 | Non-Small Cell Lung Cancer | 0.3 |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 |
GR50 values represent the concentration of the drug that causes a 50% reduction in the cell growth rate.[1][2]
Experimental Protocols: In Vitro Assays
Detailed protocols for the specific experiments that generated the above data are not fully published. However, standardized methodologies for these types of assays are widely used in the field.
A common method for determining the IC50 of a kinase inhibitor is the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of this compound required to inhibit 50% of Src kinase activity.
Materials:
-
Recombinant Src kinase
-
Src kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)[6]
-
Luminometer
Procedure:
-
Kinase Reaction Setup: A reaction mixture containing Src kinase, its substrate, and ATP is prepared in a multi-well plate.
-
Inhibitor Addition: this compound is added to the wells at a range of concentrations. A control with no inhibitor is included.
-
Incubation: The reaction is incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[6]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6][7]
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.[6][7]
-
Luminescence Detection: The newly synthesized ATP is quantified by measuring the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The GR50 values are typically determined using a cell viability assay.
Objective: To determine the concentration of this compound that inhibits the growth rate of cancer cell lines by 50%.
Materials:
-
H1975, HCC827, and MDA-MB-231 cancer cell lines[2]
-
Cell culture medium and supplements
-
This compound at various concentrations
-
A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: The cancer cell lines are seeded into multi-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for cell proliferation.[2]
-
Viability Assessment: A cell viability reagent is added to each well. The signal generated (luminescence, absorbance, or fluorescence) is proportional to the number of viable cells.
-
Data Analysis: The GR50 value is determined by normalizing the data to the vehicle control and fitting it to a dose-response curve.
Mechanism of Action and Signaling Pathway
This compound is an irreversible covalent inhibitor of Src kinase. It selectively targets a cysteine residue (Cys277) in the P-loop of the Src kinase domain.[1] This covalent binding leads to sustained inhibition of Src signaling.[1]
Src Signaling Pathway Inhibition by this compound
The following diagram illustrates the simplified Src signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the Src signaling pathway by this compound.
Experimental Workflow for In Vivo Pharmacokinetics
The logical flow of a typical in vivo pharmacokinetic study is depicted in the diagram below.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
This compound demonstrates potent in vitro activity against Src kinase and cancer cell lines, consistent with its mechanism as a covalent inhibitor. The in vivo pharmacokinetic data in mice indicate a short half-life and high exposure, which, combined with its sustained target engagement, suggests a promising profile for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on this compound and other selective kinase inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in different preclinical models to guide its potential translation to the clinic.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for DGY-06-116 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a potent, irreversible, and selective covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in oncogenic signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its anti-proliferative effects and its impact on Src signaling. The protocols are designed for researchers in cancer biology and drug development to assess the efficacy of this compound in relevant cell models.
Introduction
Src family kinases (SFKs) are key regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This compound is a novel Src inhibitor that covalently binds to a p-loop cysteine (Cys277) in the kinase domain, leading to sustained and irreversible inhibition of its activity. This covalent modification provides a prolonged duration of action, which may offer advantages over reversible inhibitors. This document outlines the experimental procedures for evaluating the cellular effects of this compound.
Mechanism of Action
This compound functions as an irreversible covalent inhibitor of Src kinase. Its mechanism involves the formation of a covalent bond with a cysteine residue within the p-loop of the Src kinase domain. This binding is facilitated by a unique conformational change where the p-loop must kink to allow the covalent interaction to occur. This irreversible binding leads to potent and sustained inhibition of Src enzymatic activity and downstream signaling pathways.
Signaling Pathway
The primary target of this compound is the Src signaling pathway. Src is a central node in many signaling cascades that promote cell growth and survival. By inhibiting Src, this compound effectively blocks these downstream pathways.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | H1975 (NSCLC) | HCC827 (NSCLC) | MDA-MB-231 (TNBC) | Src (Cell-free assay) | FGFR1 |
| IC50 | - | - | - | 2.6 nM (3 nM) | 8340 nM |
| GR50 (72h) | 0.3 µM | 0.5 µM | 0.3 µM | - | - |
NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
Complete cell culture medium
Protocol:
-
Stock Solution (100 mM): Dissolve the appropriate amount of this compound powder in fresh DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of 100 mM stock solution of this compound (Molecular Weight: 597.11 g/mol ), dissolve 59.71 mg of the compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
Cell Culture
Recommended Cell Lines:
-
HCT116: Colorectal carcinoma cell line.
-
H1975: Non-small cell lung cancer (NSCLC) cell line.
-
HCC827: NSCLC cell line.
-
MDA-MB-231: Triple-negative breast cancer (TNBC) cell line.
General Cell Culture Protocol (Example for HCT116):
-
Growth Medium: Use McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing 5 mL of pre-warmed growth medium and centrifuge at 1500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium. Transfer the cell suspension to a 75 cm² cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer with Phosphate-Buffered Saline (PBS). Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for a few minutes until the cells detach. Neutralize the trypsin with 5 mL of complete growth medium and collect the cells. Centrifuge and resuspend the cells in fresh medium for plating in new flasks or for experiments.
Cell Proliferation (Growth Inhibition) Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Seed cells (e.g., H1975, HCC827, MDA-MB-231) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the half-maximal growth inhibitory concentration (GR50) by plotting the percentage of cell growth inhibition versus the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Src Signaling Inhibition
Objective: To assess the effect of this compound on the phosphorylation of Src and its downstream targets.
Protocol:
-
Plate cells (e.g., H1975, HCC827) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at a specified concentration (e.g., 1 µM) for a defined period (e.g., 2 hours). Include a vehicle-treated control.
-
After treatment
Application Notes and Protocols for DGY-06-116 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of DGY-06-116, an irreversible and selective covalent inhibitor of Src kinase.
Introduction
This compound is a potent, irreversible covalent inhibitor of Src kinase with a reported IC50 of 2.6 nM to 3 nM.[1][2] It functions by covalently binding to a p-loop cysteine (Cys277) on the Src kinase, leading to sustained inhibition of its activity.[3][4] This covalent binding mechanism offers high potency and prolonged target engagement.[3][4] this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with activated Src signaling, such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[2][4]
Mechanism of Action
This compound was developed by hybridizing the structures of dasatinib (B193332) and a promiscuous covalent kinase probe, SM1-71.[5][6][7] Its mechanism involves the irreversible covalent modification of Cys277 in the p-loop of Src kinase.[3][4] While reversible binding contributes significantly to its potency, the covalent interaction ensures prolonged inhibition of Src signaling.[3][6] An X-ray co-crystal structure has confirmed this covalent interaction and the occupancy of the back hydrophobic kinase pocket, which accounts for its high potency and selectivity.[5][6]
Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 (Src) | 2.6 nM | Cell-free enzymatic assay (1-hour incubation) | [1][6] |
| IC50 (Src) | 3 nM | Not specified | [2] |
| IC50 (FGFR1) | 8340 nM | Not specified | [2] |
| GR50 | 0.3 µM | H1975 (NSCLC) | [3][4] |
| GR50 | 0.5 µM | HCC827 (NSCLC) | [3][4] |
| GR50 | 0.3 µM | MDA-MB-231 (TNBC) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Src signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Based on product datasheets, this compound is soluble in DMSO at concentrations up to 100 mg/mL (167.47 mM).[1] For a 10 mM stock solution, weigh the appropriate amount of this compound powder (Molecular Weight: 597.11 g/mol ).
-
Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
In Vitro Src Kinase Activity Assay (Mobility Shift Assay)
Objective: To determine the IC50 value of this compound against Src kinase. This protocol is a generalized representation based on published methodologies.[6]
Materials:
-
Recombinant human Src kinase
-
Fluorescently labeled peptide substrate for Src
-
ATP
-
Assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT)
-
This compound serial dilutions
-
Stop solution (e.g., containing EDTA)
-
Microplate reader capable of detecting the fluorescent signal (e.g., PerkinElmer LabChip® EZ Reader)
Protocol:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
In a microplate, add the Src kinase and the this compound dilutions.
-
Incubate for a defined period (e.g., 1 hour at room temperature) to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60-90 minutes) at room temperature.
-
Terminate the reaction by adding the stop solution.
-
Analyze the samples using a microcapillary electrophoresis platform to separate the phosphorylated and unphosphorylated peptide substrates.
-
Calculate the percentage of substrate phosphorylation relative to a DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTS/MTT)
Objective: To determine the anti-proliferative effect (GR50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound serial dilutions
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM).[2] Include a DMSO vehicle control.
-
Incubate the plates for a specified period, typically 72 hours.[2]
-
At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration and determine the GR50 value (the concentration that causes 50% growth reduction).
Western Blot Analysis of Src Signaling
Objective: To assess the effect of this compound on the phosphorylation of Src and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-total Src, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 2 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation levels. Use a loading control like GAPDH to normalize the data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Detection of p-Src (Y416) Inhibition by DGY-06-116 via Western Blot
These application notes provide a detailed protocol for assessing the inhibitory effect of DGY-06-116 on Src phosphorylation at tyrosine 416 (p-Src Y416) in a cellular context using Western blotting. This compound is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, and their aberrant activation, often through autophosphorylation at Y416, is implicated in cancer progression.[4][5][6] This protocol is intended for researchers, scientists, and drug development professionals investigating Src signaling pathways and the efficacy of Src inhibitors.
Signaling Pathway Context
Src activity is critically regulated by phosphorylation at two key tyrosine residues with opposing effects.[5][6] Phosphorylation at Tyr416 within the activation loop enhances enzyme activity, while phosphorylation at Tyr527 in the C-terminal tail by C-terminal Src kinase (Csk) renders the enzyme less active.[5][6][7] this compound is an irreversible covalent inhibitor that targets Src, leading to a reduction in its kinase activity and subsequent downstream signaling.[1][2][3] Western blotting for p-Src (Y416) is a standard method to monitor the activation state of Src and the efficacy of inhibitors like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.jp]
- 7. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Preparing DGY-06-116 for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo administration of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets a p-loop cysteine residue in Src kinase, leading to its irreversible inhibition.[1][4][5] Unregulated Src activity is implicated in various malignant processes, and this compound has demonstrated potent anti-proliferative effects in cancer cell lines, making it a compelling candidate for in vivo investigation.[2][3][6][7] This document outlines the necessary steps for its preparation and administration in animal models.
Mechanism of Action
This compound functions as an irreversible, covalent inhibitor of Src kinase with a reported IC50 of approximately 2.6 nM to 3 nM.[1][2] The compound's mechanism involves covalent binding to a cysteine residue within the p-loop of the kinase domain.[1][4][5] This covalent modification leads to sustained inhibition of Src signaling pathways, as evidenced by the reduction of phosphorylated Src at tyrosine 416 (p-SRCY416).[2][6]
Figure 1: Mechanism of Action of this compound.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for appropriate formulation and study design.
| Property | Value | Reference |
| Molecular Weight | 597.11 g/mol | [1] |
| In Vitro IC50 | 2.6 nM - 3 nM (Src kinase) | [1][2] |
| Solubility | DMSO: 100 mg/mL (167.47 mM) | [1] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] | |
| In Vivo Half-life (T1/2) | 1.29 hours (in B6 mice) | [2][3][6] |
| In Vivo Exposure (AUC) | 12,746.25 min·ng/mL (in B6 mice) | [2][3][6] |
In Vivo Formulation and Administration Protocols
The insolubility of this compound in aqueous solutions necessitates the use of specific vehicle formulations for in vivo administration. Below are detailed protocols for preparing this compound for intraperitoneal (i.p.) and oral administration.
Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a common route for administering this compound in preclinical models.
3.1.1. Vehicle Formulations for i.p. Injection
Two vehicle formulations have been reported for the intraperitoneal administration of this compound.
| Formulation Components | Composition | Notes |
| Formulation 1 | 5% DMSO / 95% D5W (5% Dextrose in Water) | Used in studies with B6 mice.[3][6] |
| Formulation 2 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | This formulation can yield a clear solution of at least 2.08 mg/mL.[2] |
| Formulation 3 | 10% DMSO / 90% Corn Oil | Recommended to be used cautiously for dosing periods exceeding half a month.[2] |
3.1.2. Protocol for Preparation of this compound for i.p. Injection (Using Formulation 2)
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
-
Prepare Stock Solution: Dissolve this compound in fresh, high-quality DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Initial Dilution: In a sterile tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until a homogenous solution is achieved.
-
Final Dilution: Add 450 µL of saline to the solution and mix thoroughly. This will result in a final concentration of 2.08 mg/mL.
-
Administration: It is recommended to prepare the working solution fresh on the day of use.[2] Administer the appropriate volume to the animal based on its weight and the desired dosage (e.g., 5 mg/kg).
Oral Administration
For oral administration, this compound can be prepared as a homogenous suspension.
3.2.1. Vehicle Formulation for Oral Administration
| Formulation Component | Notes |
| CMC-Na Solution | A solution of Carboxymethylcellulose sodium (CMC-Na) can be used to create a homogenous suspension. A concentration of at least 5 mg/mL has been reported.[1] |
3.2.2. Protocol for Preparation of this compound for Oral Gavage
This protocol is for preparing a 1 mL working solution with a final concentration of 5 mg/mL.
-
Weigh Compound: Accurately weigh 5 mg of this compound powder.
-
Prepare Vehicle: Prepare the desired concentration of CMC-Na solution in sterile water.
-
Create Suspension: Add the 5 mg of this compound to 1 mL of the CMC-Na solution.
-
Homogenize: Mix the solution thoroughly using a vortex or sonicator until a uniform suspension is achieved.
-
Administration: Administer the suspension to the animal via oral gavage at the desired dosage.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Figure 2: Experimental Workflow for this compound In Vivo Studies.
Important Considerations
-
Fresh Preparations: Due to potential stability issues, it is highly recommended to prepare fresh working solutions of this compound on each day of dosing.[2]
-
Solvent Quality: The use of fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Homogeneity: For suspensions, ensure thorough mixing to achieve a homogenous dose for each animal.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Dose Range Finding: It is advisable to perform a dose-range-finding study to determine the optimal therapeutic dose and to assess any potential toxicities in the selected animal model.
By following these application notes and protocols, researchers can effectively prepare and administer this compound for in vivo studies, facilitating the evaluation of its therapeutic potential in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DGY-06-116 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Research Use Only
Introduction
DGY-06-116 is a highly potent, selective, and irreversible covalent inhibitor of Src family kinases (SFKs).[1][2] It has demonstrated significant anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines characterized by Src activation.[1][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy data, and detailed protocols for its use in NSCLC research.
Mechanism of Action
This compound exerts its inhibitory effect through the formation of a covalent bond with Cys277 in the P-loop of the Src kinase domain.[3] This irreversible binding locks the kinase in an inactive conformation, leading to sustained inhibition of its catalytic activity.[4][5] A primary consequence of Src inhibition by this compound is the suppression of Src autophosphorylation at tyrosine 416 (p-SrcY416), a critical marker of its activation state.[1][2] The inhibition of Src disrupts key downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which are pivotal in regulating cell proliferation, survival, and apoptosis in cancer cells.[4][6]
Caption: this compound covalently inhibits Src kinase, blocking its activation and downstream signaling pathways.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Description | IC50 (nM) | GR50 (µM) | Reference |
| Src (cell-free) | Recombinant Human Src Kinase | 2.6 | - | [5] |
| H1975 | Human NSCLC | - | 0.3 | [1][3] |
| HCC827 | Human NSCLC | - | 0.5 | [1][3] |
Table 2: Cellular Activity of this compound in NSCLC Cell Lines
| Cell Line | Treatment | Duration | Effect | Reference |
| H1975 | 1 µM this compound | 2 hours | Inhibition of p-Src (Y416) | [1][2] |
| HCC827 | 1 µM this compound | 2 hours | Inhibition of p-Src (Y416) | [1][2] |
| HCC827 | 0.01-10 µM this compound | 72 hours | Cytotoxic Effects | [1][3] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: H1975 and HCC827 non-small cell lung cancer cell lines.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
Cell Proliferation Assay
This protocol is designed to determine the anti-proliferative effects of this compound using a colorimetric assay such as MTS or MTT.
Caption: A streamlined workflow for assessing cell proliferation in response to this compound treatment.
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow for overnight attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is 0.01 µM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium in each well with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the plate for 72 hours.
-
Detection: Add the MTS or MTT reagent to each well and incubate for 1-4 hours, following the manufacturer's protocol.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control and calculate the GR50 or IC50 values using appropriate software.
Western Blotting for Src Phosphorylation
This protocol details the detection of p-Src (Y416) inhibition.
-
Plating and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. Once they reach 70-80% confluency, treat with 1 µM this compound or vehicle for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Incubate with primary antibodies for p-Src (Y416) and total Src overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Detection: Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL detection reagent.
Apoptosis Analysis by Annexin V/PI Staining
This protocol can be used to quantify the induction of apoptosis by this compound.
Caption: Standard workflow for analyzing apoptosis via Annexin V and Propidium Iodide staining.
-
Treatment: Treat cells with varying concentrations of this compound for 24 to 48 hours.
-
Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Cell Cycle Analysis
This protocol is for assessing the effects of this compound on cell cycle progression.
-
Treatment: Treat cells with this compound for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a PBS-based staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways
This compound-mediated inhibition of Src can have profound effects on the signaling networks that drive NSCLC progression. The diagram below illustrates the key pathways affected.
Caption: Inhibition of Src by this compound impacts multiple downstream pathways controlling cell fate in NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biology and Therapeutic Potential of the Src-YAP Axis in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: Application Notes and Protocols for Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase, in triple-negative breast cancer (TNBC) research. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and anti-cancer efficacy.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This absence of well-defined molecular targets makes chemotherapy the primary treatment modality, which is often associated with significant toxicity and the development of resistance.[2]
The Src family of non-receptor tyrosine kinases, particularly Src, are frequently overexpressed and hyperactivated in TNBC, playing a crucial role in tumor progression, metastasis, and therapeutic resistance.[1][3] this compound is a novel, irreversible covalent inhibitor of Src kinase that has demonstrated significant anti-proliferative effects in TNBC cell lines.[4][5] Its unique mechanism of action, involving covalent binding to a P-loop cysteine (Cys277) in the Src kinase domain, leads to sustained target inhibition.[5][6][7]
Mechanism of Action
This compound is a structure-based designed hybrid of dasatinib (B193332) and a promiscuous covalent kinase probe, SM1-71.[6] It selectively and irreversibly binds to Src kinase, inhibiting its activity. The primary molecular target of this compound's inhibitory action is the autophosphorylation of Src at tyrosine 416 (p-SrcY416), a key marker of Src activation.[5] By blocking Src activation, this compound disrupts downstream signaling pathways critical for TNBC cell proliferation, survival, and migration, including the PI3K/AKT, MAPK, and STAT3 pathways.[8]
Data Presentation
In Vitro Efficacy
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | GR50 | 0.3 µM | [4][5] |
| H1975 | Non-Small Cell Lung Cancer | GR50 | 0.3 µM | [4][5] |
| HCC827 | Non-Small Cell Lung Cancer | GR50 | 0.5 µM | [4][5] |
In Vitro Kinase Inhibitory Activity
| Target | Parameter | Value | Incubation Time | Reference |
| Src | IC50 | 3 nM | Not Specified | [4] |
| Src | IC50 | 2.6 nM | 1 hour | [4] |
| FGFR1 | IC50 | 8340 nM | Not Specified | [4] |
In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Animal Model | Reference |
| Half-life (T1/2) | 1.29 h | 5 mg/kg (i.p.) | B6 Mice | [4][5] |
| AUC | 12,746.25 min·ng/mL | 5 mg/kg (i.p.) | B6 Mice | [4][5] |
Visualizations
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is adapted for determining the anti-proliferative effects of this compound on the MDA-MB-231 TNBC cell line.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 4% glutaraldehyde (B144438) or 100% methanol
-
Staining solution: 0.1% crystal violet in water
-
Solubilization solution: 10% acetic acid or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 to 10 µM. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fixation: Gently wash the cells twice with 200 µL of PBS. Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixing solution and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water until the excess dye is removed. Air dry the plate.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GR50 value.
Western Blot Analysis for p-Src Inhibition
This protocol outlines the procedure for detecting the inhibition of Src phosphorylation in MDA-MB-231 cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Src (Tyr416), anti-total Src, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture MDA-MB-231 cells to 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Src (Tyr416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-Src signal, the membrane can be stripped and re-probed with antibodies against total Src and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Resuspend MDA-MB-231 cells in a mixture of serum-free medium and Matrigel (1:1 ratio, optional). Subcutaneously or orthotopically inject approximately 2-5 x 10^6 cells into the flank or mammary fat pad of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation. Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg) and schedule (e.g., twice daily).[4] Administer the vehicle solution to the control group.
-
Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Evaluating immunotherapeutic outcomes in triple-negative breast cancer with a cholesterol radiotracer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DGY-06-116 in Src Signaling Pathway Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and adhesion.[1][2] Dysregulation of Src kinase activity is frequently implicated in the progression of various human cancers, making it a critical target for therapeutic intervention and biological study.[3][4][5] DGY-06-116 is a potent, selective, and irreversible covalent inhibitor of Src kinase.[6][7][8] It was developed through the hybridization of the known kinase inhibitor dasatinib (B193332) and a covalent kinase probe, SM1-71.[4] Its unique mechanism of action and high selectivity make it an invaluable chemical probe for elucidating the complex roles of Src signaling in both normal physiology and disease.
These application notes provide comprehensive data and detailed protocols for utilizing this compound to investigate Src signaling pathways in biochemical, cellular, and in vivo contexts.
Application Notes
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys-280) located in the p-loop of the Src kinase domain.[3][9] This interaction is highly specific and requires a conformational change in the p-loop, which contributes to the compound's selectivity.[3][7] While the covalent bond formation is a relatively slow process, the inhibitor's core structure possesses strong reversible binding affinity, which ensures sufficient target occupancy time for the covalent reaction to occur.[3][4] This covalent and sustained inhibition provides a potent and durable blockade of Src kinase activity both in vitro and in vivo.[8][10]
Caption: Covalent inhibition mechanism of this compound on Src kinase.
Biochemical and Cellular Activity
This compound demonstrates high potency against Src kinase in enzymatic assays and robust anti-proliferative effects in cancer cell lines characterized by Src activation.[6][8]
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Value | Notes |
|---|---|---|
| IC₅₀ (Src Kinase) | 2.6 nM[3][7] | Measured after 1-hour incubation in a cell-free enzymatic assay.[3] |
| IC₅₀ (FGFR1 Kinase) | 8340 nM[6] | Demonstrates high selectivity for Src over FGFR1. |
| GR₅₀ (H1975 NSCLC) | 0.3 µM[6][8] | Growth inhibition 50 after 72-hour treatment. |
| GR₅₀ (HCC827 NSCLC) | 0.5 µM[6][8] | Growth inhibition 50 after 72-hour treatment. |
| GR₅₀ (MDA-MB-231 TNBC) | 0.3 µM[6][8] | Growth inhibition 50 after 72-hour treatment. |
In Vivo Pharmacology and Target Engagement
In murine models, this compound shows rapid absorption and high exposure, leading to sustained inhibition of Src phosphorylation in tissues.[6][8][10]
Table 2: In Vivo Characteristics of this compound in C57B6 Mice
| Parameter | Value | Conditions |
|---|---|---|
| Dose & Route | 5 mg/kg[6][8][10] | Intraperitoneal (i.p.) injection.[6] |
| Half-life (T₁/₂) | 1.29 hours[6][8][10] | Pharmacokinetic analysis post-administration. |
| Exposure (AUC) | 12,746.25 min·ng/mL[6][8][10] | Total drug exposure over time. |
| Target Inhibition | Sustained p-Src (Y416) inhibition | Observed at 2 and 4 hours post-dosing.[6][8][10] |
Src Signaling Pathway
Src acts as a central node, receiving signals from upstream receptors like Receptor Tyrosine Kinases (RTKs) and integrins, and propagating them through multiple downstream pathways to control key cellular functions. This compound directly inhibits the kinase activity of Src, thereby blocking these downstream signaling cascades.
Caption: Overview of the Src signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
-
For In Vitro Use:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving this compound powder in fresh, anhydrous DMSO.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
-
-
For In Vivo Use:
-
Prepare a fresh working solution on the day of the experiment.[6]
-
First, dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Sequentially add co-solvents. A recommended formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Mix thoroughly after the addition of each solvent. Use gentle heating or sonication if precipitation occurs.[6]
-
Protocol: Cell Proliferation Assay (72-hour)
This protocol assesses the anti-proliferative effect of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed cells (e.g., H1975, MDA-MB-231) in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound (e.g., from 20 µM to 0.02 µM) in culture medium. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells, resulting in a final 1x concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Viability Measurement: Assess cell viability using a luminescent assay like CellTiter-Glo®. Add the reagent according to the manufacturer's instructions and measure luminescence with a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the GR₅₀ value.
Protocol: Western Blot Analysis of Src Signaling
This protocol is for detecting the inhibition of Src auto-phosphorylation at Tyrosine 416 (Y416).
Caption: Standard workflow for analyzing protein phosphorylation by Western blot.
-
Cell Culture and Treatment: Plate cells (e.g., H1975, HCC827) and grow until they reach 70-80% confluency. Treat the cells with 1 µM this compound or vehicle (DMSO) for 2 hours.[6]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Src (Tyr416) and total Src overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of p-Src to total Src, normalized to the loading control.
Disclaimer: this compound is intended for research use only. Appropriate safety precautions should be taken when handling this compound. All experimental protocols should be optimized for specific cell lines and laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for DGY-06-116 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src family kinases.[1][2][3] It targets a cysteine residue (Cys277) in the P-loop of Src, leading to sustained inhibition of its kinase activity.[1][4] This molecule has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with activated Src signaling.[1][3] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase activity assays to characterize its inhibitory properties and elucidate its effects on Src-mediated signaling pathways.
Mechanism of Action
This compound acts as an irreversible inhibitor by forming a covalent bond with Cys277 of Src kinase.[1][4] This covalent modification locks the kinase in an inactive conformation.[5][6] While reversible binding contributes to its high potency, the covalent interaction ensures prolonged inhibition of Src signaling both in vitro and in vivo.[1][7]
Data Presentation
Biochemical Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| Src | 2.6 | 1-hour incubation, cell-free assay | [2][5][7] |
| FGFR1 | 8340 | Not specified | [3][8] |
Cellular Activity of this compound
| Cell Line | Cancer Type | GR50 (µM) | Assay Conditions | Reference | | :--- | :--- | :--- | :--- | | H1975 | Non-Small Cell Lung Cancer | 0.3 | 72-hour incubation |[1][3] | | HCC827 | Non-Small Cell Lung Cancer | 0.5 | 72-hour incubation |[1][3] | | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 | 72-hour incubation |[1][3] |
Signaling Pathway
The Src kinase family plays a crucial role in various cellular processes, including proliferation, survival, migration, and adhesion.[4][5] Dysregulation of Src signaling is a hallmark of many cancers.[4] this compound effectively blocks these pathways by inhibiting Src kinase activity.
Experimental Protocols
Biochemical Src Kinase Activity Assay (ADP-Glo™ Format)
This protocol outlines the determination of this compound's IC50 value against purified Src kinase using a luminescence-based ADP detection assay.[6][9][10]
Experimental Workflow:
Materials:
-
Recombinant human Src kinase (e.g., Carna Biosciences)
-
Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)[11]
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[12] Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute Src enzyme and substrate in kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add 2.5 µL of each this compound dilution to the wells of a 384-well plate. Include vehicle-only (DMSO) controls.
-
Enzyme Addition: Add 2.5 µL of diluted Src enzyme to each well and incubate for 60 minutes at room temperature to allow for covalent bond formation.[7]
-
Kinase Reaction Initiation: Add 5 µL of a substrate/ATP mix to each well to start the reaction. The final ATP concentration should be at or near the Km for Src. Incubate for 60 minutes at room temperature.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Src Kinase Activity Assay (Western Blotting)
This protocol describes the assessment of this compound's ability to inhibit Src autophosphorylation at Tyr416 (p-SRCY416) in a cellular context.[13][14]
Experimental Workflow:
Materials:
-
Cancer cell line with detectable p-SRC levels (e.g., H1975, HCC827, MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-SRCY416 and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.[1][3] Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-p-SRCY416 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Src antibody to normalize for protein loading.
-
Data Analysis: Perform densitometric analysis of the bands. Calculate the ratio of p-SRCY416 to total Src for each treatment condition and express the results as a percentage of the vehicle control.
Conclusion
This compound is a valuable tool for studying Src kinase signaling. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both biochemical and cellular systems. These assays are essential for preclinical drug development and for furthering our understanding of the roles of Src kinases in health and disease.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. promega.com [promega.com]
- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: Optimizing Cell-Based Assays for the Src Inhibitor DGY-06-116
Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase that is a key regulator of cancer-related cellular processes such as proliferation, invasion, and survival.[1][2][3] It is a hybrid compound derived from dasatinib (B193332) and SM1-71.[3][4][5] The mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys277) within the p-loop of the Src kinase domain, leading to the inhibition of its enzymatic activity.[1][2][3][6] This targeted inhibition prevents the autophosphorylation of Src at tyrosine 416 (p-SrcY416), a critical step for its activation and downstream signaling.[1][2][7]
These application notes provide detailed protocols and optimization strategies for two key cell-based assays: a cell proliferation assay to measure the antiproliferative effects of this compound and a target engagement assay to confirm its inhibitory action on Src signaling within the cellular environment.
This compound Mechanism of Action
This compound selectively targets Src kinase. By covalently binding to the enzyme, it blocks the transfer of phosphate (B84403) from ATP to target substrates. This action inhibits the phosphorylation of Src at Tyr416, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Quantitative Data Summary
The potency of this compound has been evaluated in both biochemical (cell-free) and cellular contexts. The following table summarizes key quantitative metrics.
| Assay Type | Target/Cell Line | Metric | Value (µM) | Reference |
| Biochemical | Src Kinase | IC₅₀ | 0.0026 | After 1-hour incubation.[3][5][6] |
| Cellular (Growth) | H1975 (NSCLC) | GR₅₀ | 0.3 | Growth rate inhibition after 72 hours.[1][2][7] |
| Cellular (Growth) | HCC827 (NSCLC) | GR₅₀ | 0.5 | Growth rate inhibition after 72 hours.[1][2][7] |
| Cellular (Growth) | MDA-MB-231 (TNBC) | GR₅₀ | 0.3 | Growth rate inhibition after 72 hours.[1][2][7] |
| Cellular (Viability) | MDA-MB-231 (TNBC) | IC₅₀ | 0.3 | Antiproliferative activity via CellTiter-Glo after 72 hours.[7] |
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay
This protocol details the use of a luminescence-based assay (e.g., CellTiter-Glo®) to measure the effect of this compound on the proliferation of cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.
Objective: To determine the dose-dependent antiproliferative activity (IC₅₀ or GR₅₀) of this compound.
Materials:
-
Cell Lines: H1975, HCC827, or MDA-MB-231 (or other relevant lines with Src activation).
-
Reagents: this compound, DMSO (anhydrous), complete cell culture medium, Trypsin-EDTA, PBS.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Labware: Solid white, clear-bottom 96-well cell culture plates, standard cell culture flasks and dishes.
-
Equipment: Multimode plate reader with luminescence detection, CO₂ incubator, microscope.
Methodology:
Part A: Assay Optimization
Before performing the definitive assay, key parameters must be optimized to ensure a robust assay window and reproducible results.
-
Cell Seeding Density Optimization:
-
Prepare a cell suspension and create a 2-fold serial dilution.
-
Seed a range of cell densities (e.g., from 20,000 down to 625 cells/well) in a 96-well plate.
-
Incubate for the intended assay duration (72 hours).
-
Measure viability using the CellTiter-Glo® reagent.
-
Select a seeding density that results in a strong signal and is on the exponential phase of the growth curve at the end of the incubation period.[8]
-
-
DMSO Tolerance:
-
Seed cells at the optimized density.
-
Treat cells with a range of DMSO concentrations equivalent to those that will be used in the compound dilution series (e.g., 0.1% to 1%).
-
Incubate for 72 hours.
-
Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the untreated control.[9] Keep the final DMSO concentration consistent and below this level for all wells.
-
Part B: Definitive Proliferation Assay
-
Cell Plating: Culture and harvest cells that are healthy and in the logarithmic growth phase.[8] Seed cells in a 96-well white, clear-bottom plate at the predetermined optimal density in 100 µL of medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO.[6] Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 10 µM).[7]
-
Cell Treatment: Add the diluted compound to the appropriate wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Return the plate to the incubator for 72 hours.[7]
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ or GR₅₀ value.
Protocol 2: Western Blot for Target Engagement (p-Src Inhibition)
This protocol is used to confirm that this compound inhibits its intended target, Src, within cells by measuring the level of phosphorylated Src (p-Src Y416).
Objective: To qualitatively or quantitatively assess the inhibition of Src phosphorylation at Tyr416 following treatment with this compound.
Materials:
-
Cell Lines and Culture Reagents: As described in Protocol 1.
-
Compound: this compound, DMSO.
-
Reagents for Lysis & Blotting: RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay kit, Laemmli sample buffer, PVDF membrane, milk or BSA for blocking.
-
Antibodies: Primary antibodies against Phospho-Src (Tyr416) and total Src. A loading control antibody (e.g., anti-β-actin or anti-GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: 6-well plates, cell scrapers, SDS-PAGE and Western blotting apparatus, chemiluminescence imaging system.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Cell Treatment: Treat cells with this compound (e.g., at 1x, 5x, and 10x the IC₅₀ value) and a vehicle control (DMSO) for a short duration, such as 2 to 4 hours.[1][2][7]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody for p-Src (Y416) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total Src and a loading control like β-actin.
-
Data Analysis: Perform densitometry analysis on the bands. Calculate the ratio of p-Src to total Src for each treatment condition and normalize to the vehicle control to determine the extent of inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. skandalifesciences.com [skandalifesciences.com]
DGY-06-116: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive technical information and experimental guidelines for the selective and irreversible Src inhibitor, DGY-06-116.
Supplier and Purchasing Information
This compound is available from several chemical suppliers for research purposes. It is crucial to note that this product is intended for laboratory research use only and not for human or veterinary applications.
| Supplier | Catalog Number | Notes |
| Selleck Chemicals | S9643 | Purity: 99.86%[1] |
| MedchemExpress | HY-136605 | Purity: 99.54% |
| TargetMol | T6926 | - |
| MedKoo Biosciences | 462498 | - |
When preparing stock solutions, it is recommended to use fresh DMSO. Selleck Chemicals suggests a stock solution concentration of 100 mg/mL (167.47 mM) in DMSO.[1] MedchemExpress advises that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions.
Mechanism of Action
This compound is a potent and selective irreversible covalent inhibitor of Src kinase.[1] Its mechanism of action involves the covalent modification of a P-loop cysteine residue, Cys277, within the Src kinase domain.[3] This covalent binding is similar to that of the kinase probe SM1-71 and requires a conformational change where the P-loop kinks to facilitate the bond formation.[1][4] The interaction also involves the occupancy of the back hydrophobic pocket of the kinase, which contributes to its high potency and selectivity.[4] This irreversible binding leads to sustained inhibition of Src signaling, both in vitro and in vivo.[3]
The inhibition of Src kinase activity by this compound has been demonstrated through the reduction of phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation.[3][5]
Signaling Pathway
This compound targets Src, a key non-receptor tyrosine kinase that acts as a central hub in various signaling pathways controlling cell proliferation, survival, migration, and angiogenesis. By irreversibly inhibiting Src, this compound effectively blocks these downstream signaling cascades.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (Src) | 2.6 nM | Cell-free assay, 1-hour incubation | [1][4] |
| IC₅₀ (Src) | 3 nM | - | [2] |
| IC₅₀ (FGFR1) | 8340 nM | - | [2][6] |
| GR₅₀ | 0.3 µM | H1975 (NSCLC) | [3][5] |
| GR₅₀ | 0.5 µM | HCC827 (NSCLC) | [3][5] |
| GR₅₀ | 0.3 µM | MDA-MB-231 (TNBC) | [3][5] |
In Vivo Pharmacokinetics
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (T₁/₂) | 1.29 h | B6 mice | 5 mg/kg, intraperitoneal | [3][5] |
| AUC | 12746.25 min·ng/mL | B6 mice | 5 mg/kg, intraperitoneal | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay
This protocol is adapted from studies demonstrating the antiproliferative effects of this compound in cancer cell lines.[2]
Materials:
-
H1975, HCC827, or MDA-MB-231 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM.[2]
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the half-maximal growth inhibitory concentration (GR₅₀) using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for p-Src Inhibition
This protocol is designed to assess the inhibition of Src phosphorylation at Y416.[2]
Materials:
-
H1975 or HCC827 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Rabbit anti-Src
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with 1 µM this compound or vehicle control for 2 hours.[2]
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Pharmacodynamic Study
This protocol provides a framework for assessing the in vivo target engagement of this compound.[7]
Materials:
-
B6 mice
-
This compound
-
Vehicle solution (e.g., 5% DMSO in 95% D5W)[3]
-
Tools for intraperitoneal injection and tissue harvesting
Procedure:
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[3] Due to its short half-life, multiple doses (e.g., three doses every 12 hours) may be necessary to ensure full target engagement.[7]
-
At specified time points post-dosing (e.g., 2 and 4 hours), euthanize the mice.[5]
-
Harvest tissues of interest (e.g., spleen).
-
Prepare tissue lysates for subsequent analysis, such as Western blotting for p-Src levels, as described in the protocol above.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Src | FGFR | TargetMol [targetmol.com]
- 7. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DGY-06-116 in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-06-116 is a potent, selective, and irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in various cancers.[1][2] These application notes provide detailed protocols for utilizing this compound in key biochemical and cellular assays to study its effects on enzyme kinetics and cellular signaling. The included methodologies cover in vitro kinase inhibition assays, analysis of Src phosphorylation in cellular contexts, and assessment of antiproliferative effects.
Introduction
Src family kinases (SFKs) are crucial mediators of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of Src activity is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a significant research tool due to its high potency and covalent mechanism of action, which involves targeting a P-loop cysteine (Cys277) in the Src kinase domain.[1][3] This irreversible binding leads to sustained inhibition of Src signaling pathways.[1] These notes are intended to guide researchers in the effective use of this compound for investigating Src kinase function and the downstream consequences of its inhibition.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified in various assays, demonstrating its potency against Src kinase and its impact on cancer cell lines.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC₅₀ | 2.6 nM | Src Kinase | Cell-free enzymatic assay (1 hr incubation) | [3][4] |
| IC₅₀ | 3 nM | Src Kinase | Not specified | [5] |
| IC₅₀ | 8340 nM | FGFR1 Kinase | Not specified | [5] |
| GR₅₀ | 0.3 µM | H1975 (NSCLC) | Cell proliferation assay (72 hr) | [5] |
| GR₅₀ | 0.5 µM | HCC827 (NSCLC) | Cell proliferation assay (72 hr) | [5] |
| GR₅₀ | 0.3 µM | MDA-MB-231 (TNBC) | Cell proliferation assay (72 hr) | [5] |
| k_inact_/K_I_ | 174 M⁻¹s⁻¹ | Src Kinase | Surface Plasmon Resonance (SPR) | [3] |
| Half-life (T₁/₂) | 1.29 h | B6 Mice | In vivo pharmacokinetics (5 mg/kg i.p.) | [1][5] |
| AUC | 12746.25 min·ng/mL | B6 Mice | In vivo pharmacokinetics (5 mg/kg i.p.) | [1][5] |
NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it targets and the workflow of the experiments used to characterize it.
Caption: Src Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
Protocol 1: In Vitro Src Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is adapted for determining the IC₅₀ of this compound against purified Src kinase. It measures the phosphorylation of a peptide substrate.
Materials:
-
Purified, active Src kinase
-
Fluorescently labeled peptide substrate for Src
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
DMSO (for compound dilution)
-
Stop solution (e.g., buffer containing EDTA)
-
Microplate reader capable of detecting the fluorescent substrate and product
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤1%.
-
Reaction Setup:
-
In a suitable microplate, add the diluted this compound or vehicle control (DMSO in reaction buffer).
-
Add the Src kinase and fluorescently labeled peptide substrate mixture to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for covalent bond formation.[3]
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for Src.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction: Add stop solution to each well to chelate Mg²⁺ and halt the kinase activity.
-
Data Acquisition: Measure the amount of phosphorylated and unphosphorylated substrate using a microplate reader. The separation of these species can be achieved through various methods, such as capillary electrophoresis.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Src Phosphorylation (p-Src Y416)
This protocol is designed to assess the inhibition of Src autophosphorylation at Tyr416 in cultured cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Src (Tyr416) and anti-total Src
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified duration (e.g., 2-4 hours).[1] Include a vehicle-only (DMSO) control.
-
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Normalize protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform final washes with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
To normalize, strip the blot and re-probe for total Src and a loading control.
-
Protocol 3: Cell Proliferation Assay
This protocol is used to determine the growth inhibitory (GR₅₀) effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[5]
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the GR₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable tool for investigating the role of Src kinase in cancer biology. Its covalent and selective nature allows for potent and sustained inhibition of Src signaling. The protocols outlined in these application notes provide a framework for researchers to reliably assess the biochemical and cellular effects of this compound, facilitating further studies into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [bio-protocol.org]
- 5. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [en.bio-protocol.org]
Troubleshooting & Optimization
DGY-06-116 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the Src inhibitor, DGY-06-116. Below are frequently asked questions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my experiments. What is the recommended solvent?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (167.47 mM).[1] However, it is insoluble in water and ethanol.[1] For most applications, preparing a high-concentration stock solution in fresh, anhydrous DMSO is the recommended first step. It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of this compound.[1]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate precipitation upon dilution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental results.
-
Direct Dilution: It is preferable to mix the DMSO stock solution directly with the assay media rather than preparing an intermediate aqueous solution, which can increase the likelihood of precipitation.[2]
-
Co-solvents and Surfactants: For challenging dilutions, consider the use of co-solvents or surfactants. For instance, formulations for in vivo studies have successfully used combinations of DMSO with PEG300, Tween-80, and saline or corn oil to create stable solutions.[3] While these are for in vivo use, similar principles can be applied cautiously in in vitro settings, ensuring appropriate vehicle controls are included in your experiments.
-
Sonication and Gentle Warming: To aid dissolution, gentle warming in a water bath (e.g., at 37°C) or brief sonication can be employed.[4] However, it is essential to ensure that this compound is stable under these conditions and to visually inspect for any signs of degradation.
Q3: How should I store my this compound stock solutions?
A3: To maintain the stability and activity of this compound, it is recommended to aliquot your stock solutions to avoid repeated freeze-thaw cycles.[1][3] Store the aliquots at -80°C for long-term storage (up to 1 year in solvent) or at -20°C for shorter-term storage (up to 1 month in solvent).[1][3]
Solubility Data
| Solvent | Solubility | Concentration |
| DMSO | Soluble | 100 mg/mL (167.47 mM)[1] |
| Water | Insoluble | N/A[1] |
| Ethanol | Insoluble | N/A[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to assist dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice (Clear Solution)
This protocol is based on a formulation that yields a clear solution of at least 2.08 mg/mL.[3]
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before use.
Protocol 3: Preparation of this compound Formulation for Oral Administration in Mice (Homogeneous Suspension)
This protocol is for preparing a homogeneous suspension with a final concentration of at least 5 mg/mL.[1]
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water at the desired concentration (e.g., 0.5%).
-
To prepare a 1 mL working solution, weigh 5 mg of this compound powder.
-
Add the 5 mg of this compound to 1 mL of the CMC-Na solution.
-
Mix the solution thoroughly to obtain a homogeneous suspension.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway showing this compound mechanism of action.
References
Technical Support Center: DGY-06-116 and FGFR1
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of the Src kinase inhibitor, DGY-06-116, on Fibroblast Growth Factor Receptor 1 (FGFR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase.[1][2] It is designed to bind to a p-loop cysteine in Src, leading to sustained inhibition of its signaling pathways.[1][2] this compound has demonstrated strong anti-proliferative effects in cancer cell lines with activated Src signaling.[1]
Q2: Does this compound have off-target effects on FGFR1?
A2: Yes, this compound has been documented to inhibit FGFR1, but at a significantly lower potency compared to its primary target, Src.[3] This is a critical consideration for researchers using this compound in experimental models where FGFR1 signaling is active.
Q3: How significant is the off-target inhibition of FGFR1 by this compound?
A3: The inhibitory concentration (IC50) of this compound for FGFR1 is substantially higher than for Src. This indicates a high degree of selectivity for Src. The large difference in IC50 values suggests that at concentrations effective for Src inhibition, the impact on FGFR1 should be minimal. However, at higher concentrations, off-target effects on FGFR1 become more likely.
Q4: What are the potential consequences of off-target FGFR1 inhibition in my experiments?
A4: FGFR1 is a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and angiogenesis.[1] Unintended inhibition of FGFR1 could lead to misinterpretation of experimental results, attributing observed phenotypes to Src inhibition alone when they may be partially influenced by effects on FGFR1.
Q5: How can I minimize or account for the off-target effects of this compound on FGFR1?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits Src signaling in your specific experimental system. Performing a dose-response curve is highly recommended. Additionally, employing orthogonal approaches, such as using a structurally different Src inhibitor or genetic knockdown of Src (e.g., siRNA or CRISPR), can help validate that the observed phenotype is due to on-target Src inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or cellular phenotype not consistent with known Src inhibition. | Off-target inhibition of FGFR1 or other kinases. | 1. Confirm On-Target Engagement: Perform a Western blot to verify the inhibition of Src phosphorylation (p-Src) at the concentration of this compound being used.2. Assess FGFR1 Pathway: Check the phosphorylation status of key downstream effectors of FGFR1 signaling (e.g., FRS2, PLCγ, ERK) to see if they are affected.3. Dose-Response Analysis: Conduct your experiment across a range of this compound concentrations to distinguish on-target from potential off-target effects, which typically occur at higher concentrations.4. Use a Control Inhibitor: Compare your results with another selective Src inhibitor that has a different off-target profile. |
| High levels of cytotoxicity observed at concentrations intended to be selective for Src. | The cell line may be sensitive to the inhibition of both Src and FGFR1, or other off-target kinases. | 1. Determine the IC50 for cell viability in your specific cell line to understand the therapeutic window.2. Rescue Experiment: If possible, overexpress a this compound-resistant mutant of Src to see if it rescues the cytotoxic effect. If it doesn't, the toxicity may be due to off-target effects. |
| Difficulty interpreting data due to potential signaling crosstalk between Src and FGFR pathways. | Src and FGFR signaling pathways can intersect and influence each other. | 1. Literature Review: Investigate known points of crosstalk between Src and FGFR signaling in your biological context.2. Simultaneous Monitoring: Use techniques like phospho-proteomics or multiplex Western blotting to simultaneously assess the activity of both pathways in response to this compound treatment. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target (Src) and the off-target kinase (FGFR1).
| Target Kinase | Inhibitor | IC50 (nM) | Selectivity (FGFR1 IC50 / Src IC50) |
| Src | This compound | 2.6 - 3[3][4] | ~2780 - 3208 fold |
| FGFR1 | This compound | 8340[3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determining the Cellular IC50 for Src Inhibition by Western Blot
Objective: To determine the concentration of this compound required to inhibit 50% of Src phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Src (e.g., p-Src Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Src and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for p-Src and total Src. Normalize the p-Src signal to the total Src signal for each sample. Plot the normalized p-Src levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on FGFR1 Signaling
Objective: To evaluate whether this compound inhibits FGFR1 signaling at concentrations effective against Src.
Methodology:
-
Cell Culture and Stimulation: Plate cells known to have an active FGFR1 signaling pathway. Serum-starve the cells and then treat with this compound at its Src IC50, 10x IC50, and 100x IC50 for 2 hours. Stimulate the cells with an appropriate FGF ligand to activate the FGFR1 pathway.
-
Western Blotting: Following the procedure in Protocol 1, perform Western blots for key downstream targets of FGFR1 signaling, such as phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK). Also, probe for total FRS2 and total ERK as loading controls.
-
Data Analysis: Compare the levels of p-FRS2 and p-ERK in the this compound-treated samples to the FGF-stimulated control. A significant decrease in the phosphorylation of these proteins would indicate an off-target effect on the FGFR1 pathway.
Visualizations
Caption: Simplified Src Signaling Pathway and Inhibition by this compound.
Caption: FGFR1 Signaling and Potential Off-Target Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Off-Target Effects.
References
Technical Support Center: DGY-06-116 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the irreversible, selective Src inhibitor DGY-06-116 in animal studies. The information is intended for scientists and drug development professionals to proactively address and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible and selective inhibitor of Src kinase.[1][2] It functions by covalently binding to the Src kinase, leading to sustained inhibition of its activity.[1] This covalent binding is a key feature of its mechanism.
Q2: What is the recommended solvent and administration route for in vivo studies?
A2: In published studies using B6 mice, this compound has been administered via intraperitoneal (i.p.) injection.[1][2] A common vehicle used is a solution of 5% DMSO in 95% D5W (5% dextrose in water).[1]
Q3: What is the pharmacokinetic profile of this compound in mice?
A3: Following a 5 mg/kg i.p. administration in B6 mice, this compound exhibits a short half-life of approximately 1.29 hours and high exposure.[1][2]
Q4: Are there any known off-target effects of this compound?
A4: this compound is designed as a selective Src inhibitor. However, like many kinase inhibitors, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to assess for such effects. Early Src inhibitors were noted to have off-target effects leading to toxicity, which prompted the development of more selective inhibitors like this compound.[3][4]
Troubleshooting Guide: Managing Potential Toxicities
While specific toxicity data for this compound is not extensively published, researchers should be aware of potential adverse effects based on the known roles of Src kinases and the toxicities observed with other Src inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Morbidity | - Dose-dependent toxicity.[2] - On-target effects in non-tumor tissues where Src is important. - Off-target kinase inhibition. | - Dose Reduction: Consider a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor Animal Health: Implement a daily health monitoring schedule, including body weight, food and water intake, and clinical signs of distress. - Histopathology: At study termination, perform a comprehensive histopathological analysis of major organs to identify any tissue damage. |
| Gastrointestinal Issues (e.g., Diarrhea) | - Src kinases are involved in maintaining the integrity of the gastrointestinal mucosa. Inhibition may disrupt this function. | - Supportive Care: Provide nutritional support and ensure adequate hydration. - Dosing Schedule Modification: Consider altering the dosing schedule (e.g., less frequent administration) if the half-life of the compound allows. |
| Hematological Abnormalities (e.g., Thrombocytopenia, Anemia) | - Src family kinases play a role in hematopoiesis. Inhibition can potentially lead to decreased platelet and red blood cell counts. | - Complete Blood Count (CBC): Perform baseline and periodic CBCs to monitor for changes in blood cell populations. - Dose Adjustment: If significant hematological changes are observed, consider dose reduction. |
| Skin Rash or Lesions | - On-target or off-target inhibition of kinases involved in skin homeostasis. | - Veterinary Consultation: Consult with a veterinarian for appropriate palliative care. - Dermatological Examination: Conduct regular skin examinations. |
| Abnormal Behavior or Neurological Signs | - Src kinases are expressed in the central nervous system and are involved in neuronal function. | - Neurological Examination: Perform a basic neurological assessment (e.g., gait, righting reflex). - Consider Brain Histopathology: If neurological signs are severe, brain tissue should be examined for any abnormalities. |
Experimental Protocols
Protocol 1: General Health Monitoring in Rodents
-
Frequency: Animals should be monitored at least once daily.
-
Body Weight: Record the body weight of each animal daily for the first week of treatment and at least three times per week thereafter.
-
Clinical Observations: Record observations of:
-
Appearance: Fur condition (piloerection), posture, and any visible signs of distress.
-
Behavior: Activity level, grooming, and any abnormal behaviors.
-
Hydration Status: Skin turgor.
-
Fecal and Urine Output: Note any changes in consistency or volume.
-
-
Food and Water Consumption: Measure and record food and water intake at regular intervals.
-
Humane Endpoints: Establish clear criteria for humane euthanasia in consultation with the institutional animal care and use committee (IACUC).
Protocol 2: Blood Collection for Hematological Analysis
-
Method: Collect blood via an appropriate route (e.g., submandibular or saphenous vein for interim collections, cardiac puncture for terminal collection).
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA) for CBC analysis.
-
Parameters to Analyze:
-
Red Blood Cells (RBC): Count, hemoglobin, hematocrit.
-
White Blood Cells (WBC): Total and differential counts.
-
Platelets: Count.
-
-
Frequency: Collect blood for a baseline measurement before the start of the study and at selected time points during the study, as well as at termination.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting DGY-06-116 western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DGY-06-116 in Western blot experiments.
Understanding this compound
This compound is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3][4] It functions by covalently binding to a cysteine residue in the p-loop of Src, leading to sustained inhibition of its kinase activity.[1][5] This compound has been shown to effectively inhibit Src signaling pathways both in vitro and in vivo.[2][4]
Below is a summary of key quantitative data for this compound:
| Parameter | Value | Cell Lines/Conditions |
| IC50 (Src) | 2.6 nM | Cell-free assay, 1-hour incubation[1][5] |
| GR50 | 0.3 µM | H1975 (Non-small cell lung cancer)[2][3] |
| 0.5 µM | HCC827 (Non-small cell lung cancer)[2][3] | |
| 0.3 µM | MDA-MB-231 (Triple-negative breast cancer)[2][3] | |
| In Vivo Half-life (T1/2) | 1.29 h | B6 mice (5 mg/kg, i.p.)[2][3] |
This compound Signaling Pathway
This compound targets the Src kinase, a non-receptor tyrosine kinase involved in various cellular processes. The diagram below illustrates the inhibitory action of this compound on the Src signaling pathway.
This compound covalently inhibits Src kinase, preventing its activation and downstream signaling.
Western Blot Troubleshooting for this compound
This section addresses common issues encountered during Western blot analysis of this compound-treated samples.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound but see no decrease in phosphorylated Src (p-Src) levels. What could be the problem?
A1: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot:
-
Verify Compound Activity: Ensure the this compound stock solution is fresh and has been stored correctly. The compound is typically dissolved in DMSO and should be stored at -20°C or -80°C to avoid degradation.[1]
-
Check Treatment Conditions:
-
Concentration: Confirm that the concentration of this compound used is sufficient to inhibit Src in your specific cell line. Refer to the GR50 values in the table above as a starting point.[2][3] You may need to perform a dose-response experiment.
-
Incubation Time: While this compound is a potent inhibitor, the time required to observe a significant decrease in p-Src can vary between cell lines. An incubation time of 2-4 hours has been shown to be effective.[2][3]
-
-
Antibody Performance:
-
Primary Antibody: Ensure your anti-p-Src (e.g., Tyr416) antibody is validated for Western blotting and is specific to the phosphorylated form.
-
Secondary Antibody: Verify that the secondary antibody is appropriate for the host species of the primary antibody and is not expired.
-
-
Protein Loading: Ensure equal protein loading across all lanes. Use a loading control like GAPDH or β-actin to confirm.
Q2: I'm observing multiple non-specific bands in my Western blot. How can I resolve this?
A2: Non-specific bands can obscure your results. Consider the following solutions:
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing non-specific binding.
-
Blocking: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[6][7] You can also try switching blocking agents (e.g., from non-fat milk to BSA or vice versa).
-
Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies.
-
Sample Preparation: Ensure your cell lysates are properly prepared and include protease and phosphatase inhibitors to prevent protein degradation.
Q3: The bands for total Src and p-Src appear weak or are not visible at all.
A3: Weak or no signal can be due to several factors throughout the Western blot workflow:
-
Low Protein Abundance: The target protein may be expressed at low levels in your cells. Increase the amount of protein loaded per lane (up to 50 µg for cell lysates).[7]
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[8][9] High molecular weight proteins may require longer transfer times.
-
Antibody Issues: The primary antibody may have low affinity or may have lost activity due to improper storage. Use a positive control to confirm antibody performance.
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your target.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common Western blot issues when using this compound.
A systematic workflow for troubleshooting this compound Western blot results.
Detailed Experimental Protocol: Western Blotting
This protocol provides a general framework for performing a Western blot to assess the effect of this compound on Src phosphorylation.
Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[10]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[10]
-
Agitate the lysate for 30 minutes at 4°C.[10]
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).[10]
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-50 µg) and boil at 95-100°C for 5 minutes.[10]
SDS-PAGE Gel Electrophoresis
-
Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker. The gel percentage should be appropriate for the size of Src (approx. 60 kDa).
-
Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100V).
Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11] A wet transfer is often recommended for higher resolution.[9]
-
If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds.
-
Assemble the transfer stack (sandwich) and perform the transfer according to the equipment manufacturer's protocol.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.[8]
Immunodetection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[6][12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Src Tyr416 and anti-total Src) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]
-
Wash the membrane again as in step 3.
Detection
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[10]
-
Analyze the band intensities using appropriate software. Normalize the p-Src signal to the total Src signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
DGY-06-116 slow inactivation rate implications
Welcome to the technical support center for DGY-06-116. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for using this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase.[1][2] It was developed by hybridizing the structures of dasatinib (B193332) and a promiscuous covalent kinase probe, SM1-71.[3] Its primary target is the Src kinase, with an IC50 of approximately 2.6 nM.[2][4]
Q2: What is the mechanism of action for this compound?
A2: this compound functions through a two-step mechanism. First, it binds strongly but reversibly to the ATP-binding pocket of Src. Following this initial binding, its electrophilic "warhead" forms an irreversible covalent bond with a specific cysteine residue (Cys-280) located in the p-loop of the kinase.[1][5] This covalent modification permanently inactivates the enzyme.
Q3: The documentation mentions a "slow inactivation rate." What does this refer to?
A3: The "slow inactivation rate" refers to the kinetics of the second step in its mechanism: the formation of the covalent bond. The rate constant for this inactivation step (k_inact) is several orders of magnitude slower than for other clinically approved covalent inhibitors like neratinib (B1684480) and afatinib. This is distinct from the concept of slow inactivation in ion channels.
Q4: Why is the covalent inactivation rate for this compound slow?
A4: The slow rate of covalent bond formation is attributed to the need for protein dynamics. The p-loop of Src must undergo a conformational change, or "kink," to properly position Cys-280 for the reaction to occur.[1][2] The initial, high-affinity reversible binding of this compound is crucial as it holds the inhibitor in the active site long enough for this conformational sampling and subsequent covalent reaction to take place.[2][3]
Q5: What are the experimental implications of this slow inactivation rate?
A5: Despite the slow rate of covalent modification, the compound's overall potency is high due to its strong initial reversible binding.[2] The key implication is that this compound provides sustained, long-duration inhibition of Src signaling.[6][7] Once the covalent bond is formed, the inhibition is irreversible, meaning that even if the unbound compound is cleared (it has a short in vivo half-life of ~1.29 hours), the target remains inhibited.[6][7] This makes it a powerful tool for studying the consequences of prolonged Src inhibition.
Q6: What are the primary research applications for this compound?
A6: this compound is a valuable research tool for laboratory studies of Src-driven biology, particularly in the context of cancer.[2] Its high selectivity and sustained target engagement make it suitable for investigating the role of Src in processes like cell proliferation, invasion, and metastasis.[8][9] It is also useful for studying mechanisms of acquired resistance to other kinase inhibitors, where Src signaling may play a compensatory role.[2]
Troubleshooting Guide
Q1: I am observing variability in the IC50 value of this compound in my biochemical assays. What is causing this?
A1: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time of the inhibitor with the enzyme before the substrate is added.[10] Unlike non-covalent inhibitors that reach equilibrium quickly, this compound's inhibitory effect increases over time as more enzyme becomes covalently modified. A shorter pre-incubation will yield a higher IC50, while a longer pre-incubation will result in a lower IC50.
-
Solution: Standardize your pre-incubation time across all experiments to ensure your results are comparable. A 1-hour pre-incubation is a common starting point for this compound.[2]
Q2: How can I experimentally confirm that this compound is acting irreversibly in my system?
A2: A "washout" assay is the standard method to confirm irreversible inhibition.
-
Procedure: Treat your cells (or enzyme) with this compound for a sufficient time (e.g., 1-2 hours) to allow covalent bond formation. Afterwards, remove the compound by washing the cells multiple times with fresh, inhibitor-free media (or by using a spin column for a purified enzyme). Then, assess the activity of the target (e.g., by measuring p-SRC levels).
-
Expected Result: If inhibition is irreversible, the effect (e.g., reduced p-SRC) will be sustained even after the removal of the unbound compound. In contrast, the effect of a reversible inhibitor would be lost after washout.[11]
Q3: I am not observing the expected decrease in phosphorylated Src (p-SRC) in my cell-based Western blot assay. What are some common issues?
A3: Several factors could contribute to this:
-
Src Activation State: Ensure your chosen cell line has detectable basal levels of activated Src (autophosphorylated at Tyrosine 416). Not all cell lines have high Src activity.
-
Incubation Time: Due to the slow inactivation rate, a short treatment time may be insufficient. Ensure you are treating cells long enough (e.g., 2 hours or more) for significant covalent modification to occur.[4]
-
Antibody Quality: Use a high-quality, validated antibody specific for p-SRC (Y416). Always include a total Src antibody as a control to ensure the lack of signal is not due to Src protein degradation.
-
Compound Integrity: Confirm the concentration and stability of your this compound stock solution. The compound is typically dissolved in DMSO and should be stored at -20°C or -80°C to avoid degradation.[1]
Q4: I am concerned about potential off-target effects. How can I assess the selectivity of this compound in my experiments?
A4: While this compound is reported to be a selective Src inhibitor, it's good practice to control for off-target effects.[4]
-
Use a Non-Covalent Analog: The non-covalent analog NJH-01-111, which has a similar structure but lacks the reactive warhead, can be used as a negative control.[2] Phenotypes observed with this compound but not with NJH-01-111 are more likely to be due to the covalent, on-target inhibition of Src.
-
Chemoproteomic Profiling: For a comprehensive analysis, techniques like Activity-Based Protein Profiling (ABPP) can provide a global view of the inhibitor's on- and off-targets within the proteome.[11]
Data Presentation
Table 1: Summary of In Vitro and In Vivo Quantitative Data for this compound
| Parameter | Value | Target/System | Reference |
| IC50 (1 hr) | 2.6 nM | Src Kinase (cell-free) | [2] |
| IC50 | 8340 nM | FGFR1 Kinase (cell-free) | [4] |
| k_inact | 5.7 × 10⁻⁷ s⁻¹ | Src Kinase (cell-free) | |
| k_inact/K_I | 174 M⁻¹ s⁻¹ | Src Kinase (cell-free) | |
| GR50 (72 hr) | 0.3 µM | H1975 (NSCLC) Cells | [7] |
| GR50 (72 hr) | 0.5 µM | HCC827 (NSCLC) Cells | [7] |
| GR50 (72 hr) | 0.3 µM | MDA-MB-231 (TNBC) Cells | [7] |
| In Vivo T1/2 | 1.29 hours | B6 Mice (5 mg/kg, i.p.) | [6][7] |
| In Vivo AUC | 12,746 min·ng/mL | B6 Mice (5 mg/kg, i.p.) | [6][7] |
GR50: Concentration for 50% reduction in growth rate. NSCLC: Non-Small Cell Lung Cancer. TNBC: Triple-Negative Breast Cancer. AUC: Area Under the Curve.
Experimental Protocols
Protocol 1: In Vitro Src Kinase Activity Assay (Mobility Shift Assay)
This protocol is for determining the IC50 of this compound against purified Src kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 2X solution of purified Src kinase in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further into assay buffer. Include a DMSO-only control.
-
Prepare a 4X solution of peptide substrate and ATP in assay buffer.
-
-
Pre-incubation Step:
-
In a 384-well plate, add 5 µL of the this compound dilution (or DMSO control).
-
Add 5 µL of the 2X Src kinase solution to each well.
-
Mix and incubate for a standardized time (e.g., 60 minutes) at room temperature to allow for covalent modification.
-
-
Kinase Reaction:
-
Add 10 µL of the 4X substrate/ATP solution to each well to initiate the reaction.
-
Incubate for the desired reaction time (e.g., 90 minutes) at room temperature.
-
-
Detection:
-
Add stop buffer to quench the reaction.
-
Analyze the ratio of phosphorylated to unphosphorylated substrate using a mobility shift assay instrument (e.g., Caliper LabChip).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting for Cellular p-SRC (Y416) Inhibition
This protocol details the measurement of Src inhibition in a cellular context.[4][12]
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1975, MDA-MB-231) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a fixed duration (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-SRC (Y416) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
To normalize, strip the blot and re-probe for total Src and a loading control (e.g., β-actin). The final signal should be expressed as a ratio of (p-SRC / Total SRC).
-
Visualizations
Caption: this compound covalently inhibits Src kinase, blocking downstream signaling pathways.
Caption: Two-step covalent inhibition mechanism of this compound.
Caption: Workflow for characterizing the activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DGY-06-116 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the covalent Src inhibitor, DGY-06-116, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase.[1][2] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys277) located in the p-loop of the Src kinase domain.[1] This irreversible binding leads to sustained inhibition of Src signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and invasion.[3][4]
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative and cytotoxic effects in various cancer cell lines, particularly those with activated Src signaling. This includes non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines.[5]
Q3: What are the typical IC50 and GR50 values for this compound?
This compound exhibits a potent inhibitory effect on Src kinase activity with an IC50 value of approximately 2.6 nM to 3 nM.[2][5][6] In cellular assays, it has shown strong growth inhibitory effects with GR50 values as summarized in the table below.[1][5]
| Cell Line | Cancer Type | GR50 (µM) |
| H1975 | Non-Small Cell Lung Cancer | 0.3 |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 |
Q4: My cells are not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be attributed to several factors:
-
Low or absent Src expression/activity: The target protein, Src, may not be expressed or may be inactive in your cell line of interest.
-
Intrinsic or acquired resistance: The cells may possess inherent resistance mechanisms or may have developed resistance upon treatment.[7]
-
Suboptimal experimental conditions: Issues with compound stability, dosage, or the experimental protocol itself can lead to apparent inefficacy.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming potential issues when this compound shows limited efficacy in your experiments.
Problem 1: Reduced or No Inhibition of Cell Viability
If you observe minimal or no reduction in cell viability upon treatment with this compound, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
-
Confirm Src Expression and Activity:
-
Action: Perform a western blot to assess the expression levels of total Src and phosphorylated Src (p-Src Tyr419), an indicator of active Src.[8]
-
Expected Outcome: Detectable levels of both total and phosphorylated Src suggest the target is present and active. If not, this cell line may not be a suitable model.
-
-
Verify Compound Integrity and Concentration:
-
Action: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment. Perform a dose-response experiment to confirm the optimal concentration.
-
Expected Outcome: A clear dose-dependent effect on cell viability should be observed.
-
-
Investigate Potential Resistance Mechanisms:
-
On-Target Resistance (Mutation in Src):
-
Off-Target Resistance (Bypass Signaling):
-
Action: Use phospho-kinase antibody arrays to identify other activated signaling pathways (e.g., EGFR, FGFR, etc.) that may be compensating for Src inhibition.[10][11]
-
Strategy: Consider combination therapy by co-administering this compound with an inhibitor targeting the identified bypass pathway.[12]
-
-
Problem 2: No Decrease in Src Phosphorylation
If western blot analysis shows no reduction in p-Src (Tyr419) levels after this compound treatment, follow these steps:
Potential Cause & Troubleshooting Steps
-
Optimize Treatment Conditions:
-
Action: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration for observing p-Src inhibition.
-
Expected Outcome: A time-dependent decrease in p-Src levels should be observed.
-
-
Paradoxical Src Activation:
-
Action: Some kinase inhibitors can paradoxically increase the phosphorylation of their target at certain concentrations or in specific cellular contexts.[13] Perform a detailed dose-response analysis of p-Src levels.
-
Strategy: If paradoxical activation is observed, adjusting the concentration of this compound may be necessary.
-
-
Upregulation of ABC Transporters:
-
Action: Increased expression of drug efflux pumps like ABCB1 and ABCG2 can reduce the intracellular concentration of the inhibitor.[14] Use qPCR or western blotting to assess the expression of these transporters.
-
Strategy: Co-treatment with an inhibitor of ABC transporters may restore this compound efficacy.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated Src
This protocol is for detecting the levels of total and phosphorylated Src.[19][20][21][22][23]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr419) and total Src overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on Src kinase activity.[24][25][26][27][28]
-
Reaction Setup: In a 96-well plate, combine recombinant Src kinase, a specific peptide substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay or by separating the phosphorylated peptide by gel electrophoresis and autoradiography if using radiolabeled ATP.
Visualizations
Caption: this compound inhibits the Src signaling pathway.
Caption: Workflow for troubleshooting low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scientistlive.com [scientistlive.com]
- 13. Paradoxical activation of c-Src as a drug-resistant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. In vitro kinase assay [protocols.io]
- 25. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro kinase assay [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. revvity.com [revvity.com]
Technical Support Center: DGY-06-116 Covalent Linker Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. The information is tailored for scientists and drug development professionals engaged in experiments involving this compound and the optimization of its covalent linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent irreversible inhibitor of Src kinase with an IC₅₀ of approximately 2.6 nM.[1][2] It was developed through a structure-based design approach, hybridizing the scaffold of the promiscuous covalent kinase probe SM1-71 with components of the known Src inhibitor, dasatinib.[3][4][5][6] this compound functions by forming a covalent bond with a non-catalytic cysteine residue (Cys-277) located in the p-loop of the Src kinase domain.[7][8][9] This covalent modification leads to sustained, irreversible inhibition of Src's enzymatic activity.[7][10]
Q2: What is the role of the covalent linker and warhead in this compound's activity?
The covalent linker in this compound positions an electrophilic acrylamide (B121943) "warhead" to react with the nucleophilic thiol group of Cys-277 in the Src p-loop. The importance of this covalent interaction is highlighted by comparing this compound to its non-covalent analog, NJH-01-111, where the acrylamide is replaced with a saturated propionamide (B166681) group. While NJH-01-111 still exhibits high affinity for Src, the irreversible inhibition is lost, underscoring the critical role of the warhead in the compound's mechanism.[1][3][4]
Q3: What are the key considerations for optimizing the covalent linker of this compound or similar inhibitors?
Optimizing the covalent linker is a critical step in refining the properties of a covalent inhibitor. Key strategies include:
-
Warhead Reactivity: The electrophilicity of the warhead must be finely tuned. A highly reactive warhead may lead to off-target modifications and potential toxicity, while a poorly reactive one will result in inefficient target engagement. The acrylamide in this compound is a commonly used warhead with moderate reactivity.
-
Linker Length and Flexibility: The linker's length and flexibility are crucial for correctly positioning the warhead for reaction with the target cysteine. For this compound, it has been suggested that increasing the linker length could potentially improve the rate of covalent bond formation by reducing the need for a conformational change (p-loop kinking) in the Src kinase.[3][4]
-
Scaffold-Linker Attachment Point: The point at which the linker is attached to the main inhibitor scaffold can influence the vector and trajectory of the warhead, impacting its ability to reach the target nucleophile.
Q4: How can I confirm that this compound is covalently modifying Src in my experiments?
Confirmation of covalent modification can be achieved through several experimental approaches:
-
Mass Spectrometry (MS): This is the most direct method. By analyzing the inhibitor-treated protein by MS, you can detect a mass shift corresponding to the molecular weight of this compound, confirming the formation of a covalent adduct.[7]
-
Washout Experiments: In a functional assay, if the inhibitory effect of this compound persists after removing the unbound compound from the solution (e.g., through dialysis or rapid dilution), it strongly suggests an irreversible, covalent mechanism.
-
Comparison with a Non-Covalent Analog: As with this compound and NJH-01-111, comparing the activity of your covalent inhibitor to a non-reactive analog can help dissect the contributions of reversible binding and covalent modification.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or off-target effects in cell-based assays | The concentration of this compound is too high, leading to non-specific interactions. The acrylamide warhead is reacting with other cellular nucleophiles. | Perform a dose-response curve to determine the optimal concentration. Reduce the incubation time. Use a lower, more selective concentration of the inhibitor. |
| Inconsistent IC₅₀ values for this compound | The pre-incubation time of the inhibitor with the enzyme is not standardized. The assay conditions (e.g., enzyme or ATP concentration) are fluctuating. | For covalent inhibitors, the IC₅₀ is time-dependent. Always use a consistent pre-incubation time and report it with your results. Ensure all assay parameters are consistent between experiments. |
| No or weak signal for covalent adduct formation by mass spectrometry | Inefficient adduct formation due to suboptimal reaction conditions. The adduct is unstable under the MS conditions. The concentration of the inhibitor was too low. | Optimize the incubation time and temperature for the inhibitor-protein reaction. Use a "soft" ionization technique to prevent fragmentation of the adduct. Ensure you are using a sufficient molar excess of the inhibitor. |
| This compound appears less potent than expected in a kinase assay | The assay readout is not sensitive enough to detect potent inhibition. The enzyme concentration is too high relative to the inhibitor's potency. The non-covalent binding affinity is weak, leading to a slow rate of covalent modification. | Use a more sensitive assay format (e.g., one with a lower limit of detection). Reduce the enzyme concentration in the assay. While this compound has strong reversible binding, for analogs with weaker affinity, increasing the pre-incubation time may be necessary.[3][4] |
Quantitative Data Summary
| Compound | Target | IC₅₀ (nM) | GR₅₀ (µM) in H1975 cells | Pharmacokinetics (in mice) |
| This compound | Src | 2.6 | 0.3 | t₁/₂ = 1.29 h, AUC = 12746.25 min·ng/mL |
| NJH-01-111 (non-covalent analog) | Src | 5.3 | Not reported | Not reported |
Data sourced from multiple references.[1][3][10][11]
Key Experimental Protocols
Mass Spectrometry for Confirmation of Covalent Adduct Formation
Objective: To confirm the covalent binding of this compound to Src kinase by detecting the mass of the protein-inhibitor adduct.
Methodology:
-
Incubation: Incubate purified Src kinase (e.g., 5-10 µM) with a 5- to 10-fold molar excess of this compound in an appropriate buffer (e.g., HEPES-based buffer, pH 7.4) for 1-2 hours at room temperature. A control sample with DMSO (vehicle) should be run in parallel.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
LC-MS Analysis: Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS). Use a reverse-phase column suitable for proteins.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of this compound (597.11 g/mol ) in the treated sample compared to the control confirms covalent adduct formation.[7]
In Vitro Src Kinase Activity Assay
Objective: To determine the potency (IC₅₀) of this compound or its analogs against Src kinase.
Methodology:
-
Reagents: Purified Src kinase, suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Pre-incubation: In a multi-well plate, add Src kinase and the diluted inhibitor (or DMSO for control). Allow to pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate for the recommended time at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence).
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Assay for Src Inhibition (Western Blot)
Objective: To assess the ability of this compound to inhibit Src signaling in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line with known Src activity (e.g., H1975 or HCC827 non-small cell lung cancer cells).
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Src (p-Src, Tyr416) and total Src.
-
Analysis: Quantify the band intensities to determine the extent of p-Src inhibition relative to total Src levels. A reduction in the p-Src signal indicates inhibition of Src activity.[10][11]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for confirming covalent modification.
Caption: Logic of covalent linker optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
addressing variability in DGY-06-116 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using the Src inhibitor, DGY-06-116. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective irreversible covalent inhibitor of Src kinase.[1][2] Its mechanism involves the formation of a covalent bond with a cysteine residue in the p-loop of the Src kinase domain.[3][4] This irreversible binding leads to sustained inhibition of Src signaling pathways.[5] While it is a covalent inhibitor, reversible binding also significantly contributes to its high potency.[2][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, the solid compound should be stored at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or -20°C for one month.[2] It is advisable to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[3] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]
Q3: Why is the IC50 value of this compound dependent on pre-incubation time?
As a covalent inhibitor, this compound's inhibitory activity is time-dependent. The IC50 value will decrease with longer pre-incubation times as more of the inhibitor has time to form a covalent bond with the target protein.[1] This is a key characteristic of covalent inhibitors and should be considered when designing experiments and comparing results.[6][7]
Q4: What are the known off-targets for this compound?
This compound is a selective Src inhibitor, but like many kinase inhibitors, it can have off-target effects. It has been shown to inhibit FGFR1, but at a much higher concentration (IC50 of 8340 nM) compared to Src (IC50 of 3 nM).[1][2] For cellular experiments, it is good practice to use a structurally similar, non-reactive analog as a negative control to distinguish between on-target and off-target driven effects.[1]
Troubleshooting Guides
Inconsistent In Vitro Biochemical Assay Results
Problem: The IC50 value for this compound is higher than the reported ~3 nM or varies between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pre-incubation Time | The IC50 of a covalent inhibitor is highly dependent on pre-incubation time.[1] Standardize the pre-incubation time across all assays. A shorter time will lead to a higher IC50. |
| Compound Instability | Prepare fresh dilutions from a stable, frozen stock for each experiment. Perform an LC-MS stability assay to check for degradation in your assay buffer.[1] |
| Solubility Issues | Ensure this compound is fully dissolved. While DMSO is a common solvent, keep the final concentration low (typically <0.5%) to avoid artifacts.[8] |
| Reagent Variability | Use a consistent source and lot of Src kinase and substrate. Ensure ATP concentration is appropriate and consistent. |
| Assay Method | Different assay formats (e.g., radioactive vs. fluorescence-based) can yield different results. Ensure you are using a validated method for kinase activity measurement.[9][10] |
Variability in Cell-Based Assay Results
Problem: Inconsistent inhibition of Src phosphorylation (p-Src) or variable anti-proliferative effects (GR50/GI50).
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Variations in cell passage number, confluency, and serum batches can impact cellular response.[8] Standardize cell culture protocols and regularly test for mycoplasma. |
| Compound Stability in Media | This compound may not be stable in cell culture media over long incubation periods (e.g., 72 hours).[1] Consider shorter incubation times or replenishing the compound. |
| Pipetting and Seeding Errors | Inaccurate cell seeding or compound dilution can lead to significant variability.[11][12] Ensure pipettes are calibrated and use careful technique. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Run a solvent-only control to assess its effect on cell viability.[8] |
| Cell Health | Ensure cells are healthy and not stressed. Stressed cells can lead to increased background signaling and inconsistent results.[8] |
Inconsistent In Vivo Study Results
Problem: Variable inhibition of p-Src in tumors or inconsistent tumor growth inhibition in mouse models.
| Potential Cause | Troubleshooting Step |
| Formulation Issues | This compound has poor aqueous solubility. Ensure the formulation (e.g., with PEG300, Tween-80, or corn oil) is prepared correctly and consistently.[2] Prepare fresh for each dosing. |
| Pharmacokinetics | This compound has a short half-life in mice (T1/2 = 1.29 h).[2] The timing of tissue collection relative to the last dose is critical for pharmacodynamic studies (e.g., p-Src analysis). |
| Animal Variability | Factors such as age, weight, and health status of the animals can contribute to variability. Ensure proper randomization of animals into treatment groups. |
| Dosing Accuracy | Ensure accurate and consistent administration of the compound (e.g., intraperitoneal injection). |
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 3 nM | Src Kinase | Biochemical assay.[1][2] |
| IC50 | 2.6 nM | Src Kinase | 1-hour incubation.[2] |
| IC50 | 8340 nM | FGFR1 Kinase | Biochemical assay.[1][2] |
| GR50 | 0.3 µM | H1975 (NSCLC) | 72-hour incubation.[2] |
| GR50 | 0.5 µM | HCC827 (NSCLC) | 72-hour incubation.[2] |
| GR50 | 0.3 µM | MDA-MB-231 (TNBC) | 72-hour incubation.[2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Animal Model |
| T1/2 (Half-life) | 1.29 h | 5 mg/kg, i.p. | C57B6 mice[2] |
| AUC | 12746.25 min·ng/mL | 5 mg/kg, i.p. | C57B6 mice[2] |
Experimental Protocols
Protocol 1: In Vitro Src Kinase Inhibition Assay
This is a generalized protocol for determining the IC50 of this compound.
-
Prepare Reagents:
-
Src Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Recombinant Src Kinase.
-
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution.
-
This compound serial dilutions in DMSO.
-
-
Assay Procedure:
-
Add assay buffer, Src kinase, and this compound (or DMSO control) to a 96-well plate.
-
Pre-incubate for a defined period (e.g., 60 minutes) at room temperature. This step is critical for covalent inhibitors.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the signal (e.g., using ADP-Glo™ Kinase Assay or by spotting on phosphocellulose paper for radioactive assays).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Protocol 2: Western Blot for Cellular p-Src Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1975 or MDA-MB-231) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-Src (Tyr416).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Src kinase assay [bio-protocol.org]
- 11. bioivt.com [bioivt.com]
- 12. news-medical.net [news-medical.net]
Technical Support Center: DGY-06-116 Formulation for Improved Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the formulation of DGY-06-116 to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is practically insoluble in water and ethanol. It is soluble in DMSO (up to 100 mg/mL), and formulations for in vivo use have been prepared using co-solvents such as DMSO, PEG300, Tween-80, and saline, or as a suspension in vehicles like carboxymethylcellulose sodium (CMC-Na).[1] Given its poor aqueous solubility, improving the oral bioavailability of this compound is a critical aspect of its development for clinical applications.
Q2: What are the main challenges in achieving good oral bioavailability with this compound?
A2: The primary challenge for the oral bioavailability of this compound is its low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and consequently, limited absorption.[2] Like many kinase inhibitors, its bioavailability can also be affected by first-pass metabolism in the gut wall and liver, and by the action of efflux transporters that pump the compound back into the intestinal lumen.[2][3]
Q3: What are some promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility of this compound and improve its oral bioavailability.[4][5][6][7] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[5][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can prevent crystallization and improve its dissolution and solubility.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated to present this compound in a solubilized state in the gastrointestinal tract, facilitating its absorption.[4][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, increasing their aqueous solubility.[5][6]
Q4: How does this compound exert its therapeutic effect?
A4: this compound is an irreversible and selective covalent inhibitor of Src kinase.[1][8] It covalently binds to a cysteine residue in the p-loop of the Src kinase domain, leading to sustained inhibition of its activity.[9] Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including cell proliferation, migration, and survival.[10][11] Dysregulation of Src activity is implicated in the progression of several cancers.[10]
Troubleshooting Guide
| Symptom/Issue | Possible Cause | Suggested Solution/Troubleshooting Step |
| Low and variable oral bioavailability in preclinical species. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Particle Size Analysis: Characterize the particle size distribution of the drug substance. If particles are large, consider micronization or nanosizing. 2. Formulation Screening: Test different formulation strategies known to enhance the solubility of poorly soluble drugs (see table below for a summary). |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. 2. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4 inhibitors) to assess the impact on bioavailability.[3] | |
| Precipitation of this compound in aqueous media during in vitro assays. | The concentration of this compound exceeds its kinetic solubility in the assay buffer. | 1. Lower the Final Concentration: Determine the solubility limit in the specific assay medium and work below this concentration. 2. Use of Co-solvents/Surfactants: Add a small percentage of a co-solvent (e.g., DMSO, ethanol) or a non-ionic surfactant (e.g., Tween-20) to the assay buffer to improve solubility.[12] |
| Inconsistent results in in vivo efficacy studies with oral administration. | Variability in drug absorption due to formulation issues or interaction with food. | 1. Formulation Optimization: Develop a robust formulation that provides consistent drug release and absorption. 2. Food Effect Studies: Conduct pharmacokinetic studies in both fasted and fed states to evaluate the impact of food on the bioavailability of your formulation.[2] |
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Potential Advantages for this compound | Potential Challenges |
| Micronization/Nanosizing | Increases surface area for dissolution.[5][6] | Simple and established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersion | The drug is dispersed in a hydrophilic carrier in a high-energy amorphous state.[7] | Significant increase in aqueous solubility and dissolution rate. | Physical instability (recrystallization) during storage; requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[4][6] | Presents the drug in a solubilized form, bypassing the dissolution step; can enhance lymphatic transport and reduce first-pass metabolism. | Careful selection of excipients is required to ensure good emulsification and stability; potential for gastrointestinal side effects. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.[5][6] | Increases aqueous solubility and dissolution rate. | Limited drug loading capacity; potential for competition with other molecules for complexation. |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of this compound Formulations in Mice
1. Objective:
To determine and compare the pharmacokinetic profiles and oral bioavailability of different this compound formulations in mice.
2. Materials:
-
This compound
-
Formulation excipients (e.g., PEG400, Tween-80, Solutol HS 15, Cremophor EL, Capryol 90)
-
Vehicle for control group (e.g., 0.5% CMC-Na in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Analytical equipment for bioanalysis (LC-MS/MS)
3. Methods:
a. Formulation Preparation:
-
Formulation A (Suspension): Prepare a suspension of this compound in 0.5% CMC-Na at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Formulation B (Solution/SEDDS): Prepare a solution or self-emulsifying formulation of this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in PEG400) at the same concentration.
-
Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) at a lower concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose).
b. Animal Dosing:
-
Divide mice into groups (n=3-5 per group) for each formulation and the IV group.
-
Fast mice overnight before dosing.
-
Administer the formulations orally by gavage at a dose of 10 mg/kg.
-
Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
c. Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) via the saphenous or submandibular vein at the following time points:
-
Oral groups: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV group: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
d. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
e. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters for each animal:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Half-life (t1/2)
-
Clearance (CL) (for IV group)
-
Volume of distribution (Vd) (for IV group)
-
-
Calculate the absolute oral bioavailability (F%) for each oral formulation using the following formula:
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
4. Data Interpretation:
Compare the pharmacokinetic parameters, particularly Cmax, AUC, and F%, between the different oral formulations. A higher Cmax and AUC, and consequently a higher F%, will indicate improved oral bioavailability.
Mandatory Visualizations
Caption: Workflow for an in vivo oral bioavailability study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
interpreting unexpected results with DGY-06-116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an SRC-directed covalent kinase inhibitor.[1][2] It selectively targets and binds to the Cys277 residue within the p-loop of Src kinase.[1][2] This interaction is irreversible and leads to sustained inhibition of Src signaling.[1][2] The binding process is unique; it requires a conformational change, or a "kink," in the p-loop to allow for the covalent bond to form.[3][4] Interestingly, a strong reversible binding interaction precedes the irreversible covalent modification, which is a key factor in its high potency.[4][5][6]
Q2: I am observing a slower than expected rate of Src inactivation in my kinase assay. Is this normal?
Yes, a slow inactivation rate is a known characteristic of this compound.[4][5] Kinetic analysis has shown that compared to other clinically approved covalent kinase inhibitors, this compound has a slower inactivation rate.[4][5] This is attributed to the requirement of p-loop movement for the covalent bond to form.[4][5] The initial potent reversible binding is thought to provide the necessary time for this conformational change to occur.[4]
Q3: My results show that a non-covalent analog of this compound has similar potency in my enzymatic assay. Does this mean the covalent binding is not important?
This is an insightful observation and aligns with published findings.[4] While the covalent interaction is crucial for the irreversible and sustained inhibition of Src, a significant portion of this compound's potency is attributed to its strong reversible binding affinity.[1][4] A non-covalent analog has been shown to exhibit comparable potency in enzymatic assays, highlighting the importance of the initial, non-covalent interaction in achieving high affinity.[4] The key advantage of this compound lies in its prolonged duration of action due to the irreversible covalent bond.[1][2]
Q4: I am seeing some unexpected off-target effects in my cell-based assays. Is this compound completely selective for Src?
While this compound is considered highly selective for Src, some off-target activity has been reported. For instance, it has been shown to inhibit FGFR1, although with a much lower potency (IC50 of 8340 nM) compared to its potent inhibition of Src (IC50 of 3 nM).[7] If your experimental system has high levels of activated FGFR1, it is possible that some of the observed phenotypes could be due to off-target inhibition. Consider using a secondary inhibitor or a genetic approach to confirm that the observed effects are solely due to Src inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lower than expected potency in cell-based assays | 1. Compound degradation: this compound may be unstable in certain media or storage conditions. 2. Cell permeability issues: The compound may not be efficiently entering the cells. 3. High protein binding in media: The compound may be binding to proteins in the cell culture media, reducing its effective concentration. | 1. Prepare fresh stock solutions of this compound in DMSO.[3] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][7] 2. Ensure proper solubilization of the compound. Test a range of concentrations to determine the optimal dose for your cell line. 3. Consider using serum-free or low-serum media for the duration of the treatment, if compatible with your experimental design. |
| Inconsistent results between experiments | 1. Variability in treatment time: Due to its covalent nature and time-dependent inhibition, variations in incubation time can lead to different levels of target engagement. 2. Inconsistent cell density or passage number: Cellular responses can vary with cell density and passage number. | 1. Standardize the incubation time for all experiments. For kinetic studies, consider multiple time points to characterize the rate of inhibition. 2. Maintain consistent cell culture practices, including seeding density and using cells within a defined passage number range. |
| Unexpected toxicity in vivo | 1. Off-target effects: As mentioned, this compound can inhibit other kinases at higher concentrations. 2. Vehicle toxicity: The vehicle used to dissolve and administer the compound could be causing adverse effects. | 1. Perform a dose-response study to determine the maximum tolerated dose (MTD) in your animal model. Consider using a lower dose or a more targeted delivery method. 2. Run a vehicle-only control group to assess any background toxicity from the delivery vehicle. A common formulation for in vivo use is 5% DMSO in 95% D5W.[1][2] |
Quantitative Data Summary
In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| Src IC50 | 2.6 nM | Cell-free enzymatic assay (1-hour incubation) | [3][4] |
| Src IC50 | 3 nM | Not specified | [7] |
| FGFR1 IC50 | 8340 nM | Not specified | [7] |
| H1975 GR50 | 0.3 µM | 72-hour cell proliferation assay | [1][7] |
| HCC827 GR50 | 0.5 µM | 72-hour cell proliferation assay | [1][7] |
| MDA-MB-231 GR50 | 0.3 µM | 72-hour cell proliferation assay | [1][7] |
In Vivo Pharmacokinetics of this compound in B6 Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 1.29 h | 5 mg/kg, intraperitoneal (i.p.) | [1][2][7] |
| AUC | 12746.25 min·ng/mL | 5 mg/kg, intraperitoneal (i.p.) | [1][2][7] |
Experimental Protocols
Western Blotting for p-SRC Inhibition
-
Cell Treatment: Plate non-small cell lung cancer (NSCLC) cells (e.g., H1975 or HCC827) and allow them to adhere overnight. Treat the cells with 1 µM this compound or vehicle control (e.g., DMSO) for 2 hours.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-SRCY416 overnight at 4°C. Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the p-SRCY416 signal to total Src or a housekeeping protein like GAPDH.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound, a covalent inhibitor of Src kinase.
Caption: Experimental workflow for Western blot analysis of p-SRC inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
DGY-06-116 Technical Support Center: Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the kinase cross-reactivity profile of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. Understanding the selectivity of this inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
This compound is a highly potent inhibitor of Src kinase with a reported IC50 of approximately 2.6 nM to 3 nM.[1][2] It acts as an irreversible covalent inhibitor.[1]
Q2: Does this compound exhibit cross-reactivity with other kinases?
Yes, while this compound is a selective Src inhibitor, some off-target activity has been documented. The most notable off-target kinase identified is Fibroblast Growth Factor Receptor 1 (FGFR1), which is inhibited by this compound with a significantly lower potency.
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed after treatment with this compound that is inconsistent with Src inhibition.
Possible Cause: This could be due to the off-target inhibition of FGFR1 by this compound, especially at higher concentrations.
Solution:
-
Review Inhibitor Concentration: Ensure that the concentration of this compound used in your experiment is as close as possible to the IC50 for Src and significantly lower than the IC50 for FGFR1.
-
Control Experiments:
-
Use a structurally different, potent, and selective Src inhibitor as a control to confirm that the observed phenotype is specific to Src inhibition.
-
If available, use a selective FGFR1 inhibitor to see if it phenocopies the unexpected effects.
-
-
Signaling Pathway Analysis: Analyze key downstream signaling nodes of both Src and FGFR1 pathways to determine which pathway is being predominantly affected in your experimental system.
Data on Kinase Selectivity
The following table summarizes the known inhibitory activity of this compound against its primary target Src and the off-target kinase FGFR1.
| Kinase | IC50 (nM) | Fold Selectivity (vs. Src) |
| Src | 2.6 - 3[1][2] | 1x |
| FGFR1 | 8340[1] | ~2780x - 3208x |
Experimental Methodologies
Determination of IC50 Values for Kinase Inhibition
The inhibitory potency of this compound against Src kinase was determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.
Protocol:
-
Reaction Components: The assay is typically performed in a buffer containing purified recombinant Src kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of the inhibitor (this compound).
-
Incubation: The reaction mixture is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated versus non-phosphorylated substrate is quantified. This is often achieved using methods like capillary electrophoresis, which separates the peptides based on charge differences.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Potential Off-Target Signaling Pathway
Inhibition of FGFR1 by this compound at high concentrations could lead to the modulation of downstream signaling pathways. FGFR1 activation typically leads to the stimulation of pathways such as the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and differentiation.
Caption: Potential off-target signaling of this compound via FGFR1 inhibition.
Experimental Workflow for Assessing Kinase Cross-Reactivity
To evaluate for unexpected off-target effects, a systematic experimental workflow can be employed.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
ensuring complete covalent inhibition with DGY-06-116
Welcome to the technical support center for DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively utilize this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Q1: Why am I observing incomplete inhibition of Src kinase activity with this compound?
A1: Incomplete inhibition can result from several factors. Consider the following possibilities:
-
Insufficient Incubation Time: this compound exhibits a slow inactivation rate compared to some other covalent inhibitors.[1][2] This is because covalent bond formation with the target cysteine (Cys277) requires a conformational change in the kinase's p-loop.[1][2][3][4] A strong reversible interaction must first occur to allow sufficient time for this covalent reaction.[1][2][4][5] We recommend optimizing your incubation time; for cellular assays, inhibition of Src signaling has been observed after 2 to 4 hours.[6][7] For enzymatic assays, a 1-hour incubation is a common time point for comparison.[2][4]
-
Suboptimal Inhibitor Concentration: While the enzymatic IC₅₀ is very low (in the low nanomolar range), higher concentrations are needed to achieve potent anti-proliferative effects in cell-based assays (GR₅₀ values are in the sub-micromolar range).[6][7] Ensure you are using a concentration appropriate for your assay type (enzymatic vs. cellular) and specific cell line. A dose-response experiment is always recommended.
-
Compound Stability and Solubility: this compound is soluble in DMSO but insoluble in water and ethanol.[3] It is recommended to use fresh, high-quality DMSO for preparing stock solutions.[3] Stock solutions should be stored properly at -80°C for long-term (6 months) or -20°C for short-term (1 month) storage to avoid degradation.[3][7] Avoid repeated freeze-thaw cycles.[3]
-
Assay Conditions: The acrylamide (B121943) "warhead" of this compound is an electrophile that reacts with a nucleophilic cysteine residue. The presence of high concentrations of other nucleophiles, such as DTT or β-mercaptoethanol, in your assay buffer could potentially compete with the target and reduce the efficiency of covalent modification.
-
Target Mutation: this compound selectively modifies Cys277 on Src.[6] While it has shown comparable IC₅₀ values for wild-type and a Cys280Ser mutant (which prevents covalent bonding), suggesting a strong reversible binding contribution, mutations directly at or near the Cys277 binding site could impact its efficacy.[2][4]
Q2: How can I experimentally confirm that this compound is covalently binding to Src?
A2: Several methods can be used to verify the covalent and irreversible nature of inhibition:
-
Washout Experiment: This is a straightforward method to distinguish between reversible and irreversible inhibition.
-
Treat one set of cells with this compound and another with a known reversible Src inhibitor (e.g., dasatinib) for a set period (e.g., 2 hours).
-
Remove the inhibitor-containing media, wash the cells extensively with fresh media to remove any unbound inhibitor, and then add fresh media without inhibitor.
-
Culture the cells for various lengths of time (e.g., 2, 4, 8, 24 hours) post-washout.
-
Assess Src activity at each time point (e.g., by Western blot for phosphorylated Src). The inhibitory effect of this compound should be sustained for an extended duration, while the effect of the reversible inhibitor should diminish quickly as it diffuses away.[6][8]
-
-
Intact Protein Mass Spectrometry: This is the most direct method to confirm covalent modification. By analyzing the molecular weight of the Src protein after incubation with this compound, you can detect a mass shift corresponding to the addition of one molecule of the inhibitor (Molecular Weight: 597.11 g/mol ).[3]
-
Western Blot Analysis: Monitor the phosphorylation status of Src at its activation loop site (p-SRCY416). Sustained inhibition of this phosphorylation signal after a washout procedure is strong evidence of irreversible target engagement.[6][7]
-
Competitive Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can be used to assess the selectivity and engagement of covalent inhibitors across the proteome.[9] Pre-treating a cell lysate with this compound should block the subsequent labeling of Src by a broad-spectrum, tagged covalent probe for the same class of enzymes.
Q3: I am observing unexpected off-target effects. Is this compound not selective?
A3: this compound was designed as a selective Src inhibitor.[6] For example, its potency against FGFR1 is significantly lower (IC₅₀ of 8340 nM) than against Src (IC₅₀ of ~3 nM).[7] However, like all inhibitors, especially covalent ones, off-target effects can occur, particularly at high concentrations.[10] The reactivity of the acrylamide warhead is tuned to be reactive enough to bind its target but not so reactive that it binds indiscriminately.[10] If you suspect off-target effects:
-
Confirm with a Dose-Response: Ensure you are using the lowest effective concentration of this compound that achieves the desired inhibition of Src.
-
Use a Non-Covalent Control: The compound NJH-01-111 is a non-covalent analog of this compound where the acrylamide warhead is replaced.[2][4] Comparing the cellular phenotype induced by this compound to that of NJH-01-111 can help distinguish effects due to Src inhibition from those potentially caused by off-target covalent interactions.
-
Proteomic Profiling: Unbiased chemoproteomic methods can be used to identify other potential cellular targets of this compound in your specific experimental system.
Frequently Asked Questions (FAQs)
Q: What is the primary molecular target of this compound? A: this compound is a selective, irreversible covalent inhibitor of the Src non-receptor tyrosine kinase.[3][6][7]
Q: What is the mechanism of action for this compound? A: this compound functions through a two-step mechanism. First, it binds reversibly to the Src kinase active site. Following this initial binding, its acrylamide warhead forms an irreversible covalent bond with a specific cysteine residue (Cys277) located in the p-loop of Src.[1][5][6] This covalent modification locks the enzyme in an inactive state.
Q: What are the recommended starting concentrations for in vitro cell-based assays? A: For signaling inhibition assays (e.g., measuring p-Src levels), a concentration of 1 µM with a 2-hour incubation has been shown to be effective.[7] For longer-term anti-proliferative or cytotoxicity assays (e.g., 72 hours), concentrations ranging from 0.01 to 10 µM are suggested, with GR₅₀ values observed between 0.3 and 0.5 µM in sensitive cell lines.[6][7] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Q: How should I prepare and store this compound solutions? A: this compound powder can be stored at -20°C for up to 3 years.[3] For experimental use, prepare a concentrated stock solution in high-quality DMSO (e.g., 100 mg/mL).[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][7]
Q: What solvent formulations can be used for in vivo studies? A: Several formulations have been reported. For intraperitoneal (i.p.) injection in mice, a solution of 5% DMSO and 95% D5W (5% dextrose in water) has been used.[6][8] Another described formulation for i.p. injection consists of DMSO, PEG300, Tween-80, and saline.[7]
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Target/Cell Line | Value | Incubation Time | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | Src Kinase | 2.6 - 3 nM | 1 hour | [2][3][4][7] |
| IC₅₀ | SrcC280S Mutant | Comparable to WT | 1 hour | [2][4] |
| IC₅₀ | FGFR1 Kinase | 8340 nM | Not Specified | [7] |
| GR₅₀ | H1975 (NSCLC) | 0.3 µM | 72 hours | [6][7] |
| GR₅₀ | HCC827 (NSCLC) | 0.5 µM | 72 hours | [6][7] |
| GR₅₀ | MDA-MB-231 (TNBC) | 0.3 µM | 72 hours |[6][7] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| Dose/Route | 5 mg/kg, i.p. | B6 Mice | [6][7][8] |
| Half-life (T₁/₂) | 1.29 hours | B6 Mice | [6][7][8] |
| AUC | 12746.25 min·ng/mL | B6 Mice |[6][7][8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Src Phosphorylation Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., H1975, HCC827) and grow to 70-80% confluency. Treat cells with vehicle (DMSO) or varying concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and assess changes in total protein levels.
Protocol 2: Washout Assay to Confirm Irreversible Inhibition
-
Initial Treatment: Plate cells and treat with this compound (e.g., 1 µM), a reversible inhibitor control, or vehicle for 2 hours.
-
Washout: Remove the media. Wash the cells three times with a generous volume of warm, fresh culture media to ensure complete removal of unbound compound.
-
Recovery Incubation: Add fresh media (without inhibitor) back to the plates and return them to the incubator.
-
Time-Course Lysis: Harvest cells at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the cell lysates by Western blot for p-Src (Tyr416) and total Src as described in Protocol 1. A sustained reduction in p-Src signal in the this compound treated samples compared to the rapid recovery in the reversible inhibitor samples indicates irreversible binding.
Visualizations
References
- 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
Validation & Comparative
DGY-06-116: A Comparative Guide to a Novel Covalent Src Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DGY-06-116 with other notable Src family kinase (SFK) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3][4] Dysregulation of Src kinase activity is frequently implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention.[1][2][3][5][6] this compound is a novel, potent, and selective irreversible covalent inhibitor of Src kinase.[7][8][9]
Mechanism of Action: A Differentiated Approach
Unlike many traditional ATP-competitive inhibitors, this compound is an irreversible covalent inhibitor.[7][8] It was developed by hybridizing the structures of dasatinib, a potent Src/Abl inhibitor, and SM1-71, a promiscuous covalent kinase probe.[10][11][12] this compound selectively targets a cysteine residue (Cys277) in the P-loop of Src kinase.[7] This covalent interaction leads to a sustained and extended duration of Src inhibition, a key differentiator from reversible inhibitors.[7] An X-ray co-crystal structure confirms that this compound binds covalently to the kinase P-loop and occupies the back hydrophobic pocket, which accounts for its high potency and selectivity.[10][11]
Quantitative Performance Data
The following tables summarize the in vitro potency, cellular activity, and kinase selectivity of this compound in comparison to other well-characterized Src inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) Against Src Kinase
| Inhibitor | Type | Src IC50 (nM) | Reference(s) |
| This compound | Covalent, Irreversible | 2.6 - 3 | [8][9] |
| Dasatinib | Reversible | <1.0 | [13] |
| Saracatinib (AZD0530) | Reversible | 2.7 | [13][14] |
| Bosutinib | Reversible | 1.2 | [13] |
| eCF506 (NXP900) | Reversible | <0.5 | [15] |
| PP2 | Reversible | 4 (Lck), 5 (Fyn) | [13] |
| SU6656 | Reversible | 280 | [13] |
Table 2: Cellular Activity (GR50/GI50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GR50 (µM) | Reference(s) |
| This compound | H1975 | NSCLC | 0.3 | [7][8] |
| HCC827 | NSCLC | 0.5 | [7][8] | |
| MDA-MB-231 | TNBC | 0.3 | [7][8] | |
| AZD0530 (Saracatinib) | H1975, HCC827, MDA-MB-231 | NSCLC, TNBC | Weaker potency than this compound | [16] |
| Tirbanibulin (KX2-391) | Various Cancer Cell Lines | - | 0.009 - 0.060 (GI50) | [13] |
GR50: The concentration for 50% growth rate inhibition. NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer.
Table 3: Kinase Selectivity Profile
| Inhibitor | Src IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Selectivity (Fold) | Reference(s) |
| This compound | 3 | FGFR1 | 8340 | ~2780x | [8] |
| Dasatinib | <1.0 | Bcr-Abl | <1.0 | Non-selective | [13][14] |
| eCF506 | <0.5 | ABL | >475 | >950x | [15] |
| Apatinib | 530 | VEGFR-2, Ret, c-Kit | 1, 13, 429 | Non-selective | [17] |
| Ponatinib | 5.4 | Abl, PDGFRα, VEGFR2, FGFR1 | 0.37, 1.1, 1.5, 2.2 | Non-selective | [13][14] |
Visualizing Mechanisms and Workflows
To better understand the context of this compound's function, the following diagrams illustrate the Src signaling pathway, a typical inhibitor evaluation workflow, and the unique binding mechanism of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Structure and Characterization of a Covalent Inhibitor of Src Kinase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Src (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison: DGY-06-116 Versus Dasatinib in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology research, the demand for potent and selective kinase inhibitors is paramount. This guide provides a comprehensive comparison of two noteworthy compounds, DGY-06-116 and dasatinib (B193332), detailing their mechanisms of action, in vitro efficacy, and the signaling pathways they modulate in cancer cells. This report is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these two inhibitors.
At a Glance: this compound vs. Dasatinib
| Feature | This compound | Dasatinib |
| Primary Target(s) | Src family kinases | Multi-kinase inhibitor (including Src family, BCR-ABL, c-KIT, PDGFR) |
| Mechanism of Action | Irreversible, covalent inhibitor | Reversible, ATP-competitive inhibitor |
| Selectivity | Highly selective for Src | Broad-spectrum kinase inhibitor |
| Potency | Nanomolar range IC50 for Src | Nanomolar to micromolar range IC50/GI50 depending on the cell line and target kinase |
Introduction to the Inhibitors
This compound is a next-generation, irreversible covalent inhibitor designed for high selectivity towards Src family kinases (SFKs).[1][2] Its mechanism involves forming a covalent bond with a cysteine residue in the Src kinase domain, leading to sustained target inhibition.[2][3] This specificity is a key differentiator, aiming to minimize off-target effects.
Dasatinib , a well-established therapeutic agent, is a multi-targeted kinase inhibitor.[4] It is an ATP-competitive inhibitor that targets a broad range of kinases, including the BCR-ABL fusion protein, Src family kinases, c-KIT, and platelet-derived growth factor receptor (PDGFR).[4] Its broad activity has made it a valuable tool in treating certain leukemias, but also presents challenges in terms of side effects and understanding its precise mechanism in different solid tumors.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the available data on the in vitro potency of this compound and dasatinib in various cancer cell lines. It is important to note that direct comparisons are limited due to the lack of head-to-head studies in the same cell lines under identical experimental conditions.
Table 1: this compound In Vitro Potency
| Metric | Value | Assay/Cell Line Context | Reference |
| IC50 (Src kinase) | 2.6 nM | Cell-free enzymatic assay (1-hour incubation) | [2][5] |
| GR50 | 0.3 µM | H1975 (Non-small cell lung cancer) | [6][7] |
| GR50 | 0.5 µM | HCC827 (Non-small cell lung cancer) | [6][7] |
| GR50 | 0.3 µM | MDA-MB-231 (Triple-negative breast cancer) | [6][7] |
IC50: Half-maximal inhibitory concentration; GR50: Concentration for 50% growth rate inhibition.
Table 2: Dasatinib In Vitro Potency
| Metric | Value | Cell Line | Cancer Type | Reference |
| IC50 (Src kinase) | 0.5 nM | Cell-free enzymatic assay | [8] | |
| IC50 | 5.5 nM - >9.5 µM | Various breast cancer cell lines | Breast Cancer | [1] |
| IC50 | 2.1 µM | MCF-7 | Breast Cancer | [9] |
| IC50 | 4.0 µM | SK-BR-3 | Breast Cancer | [9] |
| IC50 | < 100 nM | Various head and neck squamous cell carcinoma lines | Head and Neck Squamous Cell Carcinoma | [10] |
| GI50 | 5 nM | Mo7e-KitD816H | Myeloid Leukemia | [11] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and dasatinib lead to different effects on cellular signaling.
This compound: Selective and Sustained Src Inhibition
This compound's covalent binding to Src kinase results in prolonged and specific inhibition of its activity.[7] This leads to the blockade of downstream signaling pathways critical for cancer cell proliferation, survival, and migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dasatinib: an anti-tumour agent via Src inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DGY-06-116 and Bosutinib Potency and Selectivity
In the landscape of targeted cancer therapy, precision and potency are paramount. This guide provides a detailed comparison of two noteworthy kinase inhibitors: DGY-06-116, a novel irreversible covalent inhibitor of Src, and bosutinib (B1684425), a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective potencies, selectivity profiles, and mechanisms of action, supported by experimental data.
Data Presentation: Potency and Selectivity at a Glance
The following table summarizes the in vitro potency of this compound and bosutinib against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | Primary Target(s) | IC50 (nM) | Mechanism of Action |
| This compound | Src | 2.6 - 3[1] | Irreversible, covalent |
| FGFR1 | 8340[1] | Reversible | |
| Bosutinib | Src | 1.2[2] | Reversible, ATP-competitive |
| Abl | 1[2] | Reversible, ATP-competitive |
Note: IC50 values can vary between different experimental setups. A direct comparison in the same assay showed IC50 values for Src of 2.6 nM for this compound and 9.5 nM for bosutinib.[3]
Kinase Selectivity Profile
A broader understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. While comprehensive, directly comparable kinome-wide screening data for this compound is not widely available, bosutinib has been extensively profiled.
Bosutinib has been shown to inhibit a range of other kinases to a lesser extent, including members of the Tec family kinases.[2] It is notably inactive against c-Kit and platelet-derived growth factor receptor (PDGFR).[2][4] This distinct selectivity profile may contribute to its specific clinical efficacy and side-effect profile.[4]
This compound is described as a selective Src inhibitor.[5] Its significantly higher IC50 value against FGFR1 (8340 nM) compared to Src (2.6 nM) highlights this selectivity.[1]
Experimental Protocols
The determination of inhibitor potency is a critical step in drug development. Below is a detailed methodology for a common in vitro kinase inhibition assay, the Mobility Shift Assay, which has been used to determine the potency of this compound.[3] This protocol can be adapted for other kinases and inhibitors.
Biochemical Kinase Inhibition Assay: Mobility Shift Assay (MSA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Src)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound or bosutinib) serially diluted in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Stop solution (e.g., EDTA)
-
Microtiter plates
-
Microplate reader capable of detecting fluorescence
Workflow:
Experimental workflow for a mobility shift kinase assay.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase reaction is assembled in a microtiter plate. Each well contains the kinase reaction buffer, the recombinant kinase, and the test compound at a specific concentration.
-
Reaction Initiation: The reaction is initiated by the addition of a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.
-
Detection: The plate is read on a microplate reader. The assay principle is based on the change in the charge of the peptide substrate upon phosphorylation. This leads to a difference in the mobility of the phosphorylated and non-phosphorylated substrate in a microfluidic device, which can be detected by fluorescence.
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathways
Both this compound and bosutinib exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes. Its aberrant activation is implicated in the development and progression of various cancers. This compound directly targets and inhibits Src.
Simplified Src signaling pathway.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Bosutinib is a potent inhibitor of BCR-ABL, in addition to its activity against Src.
Key downstream pathways of BCR-ABL signaling.
Conclusion
This compound and bosutinib are both potent kinase inhibitors with distinct profiles. This compound is a highly selective, irreversible covalent inhibitor of Src, offering a valuable tool for studying Src biology and as a potential therapeutic agent. Bosutinib is a clinically approved dual Src/Abl inhibitor with a broader kinase inhibition profile, demonstrating significant efficacy in the treatment of CML. The choice between these or similar inhibitors for research or therapeutic development will depend on the specific kinase target(s), the desired mechanism of action (covalent vs. reversible), and the required selectivity profile. The data and protocols presented in this guide provide a foundation for making informed decisions in the pursuit of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
A Head-to-Head Comparison: Covalent Inhibitor DGY-06-116 Versus Non-Covalent Analog NJH-01-111 in Targeting Src Kinase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent Src kinase inhibitor, DGY-06-116, and its non-covalent analog, NJH-01-111. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of the associated signaling pathways and experimental workflows.
This compound is an irreversible covalent inhibitor designed to selectively target a P-loop cysteine (Cys277) in Src kinase, a non-receptor tyrosine kinase implicated in various cancers.[1] Its design is a hybridization of dasatinib (B193332) and the covalent kinase probe SM1-71.[2][3] In contrast, NJH-01-111 serves as a direct non-covalent analog, where the reactive acrylamide (B121943) "warhead" of this compound is replaced with a non-reactive propionamide (B166681) group.[3][4] This fundamental difference in their mechanism of action—irreversible covalent bonding versus reversible binding—underpins the variations in their biochemical and cellular activities.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from biochemical and cellular assays comparing the activity of this compound and its non-covalent counterpart, NJH-01-111.
Table 1: Biochemical Activity Against Src Kinase
| Compound | Target | Assay Type | IC50 (nM) | Incubation Time |
| This compound | Src | Mobility Shift Assay | 2.6[4][5] | 1 hour |
| NJH-01-111 | Src | Mobility Shift Assay | 5.3[4] | 1 hour |
| This compound | Src (C280S mutant) | Mobility Shift Assay | Comparable to wild-type[4] | 1 hour |
Table 2: Kinetic Parameters for Src Kinase Interaction
| Compound | Parameter | Value | Method |
| This compound | k_inact/K_I (M⁻¹s⁻¹) | 174[2][4] | Surface Plasmon Resonance |
| NJH-01-111 | k_inact/K_I (M⁻¹s⁻¹) | 1.7[2][4] | Surface Plasmon Resonance |
| This compound | k_inact (s⁻¹) | 5.7 x 10⁻⁷[2][4] | Surface Plasmon Resonance |
Table 3: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | GR50 (µM) | Duration |
| This compound | H1975 (NSCLC) | Growth Inhibition | 0.3[1][6] | 72 hours |
| This compound | HCC827 (NSCLC) | Growth Inhibition | 0.5[1][6] | 72 hours |
| This compound | MDA-MB-231 (TNBC) | Growth Inhibition | 0.3[1][6] | 72 hours |
Table 4: In Vivo Pharmacokinetics of this compound
| Compound | Parameter | Value | Animal Model | Administration |
| This compound | T_1/2 | 1.29 hours[1][5] | B6 mice | 5 mg/kg i.p. |
| This compound | AUC | 12746.25 min·ng/mL[1][5] | B6 mice | 5 mg/kg i.p. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
Mobility Shift Assay (MSA) for IC50 Determination
This assay measures the enzymatic activity of Src kinase by quantifying the phosphorylation of a peptide substrate.
-
Reaction Mixture Preparation : Prepare a reaction buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
Compound Incubation : Serially dilute this compound and NJH-01-111 in DMSO and then into the reaction buffer. Incubate the compounds with purified Src kinase for 1 hour at room temperature.
-
Kinase Reaction Initiation : Initiate the kinase reaction by adding a peptide substrate and ATP to the mixture.
-
Reaction Termination : After a defined period, terminate the reaction by adding a stop solution containing EDTA.
-
Electrophoresis : Separate the phosphorylated and non-phosphorylated peptide substrates using microfluidic capillary electrophoresis.
-
Data Analysis : Quantify the amount of phosphorylated product and calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.[4]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is utilized to measure the binding kinetics and determine the inactivation rate of the covalent inhibitor.
-
Sensor Chip Preparation : Immobilize biotinylated Src kinase on a streptavidin-coated sensor chip.
-
Analyte Preparation : Prepare serial dilutions of this compound and NJH-01-111 in a running buffer (e.g., HBS-EP+).
-
Binding Measurement : Inject the diluted compounds over the sensor chip surface and monitor the association and dissociation phases in real-time.
-
Data Analysis : Analyze the resulting sensorgrams using appropriate kinetic models. For the covalent inhibitor this compound, a two-state model is used to calculate the inactivation rate constant (k_inact) and the ratio k_inact/K_I. For the non-covalent analog NJH-01-111, a 1:1 binding model is applied.[2][4]
Cell Growth Inhibition Assay (GR50 Determination)
This assay assesses the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding : Seed cancer cell lines (e.g., H1975, HCC827, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or NJH-01-111 for 72 hours.
-
Cell Viability Measurement : Determine cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis : Calculate the GR50 values, which represent the concentration of the compound that causes a 50% reduction in cell growth, by fitting the data to a non-linear regression model.[6]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Simplified Src Kinase Signaling Pathway and points of inhibition.
Caption: Workflow for the comparative analysis of this compound and NJH-01-111.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Validating DGY-06-116 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase, with alternative compounds. It includes detailed experimental data and protocols to facilitate the validation of its target engagement in a cellular context.
This compound is an SRC-directed covalent kinase inhibitor that demonstrates efficient and irreversible inhibition of SRC signaling.[1][2] It achieves this by selectively binding to the Cys277 residue in the P-loop of the Src kinase.[1][2] This covalent interaction leads to sustained target engagement and potent anti-proliferative effects in cancer cell lines with activated SRC signaling, such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2][3]
Comparative Performance of Src Inhibitors
The efficacy of this compound can be benchmarked against both its non-covalent analog and other established Src inhibitors. The following table summarizes key performance indicators.
| Compound | Type | Target | IC50 | Cell Lines with Growth Inhibition (GR50) | Key Features |
| This compound | Irreversible Covalent | Src | 2.6 - 3 nM[3][4] | H1975 (0.3 µM), HCC827 (0.5 µM), MDA-MB-231 (0.3 µM)[1][2][3] | Covalently binds to Cys277 of Src, leading to sustained inhibition.[1][2][5] |
| NJH-01-111 | Reversible (Non-covalent analog of this compound) | Src | 5.3 nM[5] | Not explicitly reported, but used as a comparator for this compound. | Lacks the acrylamide (B121943) "warhead" for covalent bonding, allowing for the study of reversible binding contribution.[5][6] |
| Dasatinib | Reversible | Multi-kinase inhibitor (including Src) | ~1 nM | Broad anti-leukemic and anti-solid tumor activity. | Clinically approved multi-kinase inhibitor, serves as a benchmark for Src inhibition.[5][7][8] |
| Bosutinib | Reversible | Src/Abl inhibitor | 9.5 nM[5] | Primarily used in chronic myeloid leukemia. | Dual Src/Abl inhibitor, providing a comparison for both potency and selectivity. |
| Saracatinib (AZD0530) | Reversible | Src | 2.7 nM | Investigated in various solid tumors. | A potent and selective Src inhibitor used in clinical trials.[9] |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for two key experiments to confirm this compound's engagement with Src.
Competitive Binding Assay
This assay is used to demonstrate that this compound directly binds to Src in a cellular environment by competing with a known biotinylated Src probe.
Protocol:
-
Cell Culture and Treatment: Culture NSCLC cell lines (e.g., H1975 or HCC827) to 70-80% confluency. Treat the cells with 1 µM this compound or a vehicle control (DMSO) for 2 hours.
-
Lysis and Probe Incubation: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Incubate the cell lysates overnight with 1 µM of a biotinylated Src probe (e.g., TL13-68).
-
Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate for 2 hours at 4°C with gentle rotation to pull down the biotinylated probe and any bound proteins.
-
Washing: Wash the beads three to four times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-Src antibody to detect the amount of Src pulled down. A reduction in the Src signal in the this compound-treated sample compared to the control indicates successful target engagement.
Western Blot for Downstream Signaling Inhibition
This method assesses the functional consequence of Src inhibition by measuring the phosphorylation status of its downstream targets. A reduction in the phosphorylation of Src itself at tyrosine 416 (p-SrcY416) is a direct indicator of target engagement and inhibition.
Protocol:
-
Cell Culture and Treatment: Seed H1975 or HCC827 cells and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-Src (Tyr416) overnight at 4°C. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Src or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading. A dose-dependent decrease in the p-Src signal relative to total Src indicates effective target inhibition.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Src Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Validating this compound Target Engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: A Highly Selective Covalent Inhibitor of Src Kinase
For Immediate Release
DGY-06-116 demonstrates exceptional selectivity for Src kinase, a non-receptor tyrosine kinase implicated in various cancers. This irreversible covalent inhibitor exhibits potent activity against Src while displaying significantly lower affinity for other kinases, establishing it as a valuable tool for researchers in oncology and drug development.
Unprecedented Selectivity Profile
This compound was engineered for high potency and selectivity by targeting a non-conserved cysteine residue (Cys-277) in the p-loop of Src kinase.[1] This covalent binding mechanism contributes to its sustained and irreversible inhibition of Src signaling pathways.[1]
Experimental data from in vitro kinase assays quantitatively confirm the remarkable selectivity of this compound. The compound potently inhibits Src kinase with a half-maximal inhibitory concentration (IC50) of 2.6 nM. In stark contrast, its inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) is significantly weaker, with an IC50 of 8340 nM.[2] This represents a selectivity of over 3,200-fold in favor of Src.
| Kinase Target | This compound IC50 (nM) | Reference Compound (Bosutinib) IC50 (nM) |
| Src | 2.6 | 9.5 |
| FGFR1 | 8340 | - |
Table 1: Comparative IC50 values of this compound against Src and FGFR1. Bosutinib, a known Src/Abl inhibitor, is included for comparison of Src potency. A higher IC50 value indicates lower potency.[3]
Mechanism of Action: Covalent Modification
This compound is a hybrid molecule derived from the structures of dasatinib, a multi-targeted kinase inhibitor, and SM1-71, a promiscuous covalent kinase probe.[4][5] This rational design approach led to a compound that specifically and covalently binds to Cys-277 within the Src kinase domain. The formation of this covalent bond is a key determinant of its high potency and selectivity.[1]
The interaction of this compound with Src kinase involves more than just the covalent bond. The inhibitor's structure allows it to occupy the back hydrophobic pocket of the kinase, a feature that further contributes to its high affinity and selectivity.[4][5]
References
DGY-06-116: A Covalent Irreversible Inhibitor Demonstrating Enhanced and Sustained Efficacy Over Reversible Src Inhibitors
For Immediate Release
A comprehensive analysis of the irreversible Src kinase inhibitor, DGY-06-116, reveals its potent and sustained efficacy in comparison to several reversible Src inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including supporting experimental data, protocols, and visual representations of the underlying biological and experimental frameworks.
This compound is a selective, irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.[1] The inhibitor's mechanism of action involves forming a covalent bond with a p-loop cysteine residue (Cys277) within the Src kinase domain.[2] This irreversible binding contrasts with the mechanism of reversible inhibitors, which associate and dissociate from the kinase's active site. This fundamental difference in binding modality is hypothesized to contribute to this compound's prolonged duration of action and enhanced potency.
Comparative Efficacy of this compound
Experimental data consistently demonstrates the superior or comparable in vitro and cellular efficacy of this compound against reversible Src inhibitors.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) of this compound against Src kinase was determined to be significantly lower than that of the reversible inhibitor bosutinib. Notably, its potency is also greater than its non-covalent analog, NJH-01-111, highlighting the contribution of the covalent binding mechanism to its inhibitory activity.
| Inhibitor | Type | Src Kinase IC50 (nM) |
| This compound | Irreversible Covalent | 2.6 |
| Bosutinib | Reversible | 9.5 |
| NJH-01-111 | Reversible (non-covalent analog of this compound) | 5.3 |
Table 1: In vitro efficacy comparison of this compound and reversible Src inhibitors against Src kinase.[3]
Cellular Efficacy in Cancer Cell Lines
In cellular assays, this compound exhibits potent anti-proliferative activity across various cancer cell lines, as indicated by its half-maximal growth inhibition (GR50) values.
| Cell Line | Cancer Type | This compound GR50 (µM) |
| H1975 | Non-Small Cell Lung Cancer | 0.3 |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 |
Table 2: Cellular efficacy of this compound in various cancer cell lines.[2]
Studies have also shown that the covalent inhibition of Src by this compound leads to more potent and sustained target engagement compared to the reversible inhibitor saracatinib (B1683781) (AZD0530).
Experimental Methodologies
To ensure reproducibility and facilitate further research, detailed protocols for the key assays used to evaluate the efficacy of this compound are provided below.
In Vitro Src Kinase Activity Assay (Mobility Shift Assay)
This assay measures the enzymatic activity of Src kinase by quantifying the phosphorylation of a peptide substrate.
Materials:
-
Recombinant Src kinase
-
Src peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitors (this compound, reversible inhibitors)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a microplate, add the recombinant Src kinase, the peptide substrate, and the kinase reaction buffer.
-
Add the diluted test inhibitors to the respective wells. Include a control well with no inhibitor.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
The amount of phosphorylated versus unphosphorylated substrate is quantified using a microplate reader that can detect the mobility shift.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitors
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the untreated control and determine the GR50 value from the dose-response curve.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's function, the following diagrams illustrate the Src signaling pathway and the experimental workflow for comparing Src inhibitors.
Caption: Simplified Src signaling pathway.
Caption: Workflow for comparing Src inhibitors.
References
Assessing the Duration of Src Inhibition: A Comparative Guide to DGY-06-116 and Other Src Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the duration of Src kinase inhibition by the novel covalent inhibitor DGY-06-116 against established reversible inhibitors dasatinib (B193332), bosutinib (B1684425), and saracatinib. This guide synthesizes available experimental data to highlight the distinct profiles of these inhibitors, offering insights into their therapeutic potential.
The duration of target engagement is a critical parameter in drug efficacy and dosing regimen design. For inhibitors of Src, a non-receptor tyrosine kinase implicated in various cancers, understanding the longevity of their inhibitory action is paramount. This guide delves into the mechanisms and experimental evidence that define the duration of Src inhibition by four key compounds.
Comparison of Src Inhibitor Characteristics
| Inhibitor | Mechanism of Action | Reversibility | Key Duration of Action Data |
| This compound | Covalent | Irreversible | Sustained inhibition of Src phosphorylation in vivo at 2 and 4 hours post-dosing, despite a short plasma half-life (T½ = 1.29 h).[1] Washout assays demonstrate superior target engagement compared to reversible inhibitors. |
| Dasatinib | ATP-competitive | Reversible | Rapid and potent inhibition of Src. In vivo, tumoral phospho-Src levels recover within 24 hours after a single oral dose, indicating a dose-dependent and reversible inhibition.[2] |
| Bosutinib | ATP-competitive | Reversible | Time-dependent inhibition of neuroblastoma cell proliferation.[3][4] Significant decrease in p-Src levels observed in cell lines after treatment for various time points (0-6 hours).[3][4] |
| Saracatinib | ATP-competitive | Reversible | Long plasma half-life of approximately 40 hours suggests a prolonged duration of action.[5] In vitro and in vivo studies indicate potent and sustained blockage of Src signaling.[6] |
Understanding the Src Signaling Pathway
Src kinase is a central node in numerous signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Its activation can be triggered by various upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, initiating cascades that contribute to oncogenesis.
Experimental Assessment of Inhibition Duration
The duration of Src inhibition is a key differentiator between covalent and reversible inhibitors. This is typically assessed through washout experiments, where cells are treated with the inhibitor for a defined period, after which the drug is removed, and the recovery of Src activity is monitored over time.
Experimental Protocols
Cell-Based Src Phosphorylation Washout Assay
This protocol is designed to assess the duration of Src inhibition in cultured cells by monitoring the recovery of Src phosphorylation after inhibitor removal.
Materials:
-
Cancer cell line with detectable basal Src phosphorylation (e.g., PC-3, H1975)
-
Complete cell culture medium
-
This compound and comparator Src inhibitors (dasatinib, bosutinib, saracatinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with this compound or a comparator inhibitor at a concentration known to inhibit Src phosphorylation (e.g., 1 µM) for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Washout: After treatment, aspirate the inhibitor-containing medium. Wash the cells twice with warm PBS to remove any residual inhibitor.
-
Time-Course Incubation: Add fresh, drug-free complete medium to the cells. Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to allow for potential recovery of Src phosphorylation.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Src to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-Src and total Src. Normalize the phospho-Src signal to the total Src signal for each time point. Plot the normalized phospho-Src levels over time to visualize the duration of inhibition and the rate of recovery for each inhibitor.
In Vivo Pharmacodynamic Assay for Src Inhibition
This protocol outlines a general procedure to assess the duration of Src inhibition in a preclinical in vivo model.
Materials:
-
Animal model (e.g., nude mice bearing tumor xenografts)
-
This compound and comparator inhibitors formulated for in vivo administration
-
Vehicle control
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Western blotting reagents (as listed above)
Procedure:
-
Animal Dosing: Administer a single dose of this compound or a comparator inhibitor to the tumor-bearing animals via the appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-treated control group.
-
Time-Course Tissue Collection: At various time points post-dosing (e.g., 1, 2, 4, 8, 24, 48 hours), euthanize a subset of animals from each treatment group.
-
Tissue Processing: Excise the tumors and immediately snap-freeze them in liquid nitrogen or process them for lysate preparation.
-
Lysate Preparation: Homogenize the tumor tissue in lysis buffer and clarify the lysate by centrifugation.
-
Protein Quantification and Western Blotting: Follow the same procedure as described for the cell-based assay to determine the levels of phospho-Src and total Src in the tumor lysates.
-
Data Analysis: Analyze the data as described above to determine the in vivo duration of Src inhibition for each compound.
Conclusion
The distinction between covalent irreversible and reversible inhibition is a critical factor in determining the duration of action of Src kinase inhibitors. This compound, as a covalent inhibitor, is expected to provide a more sustained inhibition of Src signaling compared to its reversible counterparts, a feature that could translate into improved therapeutic efficacy and more convenient dosing schedules. The experimental protocols provided herein offer a framework for the direct comparison of these inhibitors, enabling researchers to make informed decisions in the development of novel cancer therapies targeting the Src signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
DGY-06-116 Off-Target Validation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Off-Target Profile of the Covalent Src Kinase Inhibitor DGY-06-116 Compared to Other Kinase Inhibitors.
This compound is a potent, irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.[1] While its on-target potency is well-documented, a thorough understanding of its off-target interactions is critical for predicting potential side effects and identifying opportunities for therapeutic repositioning. This guide provides a comprehensive comparison of the off-target profile of this compound with other notable Src family kinase inhibitors, including dasatinib (B193332), bosutinib, and saracatinib (B1683781) (AZD0530).
Executive Summary
This compound demonstrates a distinct selectivity profile, potently inhibiting Src family kinases while exhibiting significantly less activity against a broader range of kinases compared to multi-kinase inhibitors like dasatinib and bosutinib. While it displays some off-target activity, particularly against other Src family members and ABL1, the quantitative differences in potency suggest a favorable therapeutic window. This guide presents the available quantitative data, details the experimental methodologies used for off-target validation, and provides visual representations of key concepts to aid in a comprehensive assessment of this compound's specificity.
Comparative Off-Target Analysis
The selectivity of a kinase inhibitor is a crucial determinant of its clinical utility. To provide a clear comparison, the following tables summarize the known inhibitory activities of this compound and its counterparts against a panel of kinases.
Table 1: this compound - On-Target and Off-Target Potency
| Target | IC50 (nM) |
| SRC | 3 |
| YES1 | 0.58 |
| ABL1 | 0.98 |
| LYN A | 1.62 |
| HCK | 4.04 |
| LCK | 4.33 |
| GAK | 4.87 |
| BLK | 7.56 |
| BTK | 8.44 |
| FGFR1 | 8340 |
Data sourced from the Gray Lab, Dana-Farber Cancer Institute.[2]
Table 2: Comparative Selectivity Profile of Src Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets | General Selectivity |
| This compound | Src | Src family kinases (YES1, LYN, HCK, LCK, BLK), ABL1, GAK, BTK | High |
| Dasatinib | BCR-ABL, Src family kinases | c-KIT, PDGFR, and a broad range of other kinases | Low |
| Bosutinib | Src, Abl | TEC family kinases, STE20 kinases | Moderate |
| Saracatinib (AZD0530) | Src family kinases | Abl | High |
This table provides a qualitative summary based on available public data.
Kinome-Wide Selectivity Profiling
KinomeScan is a widely used competition binding assay to assess the selectivity of kinase inhibitors across a large panel of kinases. While the complete KinomeScan data for this compound at a screening concentration of 1 µM is reported to show inhibition of approximately 20 kinases, the publicly available quantitative data focuses on a smaller, more potent subset. For comparison, broad-spectrum inhibitors like dasatinib are known to interact with a much larger portion of the kinome.
Signaling Pathway Context
This compound exerts its therapeutic effect by inhibiting the Src signaling pathway, which is a central regulator of cell proliferation, survival, migration, and angiogenesis. By covalently binding to a cysteine residue in the P-loop of Src, this compound irreversibly blocks its kinase activity.[1] However, its off-target interactions with other kinases, such as ABL1, could lead to both desired and undesired biological consequences.
Experimental Protocols
The off-target validation of this compound and other kinase inhibitors relies on robust and standardized experimental methodologies. The two primary techniques referenced in the available literature are KinomeScan and KiNativ.
1. KinomeScan (Competition Binding Assay)
This assay quantifies the binding of a test compound to a large panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is measured by quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition and thus higher affinity of the compound for that kinase.
2. KiNativ (Activity-Based Protein Profiling)
KiNativ is a mass spectrometry-based chemical proteomics approach used to profile kinase inhibitor targets in a more biologically relevant context, such as cell or tissue lysates. The method utilizes ATP or ADP-based probes that covalently label the active site of kinases. The extent of labeling is quantified by mass spectrometry, and a reduction in labeling in the presence of an inhibitor indicates target engagement.
Conclusion
The available data indicates that this compound is a highly selective covalent inhibitor of Src kinase. Its off-target profile appears to be more favorable than that of broader-spectrum inhibitors like dasatinib and bosutinib, with most off-target interactions occurring within the Src kinase family or against kinases with known structural similarities. The significant potency difference between its primary target, Src, and its weakest identified off-target, FGFR1, suggests a wide therapeutic window. For researchers and drug developers, this compound represents a valuable tool for probing Src biology with a reduced likelihood of confounding off-target effects. Further head-to-head kinome-wide profiling under identical conditions would provide an even more definitive comparative assessment.
References
A Comparative Guide to Src Kinase Inhibitors: Benchmarking DGY-06-116 Against Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel irreversible Src kinase inhibitor, DGY-06-116, with established clinical Src inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be an invaluable resource for researchers in oncology, signal transduction, and drug discovery.
Introduction to Src Kinase and its Inhibition
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] While several Src inhibitors have reached clinical use, the development of next-generation inhibitors with improved selectivity and potency remains an active area of research.
This compound is a novel, irreversible covalent inhibitor of Src kinase.[3][4] It was designed based on the structure of dasatinib (B193332) and a covalent kinase probe, SM1-71.[5][6] This guide benchmarks this compound against a panel of clinically relevant Src inhibitors: dasatinib, bosutinib, ponatinib, and saracatinib (B1683781) (AZD0530).
Comparative Analysis of Src Inhibitors
The following tables summarize the key biochemical and cellular activities of this compound and the selected clinical Src inhibitors.
Table 1: Biochemical Potency Against Src and Selectivity
| Compound | Src IC50 (nM) | Off-Target Kinases (IC50 in nM) | Mechanism of Action |
| This compound | 2.6 - 3[4] | FGFR1 (8340) | Irreversible Covalent |
| Dasatinib | <1.0[7] | BCR-ABL (<1), c-Kit (5), Lck (0.4), Yes (0.5)[7][8] | Reversible ATP-competitive |
| Bosutinib | 1.2 - 3.8[9][10] | Abl (1)[9] | Reversible ATP-competitive |
| Ponatinib | 5.4[11] | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), FGFR1 (2.2)[11] | Reversible ATP-competitive |
| Saracatinib (AZD0530) | 2.7 - 11[4] | c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10), Abl (30), EGFR (66)[12] | Reversible ATP-competitive |
Table 2: Cellular Activity and In Vivo Data
| Compound | Cell Lines (GR50/IC50) | In Vivo Efficacy | Key In Vivo Pharmacokinetics |
| This compound | H1975 (0.3 µM), HCC827 (0.5 µM), MDA-MB-231 (0.3 µM)[3] | Sustained inhibition of Src signaling in mice.[3] | T1/2 = 1.29 h, AUC = 12746.25 min·ng/mL (5 mg/kg i.p. in mice)[3][13] |
| Dasatinib | Inhibits proliferation of various cancer cell lines (prostate, breast, colon, glioma).[7][14] | Antitumor activity in CML xenograft models; reduces metastasis in prostate and pancreatic cancer models.[14] | Orally bioavailable. |
| Bosutinib | Antiproliferative activity in CML and breast cancer cell lines.[10] | Regression of K562 xenografts in nude mice. | Orally active.[9] |
| Ponatinib | Inhibits proliferation of Ba/F3-derived cell lines expressing wild-type or mutant BCR-ABL. | Effective against tumors expressing native or T315I mutant BCR-ABL in animal models. | Orally available. |
| Saracatinib (AZD0530) | Antiproliferative in various human cancer cell lines (IC50 0.2-10 µM).[4] | Inhibits metastasis in a murine bladder cancer model; tumor growth inhibition in various xenografts.[12] | Orally available.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of Src inhibitors.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol is based on a generic fluorescence-based kinase assay format.
-
Reagents and Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and clinical inhibitors) dissolved in DMSO
-
ADP detection reagents (e.g., Transcreener® ADP² Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the assay plate wells. Include no-inhibitor and no-enzyme controls.
-
Prepare a kinase/substrate mixture by diluting Src kinase and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated ADP by adding 10 µL of the ADP detection reagent.
-
Incubate for the recommended time for the detection reagent (e.g., 30-60 minutes).
-
Read the fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Src Phosphorylation Assay (Example Protocol)
This protocol describes the measurement of Src autophosphorylation at Tyr416 in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with active Src signaling (e.g., H1975, HCC827)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-Src (Tyr416) and Mouse anti-total Src
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the total Src antibody to confirm equal loading.
-
Quantify the band intensities to determine the inhibition of Src phosphorylation.
-
Visualizing Src Signaling and Experimental Design
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.
Figure 1: Simplified Src Signaling Pathway.
Figure 2: Src Inhibitor Evaluation Workflow.
Conclusion
This compound demonstrates potent and selective inhibition of Src kinase through an irreversible covalent mechanism. Its biochemical potency is comparable to or greater than several clinically approved Src inhibitors. Furthermore, it exhibits robust anti-proliferative effects in cancer cell lines harboring Src activation. The sustained target engagement observed in vivo suggests a potential for durable efficacy. This guide provides a foundational dataset and experimental context for researchers to further evaluate the therapeutic potential of this compound and to inform the design of future Src-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. stemcell.com [stemcell.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
DGY-06-116: A Potent Covalent Src Inhibitor - A Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the preclinical data available for DGY-06-116, a novel irreversible covalent and selective inhibitor of the Src tyrosine kinase. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this compound in oncology.
Important Note on Synergistic Effects: As of the latest review of published literature, there is no publicly available experimental data on the synergistic effects of this compound in combination with other cancer drugs. The current body of research focuses on its characterization and efficacy as a monotherapy.
Mechanism of Action
This compound is a structurally designed inhibitor that covalently binds to a specific cysteine residue (Cys-277) in the P-loop of the Src kinase.[1] This irreversible binding leads to a sustained inhibition of Src's enzymatic activity.[1] The design of this compound is a hybrid of the multi-kinase inhibitor dasatinib (B193332) and a covalent kinase probe, SM1-71, which contributes to its high potency and selectivity. An X-ray co-crystal structure of this compound bound to Src confirms its covalent interaction and occupancy of the back hydrophobic pocket of the kinase, explaining its potent and selective inhibition.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with activated Src signaling.
| Cell Line | Cancer Type | IC50 / GR50 | Reference |
| H1975 | Non-Small Cell Lung Cancer | GR50: 0.3 µM | [2] |
| HCC827 | Non-Small Cell Lung Cancer | GR50: 0.5 µM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | GR50: 0.3 µM | [2] |
| Src (Cell-free assay) | - | IC50: 2.6 nM |
IC50: Half-maximal inhibitory concentration. GR50: Concentration for 50% reduction in cell growth.
In Vivo Efficacy
Preclinical studies in mouse models have shown that this compound exhibits significant in vivo activity. Administration of this compound led to sustained inhibition of Src signaling.[2]
| Animal Model | Dosage and Administration | Key Findings | Reference |
| B6 Mice | 5 mg/kg, intraperitoneal injection | Short half-life (T1/2 = 1.29 h) and high exposure (AUC = 12746.25 min·ng/mL). Sustained inhibition of p-SRCY416 at 2 and 4 hours post-dosing. | [2] |
Signaling Pathway
This compound exerts its anticancer effects by inhibiting the Src signaling pathway. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis. By covalently binding to and inhibiting Src, this compound effectively blocks downstream signaling cascades that promote tumor growth and progression. A key marker of Src activation is the phosphorylation of tyrosine 416 (p-SRCY416), which is significantly inhibited by this compound.[2]
Experimental Protocols
To determine the half-maximal inhibitory concentration (IC50) of this compound against Src kinase, a common method is a cell-free enzymatic assay.
-
Reagents: Recombinant human Src kinase, a suitable peptide substrate, ATP, and this compound at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of Src kinase, the peptide substrate, and the inhibitor. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified, typically using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
-
Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The anti-proliferative activity of this compound on cancer cell lines is often assessed using a growth rate inhibition (GR) metric.
-
Cell Culture: Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The GR50 value, the concentration at which the cell growth rate is inhibited by 50%, is calculated using specialized software that normalizes the data to the growth rate of untreated control cells.
Future Directions
While the current data for this compound as a monotherapy is promising, further research is warranted to explore its full therapeutic potential. Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies, could reveal combination strategies that enhance efficacy and overcome potential resistance mechanisms. Researchers are encouraged to undertake such studies to build upon the foundational knowledge of this potent Src inhibitor.
References
Evaluating Resistance Mechanisms to DGY-06-116: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel covalent Src inhibitor, DGY-06-116, with established multi-kinase inhibitors, dasatinib (B193332) and bosutinib (B1684425), focusing on potential mechanisms of resistance. By presenting experimental data and detailed protocols, this document aims to facilitate the objective evaluation of this compound's performance and guide future research in overcoming therapeutic resistance.
Executive Summary
This compound is a potent and selective irreversible covalent inhibitor of Src kinase, targeting a p-loop cysteine (Cys277)[1][2][3]. This covalent mechanism offers the potential for prolonged target engagement compared to reversible inhibitors[1][2]. While direct experimental evidence of acquired resistance to this compound is not yet available in published literature, this guide evaluates potential resistance mechanisms by drawing parallels with other covalent kinase inhibitors and existing Src inhibitors like dasatinib and bosutinib. The primary anticipated resistance mechanisms include mutations at the covalent binding site and the activation of bypass signaling pathways.
Comparative Analysis of Kinase Inhibitors
The following tables summarize the key characteristics and performance metrics of this compound, dasatinib, and bosutinib based on available experimental data.
Table 1: Inhibitor Characteristics and Potency
| Feature | This compound | Dasatinib | Bosutinib |
| Mechanism of Action | Irreversible covalent inhibitor of Src | Reversible, ATP-competitive inhibitor of multiple kinases | Reversible, ATP-competitive, dual Src/Abl inhibitor |
| Primary Target(s) | Src | Src family kinases, BCR-ABL, c-KIT, PDGFR | Src family kinases, BCR-ABL |
| Src IC50 | 2.6 nM[4][5] | <1 nM | 9.5 nM[5] |
| Covalent Binding Site | Cys277 of Src[1][2][3] | N/A | N/A |
Table 2: Kinome Selectivity Profile
| Inhibitor | Number of Kinases Inhibited (>50% at 100 nM) | Key Off-Target Kinases | Reference |
| This compound | Data not publicly available | FGFR1 (IC50 = 8340 nM)[6] | [6] |
| Dasatinib | 22 (in cells) | c-KIT, PDGFR, Ephrin receptors | [7][8][9] |
| Bosutinib | ~63 (at 1 µM) | TEC family kinases, STE20 kinases | [9][10][11] |
Postulated Resistance Mechanisms to this compound
Based on the mechanism of action of this compound and established patterns of resistance to other covalent and Src-targeted inhibitors, two primary resistance mechanisms can be postulated:
-
Target Alteration: Mutation of the cysteine residue (Cys277) at the covalent binding site could prevent irreversible inhibition. While a Cys277 to Serine (C277S) mutation would abrogate covalent binding, this compound may still retain some inhibitory activity due to its strong reversible binding component, a characteristic suggested by the comparable IC50 values of its covalent and non-covalent analogs against wild-type Src.[5]
-
Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of Src. This is a common resistance mechanism for many targeted therapies, including dasatinib and bosutinib. Upregulation of parallel pathways, such as the MAPK/ERK or PI3K/AKT pathways, could compensate for the loss of Src signaling.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure with dose escalation[12].
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cancer cell line of interest using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner. The rate of increase should be carefully controlled to allow for the selection of resistant clones without causing widespread cell death.
-
Establishment of Resistant Line: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization of Resistance:
-
IC50 Shift: Determine the IC50 of the resistant cell line and compare it to the parental line to quantify the degree of resistance.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages to determine if the resistant phenotype is stable.
-
Cross-Resistance Studies: Evaluate the sensitivity of the resistant line to other Src inhibitors (dasatinib, bosutinib) and inhibitors of potential bypass pathways.
-
Protocol 2: Analysis of Target Alterations
This protocol outlines the steps to investigate mutations in the Src gene in resistant cell lines.
-
RNA/DNA Extraction: Isolate total RNA or genomic DNA from both the parental and this compound-resistant cell lines.
-
cDNA Synthesis: If starting with RNA, synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the coding region of the Src gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any point mutations, insertions, or deletions in the Src gene, with a particular focus on the region encoding the p-loop and the Cys277 residue.
-
Functional Analysis of Mutations: If a mutation is identified, its effect on this compound binding and inhibitory activity can be assessed through in vitro kinase assays using recombinant mutant Src protein.
Protocol 3: Investigation of Bypass Signaling Pathways
This protocol details the analysis of alternative signaling pathways that may be activated in resistant cells.
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental and this compound-resistant cells, both in the presence and absence of this compound treatment.
-
Western Blot Analysis: Perform western blotting to examine the phosphorylation status and total protein levels of key components of major signaling pathways, including:
-
MAPK/ERK Pathway: p-ERK, ERK, p-MEK, MEK
-
PI3K/AKT Pathway: p-AKT, AKT, p-mTOR, mTOR
-
STAT Pathway: p-STAT3, STAT3
-
-
Phospho-Kinase Array: For a broader, unbiased analysis, utilize a phospho-kinase antibody array to simultaneously assess the activation status of a wide range of signaling proteins.
-
Inhibitor Combination Studies: To functionally validate the involvement of a bypass pathway, treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor or a PI3K inhibitor) and assess for synergistic effects on cell viability.
Visualizations
Diagram 1: this compound Mechanism of Action and Potential On-Target Resistance
Caption: this compound mechanism and potential on-target resistance.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for generating and characterizing resistance to this compound.
Diagram 3: Signaling Pathways Involved in Potential Bypass Resistance
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of DGY-06-116 and SM1-71: Selective vs. Multi-Targeted Covalent Kinase Inhibitors
In the landscape of targeted cancer therapy, covalent kinase inhibitors have emerged as a promising class of drugs, offering prolonged and potent inhibition of their targets. This guide provides a detailed comparative analysis of two such inhibitors, DGY-06-116 and SM1-71, for researchers, scientists, and drug development professionals. While both are covalent inhibitors, they exhibit distinct target profiles, with this compound being a selective Src kinase inhibitor and SM1-71 acting as a multi-targeted kinase inhibitor.
Mechanism of Action and Target Profile
This compound is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3][4] It was developed through a structure-based design approach, hybridizing the core of SM1-71 with the back-pocket-binding component of dasatinib, a known Src inhibitor.[5][6] This design results in a covalent interaction with a p-loop cysteine (Cys277) in Src kinase, leading to high potency and selectivity.[1][5][7][8] The covalent bond formation requires a conformational change in the p-loop, and a strong reversible interaction is crucial to allow sufficient time for this to occur.[5][8]
SM1-71 , in contrast, is a promiscuous covalent kinase probe that potently inhibits multiple kinases.[9][10][11] Its primary target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), with a Ki of 160 nM.[9][12] However, it also covalently inhibits a range of other kinases, including Src, YES1, FGFR1, and various components of the MAPK signaling pathway (MAP2K1/2/3/4/6/7, MAPK1/3).[9][10][11][12] This multi-targeted nature stems from its acrylamide (B121943) "warhead" that can react with cysteine residues in the DFG-out conformation of various kinases.[10]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and SM1-71, highlighting their differences in potency and cellular effects.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 / Ki | Assay Conditions | Reference |
| This compound | Src | IC50: 2.6 nM | 1-hour incubation, cell-free mobility shift assay | [2][5] |
| Src | IC50: 3 nM | --- | [3][4] | |
| FGFR1 | IC50: 8340 nM | --- | [3] | |
| SM1-71 | TAK1 | Ki: 160 nM | --- | [9][12] |
| Src | IC50: 26.6 nM | 1-hour incubation, cell-free mobility shift assay | [5] | |
| GAK | IC50: 0.8 nM | --- | [10] | |
| YES1 | IC50: 0.8 nM | --- | [10] | |
| AAK1 | IC50: 4.4 nM | --- | [10] | |
| LIMK1 | IC50: 5.4 nM | --- | [10] | |
| BMP2K | IC50: 7.1 nM | --- | [10] | |
| MAP2K2 | IC50: 9.3 nM | --- | [10] | |
| MAP2K1 | IC50: 10.4 nM | --- | [10] | |
| MEK1 | IC50: 142 nM | --- | [10] | |
| ERK2 | IC50: 1090 nM | --- | [10] |
Table 2: Cellular Activity - Antiproliferative Effects (GR50)
| Compound | Cell Line | Cancer Type | GR50 (µM) | Reference |
| This compound | H1975 | Non-Small Cell Lung Cancer | 0.3 | [1][3] |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 | [1][3] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 | [1][3] | |
| SM1-71 | H23 (KRAS G12C) | Non-Small Cell Lung Cancer | IC50: 0.4 | [10] |
| Calu-6 (KRAS Q61K) | Non-Small Cell Lung Cancer | IC50: 0.3 | [10] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the targeted signaling pathway, the general mechanism of covalent inhibition, and a typical experimental workflow for evaluating these inhibitors.
Caption: Simplified diagram of the Src signaling pathway, a key regulator of multiple cancer-related cellular processes.
Caption: General mechanism of action for irreversible covalent kinase inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full, detailed protocols are found within the cited research articles, this section provides an overview of the methodologies used in the characterization of this compound and SM1-71.
In Vitro Kinase Activity Assay (Mobility Shift Assay)
-
Objective: To determine the IC50 value of the inhibitor against the target kinase.
-
Methodology: Purified recombinant Src kinase is incubated with the inhibitor (this compound or SM1-71) for a defined period (e.g., 1 hour). A peptide substrate and ATP are then added to initiate the phosphorylation reaction. The reaction products (phosphorylated and unphosphorylated substrate) are separated by microcapillary electrophoresis, and the extent of phosphorylation is quantified by fluorescence. The IC50 value is calculated from the dose-response curve.[5]
Cell Proliferation and Cytotoxicity Assays (GR50 and GRmax)
-
Objective: To assess the effect of the inhibitor on cancer cell growth.
-
Methodology: Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours). Cell viability is measured using a reagent such as CellTiter-Glo. The GR50 (concentration for 50% growth inhibition) and GRmax (maximum effect) values are calculated from the dose-response curves.[1][3][10]
In Vivo Target Engagement and Pharmacokinetics
-
Objective: To evaluate the inhibitor's ability to engage its target and its pharmacokinetic properties in a living organism.
-
Methodology: For this compound, B6 mice were administered the compound via intraperitoneal injection.[1][3] At various time points post-dosing, blood samples are collected to determine the compound's half-life (T1/2) and exposure (AUC).[1][3] Tissues or tumors can also be harvested to assess the level of target phosphorylation (e.g., p-SRCY416) by Western blot as a measure of target engagement.[1][3]
Conclusion
This compound and SM1-71 represent two distinct strategies in the development of covalent kinase inhibitors. This compound is a highly potent and selective Src inhibitor, making it a valuable tool for studying Src-driven biology and a potential candidate for targeted therapy in cancers with Src activation.[1][5] In contrast, SM1-71's multi-targeted profile makes it a useful probe for identifying kinase dependencies and signaling vulnerabilities in cancer cells.[10][13] The choice between a selective and a multi-targeted inhibitor depends on the specific research question or therapeutic strategy. For dissecting the role of a single kinase, a selective compound like this compound is preferred. For overcoming resistance or targeting multiple signaling pathways simultaneously, a multi-targeted agent like SM1-71 may offer advantages. This comparative guide provides a foundation for researchers to make informed decisions in their selection and application of these powerful chemical tools.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. probechem.com [probechem.com]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. SM1-71 - Immunomart [immunomart.com]
- 12. abmole.com [abmole.com]
- 13. A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
